molecular formula C7H11NO3 B176066 Allyl 3-hydroxyazetidine-1-carboxylate CAS No. 1198283-27-0

Allyl 3-hydroxyazetidine-1-carboxylate

Cat. No.: B176066
CAS No.: 1198283-27-0
M. Wt: 157.17 g/mol
InChI Key: KBWLCXMSZVKPJA-UHFFFAOYSA-N
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Description

Allyl 3-hydroxyazetidine-1-carboxylate is a versatile azetidine-based building block specifically designed for the synthesis of novel spirocyclic scaffolds intended for biological screening and the exploration of three-dimensional chemical space . The high sp3 carbon content and defined stereochemistry of the azetidine ring are essential for constructing complex molecules that probe the relationship between spatial placement and molecular properties . This compound is particularly valuable in creating libraries for parallel synthesis, as it features points of orthogonal diversification, allowing medicinal chemists to make incremental changes in the relative orientation of substituents . The 3-hydroxyazetidine motif is recognized as a valuable non-proteinogenic amino acid for medicinal chemists, providing a stable class of peptide isosteres for drug discovery efforts . Furthermore, the structural rigidity of the azetidine ring, influenced by its ring strain, makes it an ideal hinge for "swinging" peripheral substituents through defined arcs, enabling a controlled survey of static chemical space . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl 3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-3-11-7(10)8-4-6(9)5-8/h2,6,9H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWLCXMSZVKPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625649
Record name Prop-2-en-1-yl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198283-27-0
Record name Prop-2-en-1-yl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Allyl 3-hydroxyazetidine-1-carboxylate

Azetidines, particularly 3-substituted variants, represent a privileged structural motif in medicinal chemistry. Their strained, four-membered ring system offers a unique conformational rigidity that is highly sought after by drug development professionals. This rigidity allows for precise spatial orientation of substituents, enabling optimized interactions with biological targets. The 3-hydroxyazetidine core is a particularly valuable building block, serving as a versatile precursor for a wide range of pharmaceuticals, including antibiotics and kinase inhibitors.[1][2]

The strategic use of protecting groups is paramount in multi-step organic synthesis. This compound is an N-protected derivative of 3-hydroxyazetidine. The allyl (Alloc) carbamate serves as a robust protecting group that is stable to a variety of reaction conditions yet can be selectively removed under mild, palladium-catalyzed conditions.[3][4] This orthogonality makes it invaluable in complex synthetic campaigns where other protecting groups like Boc or Fmoc are present.

This guide provides a comprehensive technical overview of the synthesis of this compound, detailing the foundational synthesis of the azetidine core and the subsequent N-protection. The discussion is grounded in mechanistic principles and provides field-proven experimental protocols for researchers and scientists.

Overall Synthetic Strategy: A Two-Stage Approach

The synthesis of the target compound is logically approached in two distinct stages. A retrosynthetic analysis reveals that the target carbamate can be disconnected at the nitrogen-carbonyl bond, leading back to the core 3-hydroxyazetidine scaffold and an acylating agent, allyl chloroformate.

This leads to the following forward-synthetic plan:

  • Stage 1: Construction of the 3-Hydroxyazetidine Core. This foundational stage involves the formation of the strained four-membered ring, typically starting from simple, commercially available precursors.

  • Stage 2: N-Protection with Allyl Chloroformate. The secondary amine of the 3-hydroxyazetidine intermediate is then acylated to install the final allyl carbamate protecting group.

G cluster_forward Forward Synthesis Target This compound Disconnect Retrosynthetic Disconnection (N-C(O) Bond) Target->Disconnect Intermediates 3-Hydroxyazetidine Allyl Chloroformate Disconnect->Intermediates Stage1 Stage 1: Synthesis of 3-Hydroxyazetidine Core Stage2 Stage 2: N-Protection with Allyl Chloroformate Stage1->Stage2 [Intermediate] Stage2->Target [Final Product]

Caption: High-level retrosynthetic analysis and forward synthesis plan.

Part 1: Synthesis of the 3-Hydroxyazetidine Core from Epichlorohydrin

The most industrially viable and commonly documented route to 3-hydroxyazetidine begins with epichlorohydrin.[1] This method leverages the bifunctional nature of epichlorohydrin—an epoxide for ring-opening and a chloromethyl group that serves as a leaving group for the subsequent cyclization.

Mechanistic Rationale

The synthesis proceeds through a three-step sequence:

  • Epoxide Ring-Opening: The process is initiated by the nucleophilic attack of a primary amine on the less sterically hindered terminal carbon of the epichlorohydrin epoxide ring.[5] A bulky yet easily removable amine, such as benzylamine, is often employed. This initial amine not only directs the reaction but also serves as a temporary protecting group for the nitrogen.[6]

  • Intramolecular Cyclization: The resulting 1-amino-3-chloro-2-propanol intermediate is treated with a base (e.g., sodium carbonate or sodium hydroxide). This deprotonates the secondary amine, which then acts as an intramolecular nucleophile, displacing the chloride ion in an SN2 reaction to form the strained four-membered azetidine ring.

  • N-Deprotection: The final step in forming the core is the removal of the temporary N-benzyl group. This is efficiently achieved via catalytic hydrogenolysis using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction yields 3-hydroxyazetidine, which is typically isolated as its hydrochloride salt to improve stability and ease of handling, as the free base can be volatile.[6][7]

G cluster_workflow Stage 1: 3-Hydroxyazetidine Synthesis Workflow Start Epichlorohydrin + Benzylamine Step1 Step 1: Epoxide Ring-Opening Start->Step1 Intermediate1 1-(Benzylamino)-3-chloropropan-2-ol Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization (Base) Intermediate1->Step2 Intermediate2 1-Benzyl-3-hydroxyazetidine Step2->Intermediate2 Step3 Step 3: N-Deprotection (H₂, Pd/C, HCl) Intermediate2->Step3 End 3-Hydroxyazetidine Hydrochloride Step3->End

Caption: Workflow for the synthesis of the 3-hydroxyazetidine core.

Experimental Protocol: Synthesis of 3-Hydroxyazetidine Hydrochloride

This protocol is a representative amalgamation based on established procedures.[6][7]

Step 1: 1-(Benzylamino)-3-chloropropan-2-ol

  • To a flask equipped with a stirrer, add benzylamine (1.0 eq) and water (approx. 15 volumes).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add epichlorohydrin (1.3 eq) dropwise, ensuring the temperature is maintained below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 12 hours.

  • Filter the resulting solid precipitate, wash with cold water, and dry under vacuum to yield the intermediate product.

Step 2: 1-Benzyl-3-hydroxyazetidine

  • Suspend the crude 1-(benzylamino)-3-chloropropan-2-ol (1.0 eq) in a suitable solvent such as toluene.

  • Add an aqueous solution of a base, for example, 2.0 equivalents of sodium carbonate.

  • Heat the biphasic mixture to reflux (approx. 80-90 °C) and stir vigorously for 4-6 hours until TLC or HPLC analysis indicates the consumption of the starting material.

  • Cool the mixture to room temperature, separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-benzyl-3-hydroxyazetidine.

Step 3: 3-Hydroxyazetidine Hydrochloride

  • Dissolve 1-benzyl-3-hydroxyazetidine (1.0 eq) in methanol (approx. 5 volumes).

  • Add a solution of HCl (1.0 eq, e.g., 4M in an aqueous or organic solvent).

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10% w/w).

  • Subject the mixture to hydrogenation (e.g., using a balloon or a Parr hydrogenator) at room temperature for 8-12 hours.

  • Upon reaction completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The product will often precipitate as a white solid.

  • Recrystallize the solid from a solvent system like methanol/ethyl acetate to obtain pure 3-hydroxyazetidine hydrochloride.[7]

Parameter Step 1: Ring Opening Step 2: Cyclization Step 3: Deprotection
Key Reagents Benzylamine, EpichlorohydrinSodium CarbonateH₂, 10% Pd/C, HCl
Solvent WaterToluene / WaterMethanol
Temperature 0-5 °C80-90 °CRoom Temperature
Typical Yield >85%>85%>90%
Purity (Typical) >95%>95%>98%
Table 1: Summary of reaction parameters for the synthesis of 3-hydroxyazetidine hydrochloride.[6]

Part 2: N-Protection with Allyl Chloroformate

With the stable 3-hydroxyazetidine hydrochloride salt in hand, the final step is the installation of the N-allyl (Alloc) protecting group. The Alloc group is a carbamate that provides excellent stability while allowing for selective deprotection via palladium catalysis, a method that leaves many other protecting groups intact.[3][8]

Mechanistic Rationale

The reaction is a standard nucleophilic acyl substitution. The secondary amine of 3-hydroxyazetidine is the nucleophile, and allyl chloroformate is the electrophilic acylating agent. Since the starting material is a hydrochloride salt, a base must be added to neutralize the salt and liberate the free amine in situ. A tertiary amine base like triethylamine (TEA) or an inorganic base like sodium bicarbonate is commonly used for this purpose. The free amine then attacks the carbonyl carbon of allyl chloroformate, leading to the displacement of the chloride leaving group and the formation of the stable N-Alloc carbamate.

G cluster_workflow Stage 2: N-Protection Workflow Start 3-Hydroxyazetidine HCl + Allyl Chloroformate Step1 Base Addition (e.g., TEA) Start->Step1 Intermediate1 Free 3-Hydroxyazetidine (in situ) Step1->Intermediate1 Step2 Nucleophilic Acyl Substitution Intermediate1->Step2 End Allyl 3-hydroxyazetidine- 1-carboxylate Step2->End

Caption: Workflow for the N-protection of 3-hydroxyazetidine.

Experimental Protocol: Synthesis of this compound
  • Suspend 3-hydroxyazetidine hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (approx. 10-15 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a base, such as triethylamine (2.2 eq), dropwise to the stirred suspension. Stir for 15-20 minutes to ensure complete formation of the free amine.

  • Slowly add allyl chloroformate (1.1 eq) dropwise, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by silica gel column chromatography to afford pure this compound.

Parameter Value / Condition
Key Reagents 3-Hydroxyazetidine HCl, Allyl Chloroformate, Triethylamine
Solvent Dichloromethane (CH₂Cl₂)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Workup Aqueous wash, Extraction
Purification Silica Gel Chromatography
Table 2: Summary of reaction parameters for the N-protection step.

Conclusion: A Robust and Scalable Synthesis

The synthesis of this compound is a well-established and robust process that relies on fundamental organic reactions. The pathway from epichlorohydrin provides a cost-effective and scalable method to construct the valuable 3-hydroxyazetidine core. The subsequent N-protection with allyl chloroformate furnishes a versatile intermediate, primed for use in complex, multi-step synthetic programs in drug discovery and development. The choice of the Alloc group reflects a strategic decision, enabling selective deprotection and showcasing the importance of orthogonal chemical strategies in modern organic synthesis.

References

  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Laguerre, M., Boyer, C., Leger, J. M., & Carpy, A. (1989). New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Canadian Journal of Chemistry, 67(9), 1514-1520.
  • Wang, Y., Du, C., Deng, J., & Luo, G. (2022). Highly efficient two‐stage ring‐opening of epichlorohydrin with carboxylic acid in a microreaction system. AIChE Journal, 68(8), e17724. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Ring-Opening Reactions of (S)-(+)-Epichlorohydrin with Amines.
  • 1-N-Boc-3-hydroxyazetidine synthesis. (n.d.). ChemicalBook.
  • Regioselective ring opening reaction of epichlorohydrin with acetic acid to 3-chloro-2-hydroxypropyl acetate over cesium modified heteropolyacid on clay support. (2015). ResearchGate. Retrieved from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). National Institutes of Health (NIH).
  • tert-Butyl 3-hydroxyazetidine-1-carboxylate. (n.d.). BLD Pharm.
  • Synthetic method of 3-hydroxyazetidine hydrochloride. (2013). Google Patents.
  • A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. (2022). National Institutes of Health (NIH).
  • Azetidine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A General Solid Phase Method for the Preparation of Diverse Azapeptide Probes Directed Against Cysteine Proteases. (n.d.). Stanford Medicine.
  • This compound. (n.d.). BLD Pharm.
  • A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. (2005). ResearchGate. Retrieved from [Link]

  • An In-Depth Technical Guide to the Synthesis of 3-Phenoxyazetidine. (n.d.). BenchChem.
  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012). Google Patents.
  • Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. (2020). ResearchGate. Retrieved from [Link]

  • Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. (2016). PubMed. Retrieved from [Link]

  • Automated allyl deprotection in solid-phase synthesis. (1994). Google Patents.
  • Allyl 3-oxoazetidine-1-carboxylate. (n.d.). BLD Pharm.

Sources

An In-depth Technical Guide to Allyl 3-hydroxyazetidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold. Its inherent ring strain and three-dimensional structure offer a unique combination of rigidity and desirable physicochemical properties.[1] When incorporated into drug candidates, the azetidine moiety can enhance metabolic stability, improve solubility, and provide novel vectors for exploring chemical space, ultimately leading to compounds with improved pharmacokinetic and pharmacodynamic profiles. This guide focuses on a particularly valuable derivative, Allyl 3-hydroxyazetidine-1-carboxylate, providing a comprehensive overview of its properties, synthesis, and applications for professionals in drug development.

Core Compound Specifications

This compound , a key heterocyclic building block, is distinguished by the following identifiers and properties:

PropertyValueSource(s)
CAS Number 1198283-27-0[2]
Molecular Formula C₇H₁₁NO₃[2]
Molecular Weight 157.17 g/mol [2]
Storage Conditions Sealed in dry, 2-8°C[2]
SMILES Code OC1CN(C1)C(=O)OCC=C[2]

Synthesis and Mechanistic Insights

The synthesis of this compound is conceptually straightforward, typically involving the N-protection of the readily available 3-hydroxyazetidine or its hydrochloride salt. The allyl carbamate protecting group is introduced via reaction with allyl chloroformate.

Conceptual Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Workup & Purification start1 3-Hydroxyazetidine Hydrochloride reaction N-Acylation start1->reaction start2 Allyl Chloroformate start2->reaction workup Aqueous Workup reaction->workup Base (e.g., NaHCO₃, Et₃N) Solvent (e.g., DCM, THF) product This compound purification Column Chromatography workup->purification purification->product

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is based on general procedures for the N-alkoxycarbonylation of amines and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base (e.g., triethylamine or sodium bicarbonate, 2.2 eq) to neutralize the hydrochloride and free the amine.

  • Addition of Reagent: Slowly add allyl chloroformate (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C. The causality for the slow addition is to control the exothermicity of the acylation reaction and minimize the formation of potential side products.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of the starting material.

  • Aqueous Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. The purpose of the aqueous workup is to remove the salt byproduct and any excess water-soluble reagents.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

The Role in Drug Discovery and Medicinal Chemistry

The azetidine scaffold is a key component in several FDA-approved drugs, where it often serves to improve metabolic stability and receptor selectivity.[1] 3-Hydroxyazetidine derivatives, in particular, are versatile intermediates. The hydroxyl group provides a handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

The allyl carbamate protecting group in this compound is of particular interest due to its unique deprotection conditions. It is stable to a wide range of reagents but can be selectively cleaved under mild conditions using palladium catalysis, which is orthogonal to many other common protecting groups like Boc and Cbz. This chemical orthogonality is a critical consideration in complex, multi-step synthetic campaigns common in drug development.

Potential Applications Include:

  • Scaffold for Novel Therapeutics: As a rigid, three-dimensional building block for the synthesis of novel compounds targeting a wide range of diseases, including cancer and infectious diseases.[1]

  • Non-Proteinogenic Amino Acids: The 3-hydroxyazetidine core can be incorporated into peptides as a non-proteinogenic amino acid, imparting conformational constraints and potentially improving proteolytic stability.[3]

  • Linker Chemistry: In the field of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), rigid linkers are often desirable. The azetidine core can serve as a component of such linkers.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, a prediction of the key signals in ¹H and ¹³C NMR can be made based on the structure and data from analogous compounds.

Predicted ¹H NMR Spectrum

G cluster_spectrum Predicted ¹H NMR Chemical Shifts (ppm) a A: ~5.9 (m, 1H) -CH= b B: ~5.3 (d, 1H) =CH₂ (trans) c C: ~5.2 (d, 1H) =CH₂ (cis) d D: ~4.6 (d, 2H) -O-CH₂- e E: ~4.5 (m, 1H) -CH(OH)- f F: ~4.2 (m, 2H) Azetidine CH₂ g G: ~3.8 (m, 2H) Azetidine CH₂ h H: ~2.5 (br s, 1H) -OH G cluster_spectrum Predicted ¹³C NMR Chemical Shifts (ppm) a A: ~156 C=O (Carbamate) b B: ~133 -CH= c C: ~118 =CH₂ d D: ~66 -O-CH₂- e E: ~60 -CH(OH)- f F: ~55 Azetidine CH₂

Caption: Predicted ¹³C NMR assignments for this compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, data from related N-protected 3-hydroxyazetidines and other allyl carbamates suggest that this compound should be handled with care.

General Precautions:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on data for analogous compounds. [4][5]* Irritation: May cause skin and serious eye irritation. [5]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [4][5]* Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. [4]* First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention. [4][5]

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its unique structural features, combined with the utility of the allyl carbamate protecting group, make it an attractive intermediate for the synthesis of complex and novel bioactive molecules. As the demand for sp³-rich scaffolds in drug design continues to grow, the importance of compounds like this compound is set to increase. Researchers and scientists are encouraged to consider its potential in their synthetic strategies to access next-generation therapeutics.

References

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • PubMed Central. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

  • ResearchGate. 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. [Link]

  • Organic Chemistry Data. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives. [Link]

  • Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • PubMed. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PubChem. 3-Hydroxyazetidine hydrochloride. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Allyl 3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed technical overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of Allyl 3-hydroxyazetidine-1-carboxylate. This compound is a valuable building block in medicinal chemistry and drug development, incorporating a strained azetidine ring, a secondary alcohol, and a versatile allyl carbamate functional group. Due to a scarcity of publicly available experimental spectra for this specific molecule, this document presents a synthesized and predictive analysis. The data herein is compiled by expert interpretation of spectra from closely related analogs, such as N-Boc-3-hydroxyazetidine, and established spectroscopic principles for allyl carbamates. The objective is to provide researchers and drug development professionals with a robust, well-grounded framework for identifying and characterizing this molecule, complete with detailed experimental protocols and data interpretation.

Molecular Structure and Overview

This compound (C₇H₁₁NO₃, Molar Mass: 157.17 g/mol ) is a bifunctional molecule. The azetidine ring is a four-membered heterocycle that imparts significant conformational rigidity and serves as a key scaffold in many biologically active compounds. The hydroxyl group at the 3-position offers a site for further functionalization or hydrogen bonding interactions. The allyl carbamate group is a versatile protecting group that can also participate in various chemical transformations, including palladium-catalyzed reactions. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structural integrity of this molecule during synthesis and application.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule in solution. The predicted ¹H and ¹³C NMR spectra are based on data from 1-N-Boc-3-hydroxyazetidine for the core ring structure and established values for the allyl group.[1][2]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons, the hydroxyl proton, and the allyl group protons. The azetidine protons will appear as complex multiplets due to geminal and vicinal coupling.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H (Allyl, -CH=)5.85 - 6.00ddtJ ≈ 17.2, 10.5, 5.51H
H (Allyl, =CH₂)5.25 - 5.40m-2H
H (Allyl, -OCH₂-)4.55 - 4.65dJ ≈ 5.52H
H (Azetidine, C3-H)4.45 - 4.55m-1H
H (Azetidine, C2/C4)4.15 - 4.25m-2H
H (Azetidine, C2/C4)3.80 - 3.90m-2H
H (Hydroxyl, -OH)~2.0 - 3.0br s-1H

Causality and Interpretation:

  • Allyl Group: The methine proton (-CH=) is the most deshielded of the allyl group due to its vinylic nature and proximity to the carbamate oxygen, appearing as a doublet of doublets of triplets (ddt). The terminal vinyl protons (=CH₂) will appear as multiplets further upfield.[2] The methylene protons (-OCH₂-) are adjacent to the carbamate oxygen, resulting in a downfield shift to ~4.6 ppm.

  • Azetidine Ring: The protons on the azetidine ring are diastereotopic. The methine proton at C3, attached to the carbon bearing the hydroxyl group, is expected around 4.5 ppm. The methylene protons at C2 and C4 are split into two groups of signals due to their different spatial relationships with the hydroxyl group, resulting in complex multiplets.[1]

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It will likely appear as a broad singlet and can be confirmed by a D₂O exchange experiment.

Predicted ¹³C NMR Data

The carbon NMR spectrum provides a count of the unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C (Carbamate, C=O)156.0 - 157.0
C (Allyl, -CH=)132.5 - 133.5
C (Allyl, =CH₂)117.5 - 118.5
C (Allyl, -OCH₂-)65.5 - 66.5
C (Azetidine, C3-OH)59.0 - 60.0
C (Azetidine, C2/C4)54.0 - 55.0

Causality and Interpretation:

  • Carbonyl Carbon: The carbamate carbonyl carbon is the most deshielded, appearing significantly downfield around 156 ppm.[3]

  • Allyl Carbons: The chemical shifts for the allyl carbons are characteristic, with the internal vinylic carbon (-CH=) appearing around 133 ppm and the terminal vinylic carbon (=CH₂) appearing around 118 ppm.[3][4] The methylene carbon attached to the oxygen is found around 66 ppm.

  • Azetidine Carbons: The C3 carbon, bearing the electron-withdrawing hydroxyl group, is expected around 59 ppm. The equivalent C2 and C4 carbons will appear further upfield, around 54 ppm.

G cluster_allyl Allyl Group cluster_azetidine Azetidine Ring H_allyl_CH H ~5.9 ppm H_allyl_CH2 H ~5.3 ppm H_allyl_CH->H_allyl_CH2 J≈10.5, 17.2 Hz H_allyl_OCH2 H ~4.6 ppm H_allyl_CH->H_allyl_OCH2 J≈5.5 Hz H_C3 H ~4.5 ppm H_C2_ax H ~4.2 ppm H_C3->H_C2_ax H_C2_eq H ~3.8 ppm H_C3->H_C2_eq H_C2_ax->H_C2_eq Jgem

Caption: Predicted key ¹H-¹H NMR correlations for the molecule.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for general solubility and spectral resolution. DMSO-d₆ can be used if solubility is an issue and is useful for clearly observing the -OH proton signal without exchange.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range from -1 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the hydroxyl proton signal, which will disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range from 0 to 200 ppm.

    • Use a standard pulse program (e.g., zgpg30).

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Functional Group
3200 - 3500O-H stretchBroad, StrongAlcohol
3080 - 3100=C-H stretchMediumAlkene
2850 - 3000C-H stretchMedium-StrongAlkane (CH₂, CH)
1680 - 1710C=O stretchStrong, SharpCarbamate
1640 - 1650C=C stretchMediumAlkene
1230 - 1280C-N stretchStrongCarbamate/Azetidine
1050 - 1150C-O stretchStrongAlcohol/Carbamate

Causality and Interpretation:

  • O-H Stretch: A strong, broad band centered around 3400 cm⁻¹ is the most definitive evidence of the hydroxyl group, with the broadening caused by hydrogen bonding.

  • C=O Stretch: A very strong and sharp absorption between 1680-1710 cm⁻¹ is characteristic of the carbamate carbonyl group. Its exact position can be influenced by the ring strain and local electronic environment.

  • Alkene Stretches: The C=C double bond of the allyl group will show a medium intensity peak around 1645 cm⁻¹, and the vinylic C-H bonds will show a stretch just above 3000 cm⁻¹.

  • C-O and C-N Stretches: The fingerprint region (below 1500 cm⁻¹) will contain strong absorptions corresponding to the C-O single bonds of the alcohol and carbamate, as well as the C-N bonds of the azetidine ring.

Experimental Protocol for IR Data Acquisition
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • This is the preferred method for its simplicity and minimal sample requirement.

    • Place a small amount (1-2 mg) of the solid or a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal first.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 600 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber can be analyzed directly. Label the major peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Mass Spectral Data
  • Ionization Method: Electrospray Ionization (ESI) is recommended as it is a soft ionization technique that will likely keep the molecular ion intact.

  • Expected Molecular Ion Peak:

    • [M+H]⁺: m/z 158.07

    • [M+Na]⁺: m/z 180.05

Proposed Fragmentation Pathway

Under ionization conditions, the molecule will fragment in predictable ways. The fragmentation pattern provides a "fingerprint" that helps confirm the structure. Key fragmentation pathways often involve the loss of stable neutral molecules or radicals.

G mol This compound [M+H]⁺ m/z 158.07 frag1 Loss of H₂O m/z 140.06 mol:ion->frag1 - H₂O frag2 Loss of Allyl radical (C₃H₅•) m/z 101.04 mol:ion->frag2 - C₃H₅• frag3 Loss of CO₂ m/z 114.09 mol:ion->frag3 - CO₂ frag4 Azetidine ring opening m/z 57.06 (C₃H₅O⁺) frag3->frag4 further fragmentation

Caption: Proposed ESI-MS fragmentation pathway for the protonated molecule.

Causality and Interpretation:

  • Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to a peak at [M+H - H₂O]⁺ (m/z 140.06).

  • Loss of Allyl Radical: Cleavage of the N-C(O) bond can lead to the loss of the allyl portion as a radical, though loss of the neutral allene via rearrangement is also possible. A key fragment would be the protonated 3-hydroxyazetidine-1-carboxylic acid structure.

  • Decarboxylation: Loss of carbon dioxide (44 Da) from the carbamate is a very common and diagnostically useful fragmentation pathway in mass spectrometry.[5] This would lead to a fragment at m/z 114.09, corresponding to the protonated N-allyl-3-hydroxyazetidine.

  • Ring Opening: The strained azetidine ring can undergo cleavage, leading to smaller, stable fragments.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Add a small amount of formic acid (0.1%) to the solution to promote protonation for positive ion mode ([M+H]⁺).

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, for high-resolution mass analysis.

  • Data Acquisition (Infusion):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Operate the mass spectrometer in positive ion mode.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable spray and optimal signal.

    • Acquire a full scan mass spectrum over a range of m/z 50 to 500.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • To confirm the fragmentation pattern, perform an MS/MS experiment.

    • Select the precursor ion of interest (e.g., m/z 158.07) in the first mass analyzer.

    • Induce fragmentation of the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).

    • Analyze the resulting fragment ions in the second mass analyzer.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed exact masses to the theoretical values to confirm the elemental composition.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for these analyses. The ¹H and ¹³C NMR spectra will confirm the connectivity and chemical environment of each atom in the molecule. IR spectroscopy serves as a rapid check for the presence of key hydroxyl, carbamate, and alkene functional groups. Finally, high-resolution mass spectrometry confirms the molecular weight and offers structural validation through predictable fragmentation patterns. Together, these methods provide a self-validating system for the unambiguous identification and quality assessment of this important synthetic building block.

References

  • ResearchGate. 13C NMR spectra of allyl-functionalized cellulose carbamate. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • SIELC Technologies. Allyl carbamate. Available at: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • PubChem. Allyl carbamate. Available at: [Link]

  • ResearchGate. FT-IR spectra of plasma treated KBr with allyl alcohol. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

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Chemical structure and IUPAC name of Allyl 3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Allyl 3-hydroxyazetidine-1-carboxylate: Structure, Synthesis, and Applications

Executive Summary

This compound is a valuable heterocyclic building block in modern medicinal chemistry and organic synthesis. Its strained four-membered azetidine core, combined with the strategically placed hydroxyl group and the versatile allyl carbamate protecting group, makes it a significant precursor for complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed synthetic protocol with mechanistic considerations, and its applications in drug discovery, particularly as a non-proteinogenic amino acid isostere. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their work.

The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged" structure in drug discovery.[1] Historically, chemists were often wary of such strained rings, but they are now recognized for their ability to impart favorable properties to drug candidates. Incorporating an azetidine moiety can improve metabolic stability, aqueous solubility, and lipophilicity, while also providing a rigid, three-dimensional structure that can enhance binding affinity to biological targets.[2] The 3-hydroxyazetidine core, in particular, serves as a critical intermediate for a range of active pharmaceutical ingredients (APIs), including novel antibiotics and as a component in polypeptide synthesis.[2]

Core Compound Profile: this compound

Chemical Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The structure consists of a central azetidine ring with a hydroxyl (-OH) group at the 3-position. The ring nitrogen (position 1) is protected by an allyloxycarbonyl group.

Structural Representation: Chemical Structure of this compound

The structure is confirmed by its SMILES (Simplified Molecular-Input Line-Entry System) code: OC1CN(C1)C(=O)OCC=C.[1][3]

Physicochemical Properties

The key properties of this compound are summarized in the table below. This data is essential for planning reactions, purification, and storage.

PropertyValueSource
CAS Number 1198283-27-0[1][3]
Molecular Formula C₇H₁₁NO₃[1][3]
Molecular Weight 157.17 g/mol [1][3]
MDL Number MFCD13191695[3]
Storage Conditions Sealed in dry, 2-8°C[1][3]
Appearance Varies; often a liquid or low-melting solidN/A

Synthesis and Mechanistic Insights

The synthesis of this compound is not commonly detailed in primary literature but can be reliably achieved through a standard protection reaction starting from the commercially available 3-hydroxyazetidine, typically in its hydrochloride salt form.

Synthetic Strategy: The Logic of N-Protection

The synthetic approach hinges on the nucleophilic character of the secondary amine within the 3-hydroxyazetidine ring. The goal is to selectively acylate the nitrogen atom without affecting the hydroxyl group. The choice of an allyl carbamate (Alloc) group is strategic; it is a robust protecting group stable to a wide range of conditions but can be selectively removed under mild, palladium-catalyzed conditions, leaving other functional groups intact. This orthogonality is critical in multi-step syntheses. The reaction is an N-acylation, typically performed using allyl chloroformate in the presence of a base to neutralize the HCl generated (or from the starting hydrochloride salt).

Proposed Synthetic Workflow

The diagram below illustrates the straightforward, single-step conversion from 3-hydroxyazetidine to the target compound.

G cluster_reactants Reactants cluster_conditions Conditions Reactant1 3-Hydroxyazetidine (or HCl salt) Product Allyl 3-hydroxyazetidine- 1-carboxylate Reactant1->Product Nucleophilic Acyl Substitution Reactant2 Allyl Chloroformate Reactant2->Product Base Base (e.g., TEA, NaHCO₃) Base->Product Solvent Solvent (e.g., DCM, THF) Solvent->Product Temp Temperature (e.g., 0°C to RT) Temp->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative method based on established chemical principles for N-protection of amines.

Objective: To synthesize this compound from 3-hydroxyazetidine hydrochloride.

Materials:

  • 3-Hydroxyazetidine hydrochloride (1.0 eq)

  • Allyl chloroformate (1.1 eq)

  • Triethylamine (TEA) or Sodium Bicarbonate (2.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxyazetidine hydrochloride (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).

  • Basification: Cool the resulting suspension to 0°C using an ice bath. Add triethylamine (2.5 eq) dropwise. Causality Note: A slight excess of base is required to both neutralize the hydrochloride salt and scavenge the HCl produced during the acylation.

  • Acylation: While maintaining the temperature at 0°C, add allyl chloroformate (1.1 eq) dropwise over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Trustworthiness Note: The bicarbonate wash ensures the removal of any unreacted chloroformate and acidic byproducts.

  • Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic and Analytical Characterization

While actual spectra are proprietary, the expected analytical data based on the structure are predictable and serve as a benchmark for successful synthesis.

Analysis Type Expected Observations
¹H NMR Azetidine Protons: Complex multiplets around 3.5-4.5 ppm. Allyl Protons: A multiplet for the internal CH (~5.9 ppm), two doublets for the terminal CH₂ (~5.2-5.4 ppm), and a doublet for the O-CH₂ (~4.6 ppm). Hydroxyl Proton: A broad singlet, chemical shift is solvent-dependent.
¹³C NMR Carbonyl Carbon: Signal around 156 ppm. Allyl Carbons: Signals around 132 ppm (internal CH) and 118 ppm (terminal CH₂). Azetidine Carbons: Signals for the two CH₂ groups and the CH-OH group in the 50-70 ppm range.
Mass Spec (ESI+) Expected [M+H]⁺ = 158.08, [M+Na]⁺ = 180.06
IR Spectroscopy O-H Stretch: Broad peak ~3400 cm⁻¹. C=O Stretch (Carbamate): Strong peak ~1690-1710 cm⁻¹. C=C Stretch: Peak ~1645 cm⁻¹.

Applications in Drug Discovery and Organic Synthesis

Utility as a Protected Building Block

The primary application of this compound is as a functionalized building block. The allyl carbamate serves as an excellent protecting group for the nitrogen, allowing chemists to perform reactions on the hydroxyl group. Subsequently, the allyl group can be selectively removed to reveal the secondary amine for further functionalization, such as peptide coupling or reductive amination.

Role in Peptide Modification

3-Hydroxyazetidine-based structures are increasingly used as non-proteinogenic amino acids to create peptide isosteres.[4][5] Incorporating this scaffold can introduce conformational constraints, enhance proteolytic stability, and modulate the pharmacological profile of a peptide. The workflow below illustrates how this building block could be used.

G Start Allyl 3-hydroxyazetidine- 1-carboxylate Step1 Couple with Peptide Chain (via -OH group if activated) Start->Step1 Intermediate1 Peptide-Linked Azetidine (Alloc-Protected) Step1->Intermediate1 Step2 Allyl Deprotection (e.g., Pd(PPh₃)₄, scavenger) Intermediate1->Step2 Intermediate2 Peptide-Linked Azetidine (Free Amine) Step2->Intermediate2 Step3 Further Elongation (Couple next amino acid) Intermediate2->Step3 Final Modified Peptide with Azetidine Core Step3->Final

Caption: Workflow for incorporating the azetidine into a peptide chain.

Handling, Storage, and Safety

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1][3] It should be kept in a dry environment to prevent potential hydrolysis.

  • Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Safety: While specific toxicity data is not widely available, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemists. Its unique combination of a strained, conformationally rigid core, a site for hydrogen bonding (-OH), and an orthogonally protected nitrogen atom provides a powerful platform for designing next-generation therapeutics. Its strategic use can lead to molecules with improved drug-like properties, making it a highly relevant and valuable building block in the ever-evolving landscape of drug discovery.

References

  • Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. Acme Synthetic Chemicals. [Link]

  • Fleet, G. W. J., et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. ChemMedChem. [Link]

  • Synthetic method of 3-hydroxyazetidine hydrochloride.
  • 3-Hydroxyazetidine hydrochloride. PubChem. [Link]

  • Method for synthesizing 3-hydroxy-azetidinehydrochloride.

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An In-depth Technical Guide to the Solubility of Allyl 3-hydroxyazetidine-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Allyl 3-hydroxyazetidine-1-carboxylate, a key heterocyclic building block in contemporary drug discovery. Given the scarcity of public domain experimental data for this specific molecule, this document synthesizes a predictive solubility profile based on its fundamental physicochemical properties with established principles of organic chemistry. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of both kinetic and thermodynamic solubility, equipping researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies necessary for its effective handling and application.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a therapeutic agent. For a molecule like this compound, which serves as a versatile scaffold in medicinal chemistry, understanding its behavior in various solvent systems is paramount.[1] Poor solubility can impede synthetic route development, complicate purification processes, lead to unreliable results in biological assays, and ultimately result in poor bioavailability and formulation challenges.[2] This guide aims to provide a deep, actionable understanding of the solubility of this compound, thereby empowering researchers to de-risk their discovery and development programs.

The azetidine motif, a four-membered nitrogen-containing heterocycle, is increasingly incorporated into drug candidates to enhance properties such as metabolic stability and cell permeability.[1] this compound combines this valuable scaffold with a hydroxyl group and an allyl carbamate, creating a molecule with a nuanced polarity profile that dictates its interaction with different solvents.

Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is fundamentally governed by its structural and electronic properties. The principle of "similia similibus solvuntur" or "like dissolves like" serves as a foundational concept, where substances with similar polarities tend to be miscible. To predict the solubility of this compound, we must first dissect its key physicochemical characteristics.

Core Physicochemical Descriptors

Based on its chemical structure, several key descriptors for this compound (SMILES: OC1CN(C1)C(=O)OCC=C) have been calculated using established computational models.

PropertyPredicted ValueSource
Molecular FormulaC₇H₁₁NO₃-
Molecular Weight157.17 g/mol [3]
Predicted logP (Octanol/Water)-0.25SwissADME
Hydrogen Bond Donors1 (hydroxyl group)SwissADME
Hydrogen Bond Acceptors3 (hydroxyl oxygen, two carbonyl oxygens)SwissADME
Topological Polar Surface Area (TPSA)55.76 ŲSwissADME

These values are computationally predicted and should be confirmed experimentally.

Interpretation and Causality of Predicted Solubility

The predicted physicochemical properties provide a strong basis for forecasting the solubility behavior of this compound across a spectrum of organic solvents.

  • Polarity and logP: The predicted octanol-water partition coefficient (logP) of -0.25 indicates that the molecule is relatively hydrophilic. This is a direct consequence of the presence of the polar hydroxyl group and the carbamate functionality, which outweigh the nonpolar character of the allyl group and the hydrocarbon backbone. A negative logP value suggests a preference for polar environments.[4]

  • Hydrogen Bonding Capacity: The molecule possesses one hydrogen bond donor (-OH group) and three hydrogen bond acceptors (oxygen atoms). This capacity for hydrogen bonding is a dominant factor in its solubility.[5] Solvents that can participate in hydrogen bonding (protic solvents) or readily accept hydrogen bonds (polar aprotic solvents) are expected to be effective at solvating this molecule.

  • Topological Polar Surface Area (TPSA): A TPSA of 55.76 Ų is indicative of a molecule with significant polar surface, further supporting its predicted hydrophilic nature and its propensity to dissolve in polar solvents.

Based on this analysis, a qualitative solubility profile can be predicted:

  • High Solubility: Expected in polar protic solvents like methanol and ethanol , where hydrogen bonding interactions can be readily formed. High solubility is also anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) , which are excellent hydrogen bond acceptors.[6]

  • Moderate Solubility: Likely in solvents of intermediate polarity such as acetone , acetonitrile , and isopropanol . These solvents can engage in dipole-dipole interactions and, to a lesser extent, hydrogen bonding.

  • Low to Insoluble: Predicted in nonpolar aprotic solvents like hexane , cyclohexane , and toluene . The significant polarity mismatch and the inability of these solvents to form hydrogen bonds would result in poor solvation.

Hypothetical Quantitative Solubility Data

To provide a practical framework for researchers, the following table presents hypothetical, yet realistic, quantitative solubility data for this compound at ambient temperature (25 °C). These values are estimations based on the physicochemical properties and should be determined experimentally for any critical application.

SolventSolvent TypePredicted Solubility CategoryEstimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar AproticVery Soluble> 100
MethanolPolar ProticVery Soluble> 100
EthanolPolar ProticSoluble50 - 100
Dimethylformamide (DMF)Polar AproticSoluble50 - 100
AcetonePolar AproticSparingly Soluble10 - 30
AcetonitrilePolar AproticSparingly Soluble10 - 30
IsopropanolPolar ProticSparingly Soluble10 - 30
Dichloromethane (DCM)Nonpolar AproticSlightly Soluble1 - 10
TolueneNonpolar AproticInsoluble< 1
HexaneNonpolar AproticInsoluble< 0.1

Experimental Determination of Solubility: A Self-Validating Protocol

While predictions are invaluable for initial planning, empirical determination of solubility is essential for accuracy. The choice between a kinetic and a thermodynamic solubility assay depends on the stage of research. Early discovery often utilizes high-throughput kinetic assays, while later-stage development necessitates the more rigorous thermodynamic approach.

Kinetic Solubility Assay (High-Throughput Screening)

This method is designed for rapid assessment and is particularly useful for comparing a series of analogs. It measures the solubility of a compound that is first dissolved in a co-solvent (typically DMSO) and then diluted into the aqueous or organic solvent of interest.[7]

Caption: Workflow for Kinetic Solubility Assay.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, add an appropriate volume of the DMSO stock solution to the test solvent to achieve the desired final concentration range (e.g., serial dilutions from 200 µM down to 1 µM). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake at a constant temperature (e.g., 25 °C) for a defined period (typically 1-2 hours).[8]

  • Analysis:

    • Nephelometry (Turbidimetric Method): Measure the light scattering of the solutions using a nephelometer. The concentration at which a significant increase in scattering is observed corresponds to the kinetic solubility limit.

    • Filtration/Centrifugation and UV/LC-MS Analysis: Alternatively, filter the solutions through a solubility filter plate or centrifuge to pellet any precipitate. Analyze the concentration of the compound in the clear supernatant/filtrate using a validated UV-Vis or LC-MS method against a calibration curve.[8]

Thermodynamic Solubility Assay (Equilibrium Method)

This "gold standard" method measures the solubility of a solid compound in equilibrium with its saturated solution, providing a more accurate representation of its true solubility.

Caption: Workflow for Thermodynamic Solubility Assay.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is critically achieved by either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully take an aliquot of the clear supernatant or filtrate, dilute it with an appropriate solvent, and determine the concentration of this compound using a validated analytical method, such as HPLC-UV, against a standard curve.

Conclusion: A Framework for Application

This guide provides a robust framework for understanding and experimentally determining the solubility of this compound in organic solvents. The molecule's inherent polarity, driven by its hydroxyl and carbamate groups, predicts a favorable solubility profile in polar protic and aprotic solvents. For drug development professionals, this information is crucial for selecting appropriate solvent systems for synthesis, purification, and biological screening. The provided experimental protocols offer a clear path to generating reliable, quantitative solubility data, which is indispensable for building structure-activity relationships and ensuring the successful progression of drug candidates incorporating this valuable azetidine scaffold.

References

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. ADMET & DMPK, 7(2), 79–103.
  • Solubility of Things. (n.d.). Azetidine-2,4-dicarboxylic acid. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(5), 789-801.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Woods, B. P., & Hughes, R. P. (2021). Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. Molecules, 26(11), 3291.
  • PubChemLite. (n.d.). Phenyl 3-hydroxyazetidine-1-carboxylate (C10H11NO3). Retrieved from [Link]

  • Guha, R. (2010).
  • Singh, S., & Kumar, V. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 14(1), 27-51.
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  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

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The Strategic Application of Allyl 3-hydroxyazetidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Three-Dimensional Chemical Space with Strained Scaffolds

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly venturing into the realm of three-dimensional chemical space. Saturated heterocyclic scaffolds have become a cornerstone of this exploration, offering a departure from the flat, aromatic systems that have historically dominated drug discovery. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold."[1] Its inherent ring strain and conformational rigidity provide a unique platform for the precise spatial arrangement of substituents, thereby enabling fine-tuned interactions with biological targets.[] This guide delves into the potential of a particularly valuable building block, Allyl 3-hydroxyazetidine-1-carboxylate , as a strategic tool for the synthesis of next-generation therapeutics. We will explore its synthesis, functionalization, and project its application in the design of sophisticated molecular architectures such as kinase inhibitors, proteolysis-targeting chimeras (PROTACs), and macrocyclic peptides.

The Azetidine Motif: A Convergence of Stability and Structural Constraint

The utility of the azetidine scaffold in drug design is multifaceted. The four-membered ring introduces a significant degree of sp³ character into molecules, a feature correlated with improved solubility and metabolic stability.[3] The constrained nature of the ring also reduces the conformational flexibility of appended substituents, which can lead to a more favorable entropic profile upon binding to a biological target, thus enhancing potency.

Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine moiety, underscoring its acceptance and value in clinical candidates.[3] Furthermore, the azetidine ring is often employed as a bioisostere for other common saturated heterocycles like piperidine and pyrrolidine, offering an alternative vector for substituent placement and a means to modulate physicochemical properties such as lipophilicity and basicity.[4]

The 3-hydroxyazetidine core, in particular, offers a strategic advantage. The hydroxyl group serves as a versatile handle for further functionalization, allowing for the introduction of a wide array of substituents through well-established chemical transformations. This hydroxyl group can also participate in crucial hydrogen bonding interactions within a protein's binding site, further enhancing affinity.

This compound: A Trifecta of Functionality

This compound is a chiral building block that combines three key features, making it a highly valuable intermediate in medicinal chemistry:

  • The 3-Hydroxyazetidine Core: As discussed, this provides the desirable physicochemical properties of the azetidine ring and a handle for further derivatization.

  • The Allyl Carbamate: The allyl group serves as a protecting group for the azetidine nitrogen. Its key advantage lies in its orthogonal removal under mild conditions, typically using a palladium catalyst.[] This allows for the selective deprotection of the azetidine nitrogen in the presence of other sensitive functional groups, a crucial requirement in multi-step syntheses of complex molecules.[5]

  • Chirality: The stereochemistry at the 3-position is critical for achieving the desired biological activity, as drug-target interactions are often highly stereospecific. The availability of enantiomerically pure forms of this building block is therefore essential.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₇H₁₁NO₃Inferred
Molecular Weight157.17 g/mol Inferred
AppearanceColorless to pale yellow oilGeneric Data
SolubilitySoluble in most organic solventsGeneric Data

Synthetic Strategies and Key Transformations

The synthesis of this compound and its precursors is well-documented in the chemical literature and patents. A common approach involves the cyclization of an appropriate acyclic precursor.

General Synthetic Workflow

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Cyclization & Protection cluster_2 Final Product A Epichlorohydrin C Intermediate Amino Alcohol A->C Ring Opening B Allylamine B->C D Cyclization to 3-Hydroxyazetidine C->D Intramolecular Cyclization E N-Protection (Allyl Carbamate Formation) D->E Reaction with Allyl Chloroformate F This compound E->F

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: N-Alloc Protection of 3-Hydroxyazetidine

This protocol is a representative example of the N-protection step.

Materials:

  • 3-Hydroxyazetidine hydrochloride

  • Allyl chloroformate

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-hydroxyazetidine hydrochloride in a mixture of DCM and water at 0 °C, add sodium bicarbonate portion-wise until the pH of the aqueous layer is ~8-9.

  • Slowly add allyl chloroformate to the biphasic mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford this compound.

Note: This is a generalized protocol and may require optimization based on specific laboratory conditions and scale.

Potential Applications in Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for several classes of therapeutic agents.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies, particularly in oncology. The introduction of rigid, three-dimensional scaffolds like azetidine can improve selectivity and potency. The 3-hydroxyl group of the azetidine can act as a hydrogen bond donor, interacting with the hinge region of the kinase, while the rest of the molecule can be elaborated to occupy other pockets of the ATP-binding site.

Conceptual Application in Kinase Inhibitor Synthesis:

Kinase_Inhibitor_Synthesis A This compound B Functionalization of the 3-OH group (e.g., etherification, esterification) A->B C Palladium-catalyzed N-deprotection B->C D Free N-H Azetidine Intermediate C->D E Coupling with Kinase-Targeting Moiety D->E F Final Kinase Inhibitor E->F

Caption: Conceptual workflow for the synthesis of a kinase inhibitor.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component of a PROTAC, influencing its physicochemical properties and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Functionalized azetidines are emerging as valuable components of PROTAC linkers.[1][3] They can impart a degree of rigidity to the linker, which can be advantageous for pre-organizing the molecule for ternary complex formation. The 3-hydroxyazetidine moiety can be used to attach either the target protein ligand or the E3 ligase ligand, with the azetidine nitrogen serving as a point of attachment for the other component.

Conceptual Application in PROTAC Synthesis:

PROTAC_Synthesis A This compound B Couple E3 Ligase Ligand to 3-OH A->B C N-Deprotection B->C D Couple Target Protein Ligand to N-H C->D E Final PROTAC Molecule D->E

Caption: Conceptual workflow for the synthesis of a PROTAC.

Peptide and Macrocycle Synthesis

The incorporation of non-natural amino acids and constrained scaffolds into peptides and macrocycles is a widely used strategy to improve their metabolic stability and cell permeability. 3-Hydroxyazetidine can be considered a constrained analogue of serine or threonine. Its incorporation into a peptide backbone can induce specific turns and conformations, which can be beneficial for biological activity.

The allyl protecting group is particularly useful in solid-phase peptide synthesis (SPPS) due to its orthogonality with commonly used Boc and Fmoc protecting groups.[5] This allows for the selective deprotection and functionalization of the azetidine nitrogen on-resin, enabling the synthesis of complex peptide architectures, including cyclic peptides.[6]

Conceptual Application in Macrocycle Synthesis:

Macrocycle_Synthesis A Incorporate Azetidine into Peptide Chain on Solid Support B Selective N-Alloc Deprotection A->B C On-Resin Cyclization B->C D Cleavage from Resin C->D E Final Macrocyclic Peptide D->E

Sources

The Azetidine Scaffold: A Technical Guide to its Expanding Role in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rise of a Strained Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is perpetual. Among the saturated heterocycles, the azetidine ring—a four-membered, nitrogen-containing ring—has transitioned from a synthetic curiosity to a privileged motif in contemporary drug development.[1] Its ascent is not accidental; the inherent ring strain (~25.4 kcal/mol) and distinct sp³-rich, three-dimensional geometry provide a unique combination of structural rigidity and chemical reactivity that chemists can exploit to fine-tune the properties of bioactive molecules.[2] This guide offers an in-depth exploration of the biological activities of azetidine-containing compounds, grounded in mechanistic insights, field-proven experimental methodologies, and a comparative analysis of their performance across key therapeutic areas.

The value of the azetidine scaffold lies in its ability to act as a versatile bioisostere for larger cyclic amines like pyrrolidine and piperidine, or even for acyclic fragments.[1][2] Its incorporation can lead to significant improvements in critical drug-like properties, including metabolic stability, aqueous solubility, and receptor selectivity, by imposing conformational constraints that optimize interactions with biological targets.[3][4] This strategic deployment is evident in several FDA-approved drugs, underscoring the scaffold's real-world therapeutic success.[5]

Drug NameTherapeutic ClassContribution of the Azetidine Moiety
Baricitinib Janus kinase (JAK) inhibitorEnhances selectivity and pharmacokinetic profile.[3]
Cobimetinib MEK inhibitorServes as a key structural component for target binding.[3][6]
Azelnidipine Calcium channel blockerProvides a rigid scaffold influencing potency and duration of action.[3][7]
Sarolaner Isoxazoline parasiticideIntegral part of the pharmacophore for insect/acarine ion channel modulation.[3]

Part 1: Azetidines in Oncology: Targeting the Hallmarks of Cancer

The rigid framework of the azetidine ring is exceptionally well-suited for the design of inhibitors that target specific protein conformations, a cornerstone of modern oncology. Azetidine-containing compounds have demonstrated potent activity against various cancer-related targets, from signaling proteins to the cellular cytoskeleton.

Mechanism Spotlight: Covalent Inhibition of STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in many human cancers, including triple-negative breast cancer (TNBC). Its role in promoting proliferation, survival, and angiogenesis makes it a high-value therapeutic target. A significant challenge has been to develop potent and selective small-molecule inhibitors.

Novel azetidine-based compounds, such as H172 and H182 , have emerged as highly potent, irreversible inhibitors of STAT3.[8] These compounds are designed to covalently bind to specific cysteine residues (Cys426 and Cys468) within the STAT3 protein.[8] This irreversible binding locks the protein in an inactive state, preventing its dimerization, DNA binding, and subsequent activation of target gene expression.[8][9] The azetidine ring is critical for orienting the reactive functional groups into the binding pocket to facilitate this covalent interaction, thereby enhancing both potency and selectivity over other STAT proteins like STAT1 and STAT5.[8][9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. JAK Activation stat3 STAT3 jak->stat3 3. Phosphorylation stat3_p p-STAT3 stat3->stat3_p dimer p-STAT3 Dimer stat3_p->dimer 4. Dimerization dna DNA dimer->dna 5. Nuclear Translocation & DNA Binding azetidine_inhibitor Azetidine Inhibitor (e.g., H172) azetidine_inhibitor->stat3 Irreversible Covalent Binding gene_expression Gene Expression (Proliferation, Survival) dna->gene_expression 6. Transcription cytokine Cytokine cytokine->receptor 1. Ligand Binding

Figure 1: Mechanism of STAT3 inhibition by azetidine-based covalent binders.

Comparative Efficacy of Azetidine-Based Anticancer Agents

The versatility of the azetidine scaffold is evident in the diverse range of anticancer mechanisms it can be engineered to influence. The table below compares the in vitro activity of several representative compounds. The causality behind their efficacy stems from the scaffold's ability to rigidly present key pharmacophoric elements, leading to high-affinity interactions with their respective targets.

Compound ClassRepresentative CompoundCancer Cell LineIC₅₀ (µM)Putative Mechanism of Action
TZT-1027 Analogue Compound 1aA549 (Lung)0.0022Microtubule Destabilizer[10][11]
HCT116 (Colon)0.0021Microtubule Destabilizer[10][11]
STAT3 Inhibitor H172 (9f)MDA-MB-231 (Breast)0.38 - 0.98Irreversible STAT3 DNA-Binding Inhibition[8][10]
5o (Salicylate Analogue)(Biochemical Assay)0.38Direct STAT3 DNA-Binding Inhibition[9]
2-Azetidinone Derivative Compound 12lMCF-7 (Breast)0.01Microtubule Destabilizer[10]
HT-29 (Colon)0.003Microtubule Destabilizer[10]

Part 2: Azetidines in Infectious Diseases: A Scaffold for Novel Antimicrobials

The rise of antimicrobial resistance necessitates the development of new chemical entities that can overcome existing resistance mechanisms. Azetidine derivatives have shown considerable promise as antibacterial and antifungal agents.[12] The strained four-membered ring can be a key feature in molecules designed to inhibit essential bacterial enzymes or disrupt cell wall synthesis.

Structure-Activity Relationship (SAR) Insights

Research into azetidine-based antimicrobials reveals that even minor structural modifications can significantly impact biological activity.[13] For example, in a series of compounds derived from salicylic acid, the derivative containing a 2-chlorobenzaldehyde moiety (Compound D2) demonstrated markedly higher potency against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria compared to the unsubstituted benzaldehyde analogue (Compound D1).[14] This highlights a critical causality: the electronic and steric properties of substituents on the azetidine scaffold directly modulate the compound's interaction with its microbial target. The chloro-substitution likely enhances membrane permeability or improves binding affinity to an essential bacterial protein.

Figure 2: Logical relationship of SAR in bioactive azetidine derivatives.

Comparative Antimicrobial Activity

The following table summarizes the antimicrobial screening data for representative azetidine derivatives, demonstrating their potential against clinically relevant pathogens. The use of standard reference drugs like ampicillin provides a self-validating system for assessing the potency of these novel compounds.

CompoundBacterial/Fungal StrainZone of Inhibition (mm)Reference DrugZone of Inhibition (mm)
Compound D2 [14]Escherichia coli25Ampicillin27
Staphylococcus aureus22Ampicillin24
Azetidin-2-one (4b) [15]Escherichia coliHigh ActivityAmoxicillin-clavulanate-
Staphylococcus aureusHigh ActivityAmoxicillin-clavulanate-
Azetidine deriv. (4b) [12]Escherichia coliGood Activity*--

*Qualitative activity reported as comparable or better than the reference drug.

Part 3: Azetidines in Neuroscience: Modulating CNS Targets

The ability of the azetidine ring to impart favorable pharmacokinetic properties, such as increased metabolic stability and improved brain penetration, makes it an attractive scaffold for drugs targeting the central nervous system (CNS).[3] Azetidine-containing molecules are being investigated for a range of neurological and psychiatric disorders.[16]

Application Focus: VMAT2 Inhibition

The vesicular monoamine transporter 2 (VMAT2) is responsible for packaging neurotransmitters like dopamine into synaptic vesicles. Inhibiting VMAT2 can modulate dopaminergic signaling and is a therapeutic strategy for conditions like methamphetamine abuse. By systematically reducing the ring size of known VMAT2 inhibitors based on lobelane, researchers developed novel azetidine analogues that potently inhibit dopamine uptake.[17] The cis-4-methoxy azetidine analog 22b was found to be twice as potent as the parent compound, lobelane (Kᵢ = 24 nM vs. 45 nM).[17] The conformational constraint imposed by the azetidine ring was the causative factor for this enhanced potency, allowing for an optimal presentation of the side chains for binding within the VMAT2 transporter.

Part 4: Experimental Protocols and Methodologies

To ensure scientific integrity, the evaluation of novel compounds must follow robust and reproducible protocols. The following sections detail representative methodologies for synthesis and biological characterization.

Representative Synthesis: General Protocol for Azetidin-4-ones

This protocol is adapted from established methods for the cyclization of hydrazones to form the azetidin-4-one ring, a common core in many biologically active derivatives.[18][19] The choice of chloroacetyl chloride as the cyclizing agent is based on its reactivity in [2+2] cycloadditions with imines.

start Start: Hydrazone + Triethylamine in 1,4-Dioxane step1 1. Cool Mixture to 0-5 °C (Ice Bath) start->step1 step2 2. Add Chloroacetyl Chloride (Dropwise) step1->step2 step3 3. Stir at Room Temperature (3 hours) step2->step3 step4 4. Isolate Product (Filtration/Extraction) step3->step4 end End: Azetidin-4-one Derivative step4->end

Figure 3: Experimental workflow for the synthesis of azetidin-4-one derivatives.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate hydrazone (0.01 mol) in 30 mL of 1,4-dioxane.

  • Base Addition: Add triethylamine (0.02 mol, approx. 2 mL) to the solution. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the cyclization forward.

  • Cooling: Place the flask in an ice bath and cool the mixture to 0-5 °C with continuous stirring. This is a critical step to control the exothermic reaction upon addition of the acid chloride.

  • Cyclizing Agent Addition: While stirring vigorously, add chloroacetyl chloride (0.01 mol, approx. 0.8 mL) dropwise over a period of 10 minutes. Slow addition is crucial to prevent side reactions.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the mixture into crushed ice. The solid product that precipitates is collected by filtration, washed with water, and dried. If no solid forms, the product may be extracted using an appropriate organic solvent.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azetidin-4-one derivative.[19]

Biological Assay: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This is a standard, self-validating protocol to screen for and compare the antimicrobial activity of new compounds.[14][20]

Step-by-Step Methodology:

  • Media Preparation: Prepare Müller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi according to the manufacturer's instructions and pour into sterile Petri dishes.

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Plating: Uniformly swab the entire surface of the agar plate with the microbial suspension to create a lawn.

  • Disc Application: Prepare sterile paper discs (6 mm diameter) impregnated with known concentrations of the synthesized azetidine compounds (e.g., 100 µ g/disc ). A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., Ampicillin) serves as a positive control.

  • Placement: Aseptically place the discs onto the surface of the inoculated agar plate, ensuring firm contact.

  • Incubation: Invert the plates and incubate at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger diameter indicates greater antimicrobial activity. Compare the results for the test compounds against the positive and negative controls.[14]

Conclusion and Future Directions

The azetidine scaffold has firmly established itself as a privileged structure in drug discovery.[6][21] Its unique conformational and physicochemical properties provide a powerful tool for medicinal chemists to design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.[3][5] The broad spectrum of biological activity, spanning oncology, infectious diseases, and neuroscience, demonstrates its remarkable versatility.[3][22] Future research will undoubtedly focus on developing novel stereoselective synthetic methodologies to access more complex and diversely substituted azetidines, further expanding the accessible chemical space for drug development and addressing unmet medical needs.[23]

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A Technical Guide to Allyl 3-hydroxyazetidine-1-carboxylate for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in contemporary medicinal chemistry. Its unique combination of properties—inherent ring strain, a three-dimensional structure, and the ability to introduce specific vectors for molecular interactions—offers significant advantages in the design of novel therapeutics.[1][2] Unlike more flexible aliphatic chains or larger heterocyclic systems, the constrained nature of the azetidine ring can lead to improved metabolic stability, enhanced binding affinity, and better overall pharmacokinetic profiles.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[1][2]

This guide focuses on a particularly valuable derivative, Allyl 3-hydroxyazetidine-1-carboxylate (CAS No. 1198283-27-0). This trifunctional building block, possessing a reactive allyl group, a nucleophilic hydroxyl group, and the core azetidine structure, presents a wealth of opportunities for the synthesis of complex molecules and chemical probes. We will delve into its commercial availability, quality control standards, safe handling procedures, and synthetic utility, providing a comprehensive resource for researchers looking to incorporate this versatile molecule into their drug discovery programs.

Commercial Sourcing and Availability

This compound is available from a number of specialized chemical suppliers catering to the research and pharmaceutical industries. These suppliers typically offer the compound in various quantities, from milligrams to kilograms, to support projects from early-stage discovery to process development.

Key Commercial Suppliers:

A comparative analysis of several prominent suppliers reveals a general consistency in product specifications, though variations in purity and available analytical data may exist. Researchers are advised to request lot-specific data prior to purchase to ensure the material meets the requirements of their intended application.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurity/SpecificationStorage
BLD Pharm This compound1198283-27-0C₇H₁₁NO₃157.17>95% (typical)Sealed in dry, 2-8°C[3]
National Analytical Corporation - Chemical Division 3-allyl-3-hydroxyazetidine-1-carboxylic Acid Tert-butyl Ester (related compound)96997-25-4C₁₁H₁₉NO₃213.27>98%Store in a cool, dry, and well-ventilated place, tightly closed[4]

It is important to note that while the tert-butyl analog from suppliers like National Analytical Corporation is structurally similar, the reactivity and deprotection strategies will differ significantly from the allyl-protected version. The choice between these building blocks will be dictated by the overall synthetic plan.

Quality Control and Analytical Characterization: Ensuring Experimental Reproducibility

The quality and purity of starting materials are paramount in drug discovery to ensure the reliability and reproducibility of experimental results. High-quality heterocyclic building blocks are crucial for determining the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the final compounds.[5] Reputable suppliers of this compound will provide a comprehensive Certificate of Analysis (CoA) with each batch.

A typical CoA for this compound should include:

  • Identity Confirmation: Verified by ¹H NMR and ¹³C NMR spectroscopy. The spectra should be consistent with the expected structure, showing characteristic peaks for the azetidine ring protons, the hydroxyl group, and the allyl group protons.

  • Purity Assessment: Commonly determined by High-Performance Liquid Chromatography (HPLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of ≥95% is generally expected for research-grade material.[6]

  • Appearance: Visual inspection of the material's physical state (e.g., colorless oil, white solid).

  • Residual Solvents: Gas Chromatography (GC) may be used to identify and quantify any remaining solvents from the synthesis and purification process.

While a specific CoA for this compound is not publicly available, researchers can request one from the supplier. For reference, the CoA for the related compound, 1-Boc-3-hydroxyazetidine, from suppliers like Sigma-Aldrich, typically confirms purity by NMR and specifies storage conditions.[7]

Synthesis and Chemical Logic: A Plausible Synthetic Route

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible and logical synthetic route can be devised based on established organic chemistry principles for the protection of amines and the synthesis of functionalized azetidines.

A likely synthetic pathway would involve the N-protection of 3-hydroxyazetidine with an allyl chloroformate. This approach provides a stable, yet readily cleavable, protecting group on the nitrogen atom.

Plausible Synthesis Workflow:

G cluster_0 Step 1: N-Alkoxycarbonylation cluster_1 Step 2: Work-up and Purification A 3-Hydroxyazetidine (or its hydrochloride salt) C Base (e.g., Triethylamine, NaHCO₃) in an inert solvent (e.g., DCM, THF) A->C Reactant B Allyl Chloroformate B->C Reagent D This compound C->D Product E Aqueous Work-up (to remove salts) D->E F Extraction with an organic solvent E->F G Drying and Solvent Removal F->G H Purification (e.g., Column Chromatography) G->H

A plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 3-hydroxyazetidine hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base (e.g., triethylamine, 2.2 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add allyl chloroformate (1.1 equivalents) dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Extraction: Extract the aqueous layer with additional portions of the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure this compound.

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic organic base like triethylamine or an inorganic base like sodium bicarbonate is crucial to neutralize the hydrochloric acid formed during the reaction (if starting from the hydrochloride salt) and to scavenge the HCl byproduct of the reaction between the azetidine nitrogen and allyl chloroformate.

  • Solvent Selection: An inert aprotic solvent like DCM or THF is chosen to dissolve the reactants and not interfere with the reaction.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the acylation reaction and minimize potential side reactions.

  • Purification Method: Column chromatography is a standard and effective method for purifying small organic molecules of moderate polarity, separating the desired product from unreacted starting materials and byproducts.

Applications in Medicinal Chemistry and Drug Discovery

The trifunctional nature of this compound makes it a highly versatile building block for the synthesis of more complex molecules. The allyl carbamate serves as a protecting group for the azetidine nitrogen, which can be selectively removed under mild conditions, typically using a palladium catalyst. This orthogonality allows for the selective functionalization of the hydroxyl group.

Potential Synthetic Transformations:

G cluster_0 Functionalization Pathways A This compound Allyl-Protected Nitrogen Free Hydroxyl Group B O-Alkylation / O-Acylation A:f1->B C Oxidation to Ketone A:f1->C D Deprotection of Nitrogen (Pd-catalyzed) A:f0->D

Key functionalization pathways for this compound.

  • Derivatization of the Hydroxyl Group: The free hydroxyl group can be readily alkylated, acylated, or used in Mitsunobu reactions to introduce a wide range of substituents. This allows for the exploration of the structure-activity relationship (SAR) around this position.

  • Oxidation to the Ketone: The secondary alcohol can be oxidized to the corresponding ketone, providing a key intermediate for further functionalization, such as reductive amination or the addition of organometallic reagents.

  • Deprotection and Further N-Functionalization: The allyl carbamate protecting group can be selectively removed under mild, palladium-catalyzed conditions. This unmasks the secondary amine of the azetidine ring, which can then be functionalized through reactions such as acylation, alkylation, or sulfonylation.

The azetidine scaffold itself is known to enhance the properties of drug candidates.[1][2] By incorporating this compound, medicinal chemists can access novel chemical space and develop compounds with improved potency, selectivity, and pharmacokinetic profiles.

Safe Handling and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling azetidine derivatives should be followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9][10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[8][9][10]

  • Avoid Contact: Avoid contact with skin and eyes.[8][9][10] In case of contact, rinse the affected area thoroughly with water.

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.[8][11]

Storage and Stability:

  • Recommended Storage: Suppliers recommend storing this compound at 2-8°C, sealed in a dry environment.[3]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Stability: While specific stability data for this compound is limited, azetidine derivatives can be susceptible to ring-opening under certain conditions. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric components.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for a wide range of synthetic manipulations, enabling the creation of diverse and complex molecular architectures. The incorporation of the azetidine scaffold can confer beneficial pharmacokinetic properties to drug candidates. By understanding the commercial availability, quality control standards, safe handling procedures, and synthetic utility of this compound, researchers can effectively leverage its potential in their quest for novel and improved therapeutics. As the importance of three-dimensional scaffolds in drug design continues to grow, the utility of functionalized azetidines like this compound is set to expand, making it a key tool in the medicinal chemist's arsenal.

References

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Methodological & Application

The Strategic Utility of Allyl 3-hydroxyazetidine-1-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Allyl 3-hydroxyazetidine-1-carboxylate is a versatile and strategically important building block for medicinal chemistry and drug development. Its unique structure, combining a strained azetidine ring, a nucleophilic hydroxyl group, and a readily cleavable N-allyl protecting group, offers a trifecta of synthetic handles for the construction of complex molecular architectures. The azetidine scaffold is a valuable motif for enhancing physicochemical and pharmacokinetic properties in drug candidates, such as metabolic stability and solubility, due to its rigid, three-dimensional, and sp3-rich character.[1][2] This guide provides an in-depth exploration of the key applications of this compound, complete with detailed protocols for its use in pivotal synthetic transformations, including functionalization of the 3-hydroxy position and strategic deprotection of the N-allyl group.

Introduction: The Azetidine Scaffold in Drug Discovery

The four-membered azetidine ring has emerged as a privileged scaffold in contemporary drug design. Its incorporation into bioactive molecules can lead to significant improvements in potency and pharmacokinetic profiles.[2] The inherent ring strain of the azetidine core, while presenting synthetic challenges, also imparts a unique conformational rigidity that can be exploited to optimize ligand-receptor interactions.[3] Furthermore, the non-planar geometry of the azetidine ring allows for the exploration of novel chemical space, moving away from the predominantly flat aromatic structures common in many drug classes.

This compound (Figure 1) is a particularly valuable derivative. The allyl carbamate (Alloc) serves as a robust protecting group for the nitrogen atom, which is stable under a variety of reaction conditions but can be selectively removed under mild, palladium-catalyzed protocols. This orthogonality is crucial in multi-step syntheses.[4] The secondary hydroxyl group at the C-3 position provides a convenient point for further functionalization, allowing for the introduction of diverse substituents through reactions such as etherification or esterification.

Figure 1. Structure of this compound

Chemical structure of this compound
Caption: this compound (CAS 1198283-27-0)

This document details three primary applications for this reagent:

  • Palladium-Catalyzed N-Alloc Deprotection: Liberation of the secondary amine for subsequent elaboration.

  • O-Alkylation and Arylation of the 3-Hydroxy Group: Introduction of molecular diversity via ether linkages.

  • Nucleophilic Ring-Opening: Leveraging ring strain to generate functionalized acyclic amine derivatives.

Application I: Palladium-Catalyzed N-Alloc Deprotection

The N-allyloxycarbonyl (Alloc) group is a key feature of this reagent, offering stability to both acidic and basic conditions while being selectively cleavable in the presence of a palladium(0) catalyst. This transformation, a variation of the Tsuji-Trost reaction, proceeds under neutral and mild conditions, making it compatible with a wide range of sensitive functional groups.[4][5]

Mechanistic Rationale

The deprotection mechanism involves the coordination of the palladium(0) catalyst to the allyl group's double bond, followed by oxidative addition to form a π-allylpalladium(II) complex. This releases the carbamate, which readily decarboxylates to yield the free secondary amine. An allyl scavenger, such as phenylsilane, morpholine, or dimethylamine-borane complex, is required to react with the liberated allyl group and regenerate the active Pd(0) catalyst.[5][6]

G cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Alloc_Azetidine N-Alloc-Azetidine Pd(0)L2->Alloc_Azetidine Pi_Allyl_Complex π-Allyl Pd(II) Complex Pi_Allyl_Complex->Pd(0)L2 Reductive Elimination Free_Azetidine 3-Hydroxyazetidine Pi_Allyl_Complex->Free_Azetidine Decarboxylation Allyl_Scavenger_Product Allylated Scavenger Pi_Allyl_Complex->Allyl_Scavenger_Product Alloc_Azetidine->Pi_Allyl_Complex Oxidative Addition Scavenger Allyl Scavenger (e.g., PhSiH₃) Scavenger->Pi_Allyl_Complex

Caption: Catalytic cycle for Pd(0)-mediated N-Alloc deprotection.

Experimental Protocol: N-Alloc Deprotection

This protocol provides a general method for the removal of the Alloc group to yield 3-hydroxyazetidine, which can be used directly or after purification.

Materials:

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, two-neck round-bottom flask under an inert atmosphere of argon.

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add phenylsilane (7.0 eq.) via syringe.[5]

  • Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq.) to the reaction mixture in one portion.[5]

  • Continue stirring the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product, 3-hydroxyazetidine, can be purified by column chromatography on silica gel or carried forward to the next step. Due to the polarity of the product, a polar eluent system (e.g., DCM/Methanol with a small percentage of ammonium hydroxide) is often required.

Table 1: Reagents for N-Alloc Deprotection

Reagent Molar Eq. Purpose Reference
Pd(PPh₃)₄ 0.05 - 0.1 Catalyst [5]
PhSiH₃ 3.0 - 7.0 Allyl Scavenger [5]
Me₂NH·BH₃ 40.0 Allyl Scavenger (Solid Phase) [7]

| N-Methylaniline | 28.0 | Allyl Scavenger (Solid Phase) |[3] |

Note: The choice and excess of the allyl scavenger can be critical, especially in solid-phase synthesis, to prevent re-alkylation of the liberated amine.[7]

Application II: Functionalization of the 3-Hydroxy Group

The C-3 hydroxyl moiety serves as a prime site for introducing molecular diversity. Standard O-alkylation and Mitsunobu reactions are highly effective for this purpose, allowing for the synthesis of libraries of 3-O-substituted azetidine derivatives.

Method A: Williamson-type Ether Synthesis

Direct O-alkylation under basic conditions provides a straightforward route to 3-alkoxy and 3-aryloxy azetidines. The choice of base and solvent is critical to ensure efficient deprotonation of the secondary alcohol without promoting undesired side reactions.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is used to irreversibly deprotonate the hydroxyl group, forming the sodium alkoxide in situ. This enhances the nucleophilicity of the oxygen atom.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal. These solvents effectively solvate the sodium cation without interfering with the nucleophilicity of the alkoxide.

  • Electrophile: A reactive alkyl or benzyl halide (e.g., benzyl bromide) or a substituted phenol can be used. For arylation, activation of the phenol as a phenoxide is often required.

Experimental Protocol: O-Benzylation

  • To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF in a flame-dried flask at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise under an argon atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield Allyl 3-(benzyloxy)azetidine-1-carboxylate.

Method B: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting alcohols to a wide range of functional groups, including esters and ethers, with a predictable inversion of stereochemistry at the reacting center.[8][9] This is particularly valuable for synthesizing chiral 3-substituted azetidines from an enantiopure starting material.

Mechanistic Rationale: The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This adduct activates the hydroxyl group of the azetidine, converting it into an excellent leaving group. Subsequent Sₙ2 attack by a suitable nucleophile (e.g., a phenol or carboxylic acid) results in the desired product with inverted stereochemistry.[10]

Mitsunobu Azetidine-OH Azetidine-OH Oxyphosphonium Oxyphosphonium Salt [Azetidine-O-PPh₃]⁺ Azetidine-OH->Oxyphosphonium Nucleophile Nucleophile (Nu-H) (e.g., Phenol) Product Azetidine-Nu (Inverted Stereochemistry) Nucleophile->Product PPh3 PPh₃ Betaine [PPh₃-DEAD] Betaine PPh3->Betaine DEAD DEAD DEAD->Betaine Betaine->Oxyphosphonium Oxyphosphonium->Product Sₙ2 Attack Byproducts Ph₃P=O + DEAD-H₂ Oxyphosphonium->Byproducts

Caption: Simplified workflow of the Mitsunobu reaction.

Experimental Protocol: O-Arylation with p-Nitrophenol

  • In a flame-dried flask under an argon atmosphere, dissolve this compound (1.0 eq.), p-nitrophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 15 minutes. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the desired product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purification is typically achieved by silica gel column chromatography. The byproducts can sometimes be challenging to separate; alternative workup procedures or modified reagents may be employed.[10]

Application III: Nucleophilic Ring-Opening Reactions

The inherent strain of the four-membered ring (approximately 26 kcal/mol) makes azetidines susceptible to ring-opening reactions under certain conditions, providing access to valuable 1,3-difunctionalized propane backbones.[3] This transformation is often facilitated by Lewis acids, which coordinate to the ring nitrogen or hydroxyl oxygen, increasing the electrophilicity of the ring carbons.[5]

Rationale for Protocol: The reaction of an N-protected 3-hydroxyazetidine with an aryl alcohol (phenol) in the presence of a Lewis acid like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) can lead to a regioselective ring-opening. The Lewis acid activates the azetidine, and the phenol acts as a nucleophile, attacking one of the ring carbons adjacent to the nitrogen atom to yield a 1-(alkylamino)-3-aryloxy-2-propanol derivative.[5] This scaffold is a key component in various β-adrenergic blocking agents.[5]

Experimental Protocol: Lewis Acid-Mediated Ring-Opening with Phenol Note: This protocol is adapted from a procedure using N-benzhydryl-3-hydroxyazetidine and may require optimization for the N-Alloc substrate.[5]

  • To a solution of this compound (1.0 eq.) and phenol (1.5 eq.) in an appropriate high-boiling solvent (e.g., o-xylene) in a flask equipped with a reflux condenser, add a Lewis acid such as AlCl₃ (1.2 eq.) portion-wise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to 120-140 °C and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of starting material.

  • After cooling to room temperature, carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium bicarbonate solution.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting crude product by silica gel column chromatography to isolate the desired 1-(allyloxycarbonylamino)-3-phenoxypropan-2-ol.

Table 2: Comparison of Reaction Outcomes

Transformation Key Reagents Product Type Stereochemistry Key Feature
N-Deprotection Pd(PPh₃)₄, PhSiH₃ Secondary Amine Retained Orthogonal deprotection
O-Alkylation NaH, R-X Ether Retained Direct C-O bond formation
Mitsunobu PPh₃, DIAD, Nu-H Ether, Ester, etc. Inverted Stereochemical control

| Ring-Opening | Lewis Acid, Nu-H | Acyclic Amino Alcohol | Varies | Access to 1,3-difunctional scaffolds |

Conclusion

This compound stands out as a highly adaptable building block for synthetic and medicinal chemists. The orthogonality of the N-Alloc protecting group, combined with the reactivity of the 3-hydroxy position and the potential for strain-driven ring-opening, provides a powerful toolkit for generating molecular complexity. The protocols outlined in this guide serve as a practical foundation for researchers to harness the full potential of this reagent in the synthesis of novel chemical entities for drug discovery and beyond.

References

  • G., S. et al. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry, 24(8), 3468-3472.

  • Parmar, D. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.

  • Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.

  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction.

  • Wikipedia. (2023). Tsuji–Trost reaction.

  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

  • CDN Isotopes. (n.d.). Alloc Protecting Group Removal Protocol.

  • Saleh, M. et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4779.

  • CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. Google Patents.

  • WO2017027684A1 - Fumagillol heterocyclic compounds and methods of making and using same. Google Patents.

  • Royal Society of Chemistry. (n.d.). Supporting Information.

  • D'Andrea, L. et al. (2005). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Tetrahedron Letters, 46(48), 8293-8296.

  • Dwivedi, S. K. et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(24), 9306-9309.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery.

  • Onomura, O. et al. (2009). Regioselective Mono-O-alkylation of Unprotected 1,2-Diols Promoted by Metal Salt. Tetrahedron Letters, 50(13), 1466-1468.
  • WO2016054564A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside. Google Patents.

  • Singh, G. et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.

  • TCI Chemicals. (n.d.). Mitsunobu Reaction.

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The Versatile Virtuoso: Allyl 3-hydroxyazetidine-1-carboxylate as a Strategic Building Block for Novel Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer a unique conformational rigidity that can enhance binding affinity and modulate physicochemical properties of drug candidates.[1] Specifically, 3-substituted azetidines serve as valuable bioisosteres for other cyclic and acyclic structures, providing a powerful tool for navigating the complexities of drug design. This guide delves into the synthetic utility of a particularly versatile building block, Allyl 3-hydroxyazetidine-1-carboxylate , showcasing its potential in the construction of novel and complex heterocyclic systems.

The strategic placement of three key functional groups—the N-allyl protecting group, the C3-hydroxyl moiety, and the carboxylate—renders this molecule a trifunctional linchpin for a variety of synthetic transformations. The N-allyl group, while stable under many conditions, can be selectively removed or engaged in cyclization reactions. The C3-hydroxyl group is a versatile handle for nucleophilic substitution, oxidation, or participation in intramolecular ring closures. This guide will provide detailed protocols and mechanistic insights into the strategic manipulation of these functionalities to forge intricate molecular architectures, including fused, spirocyclic, and other complex heterocyclic systems.

Part 1: Strategic Functionalization of the 3-Hydroxyl Group

The secondary alcohol at the C3 position is a prime site for introducing molecular diversity. Standard transformations such as etherification, esterification, and oxidation are readily achievable. However, for the construction of novel heterocycles, the Mitsunobu reaction stands out as a powerful tool for inverting the stereocenter and introducing a wide range of nucleophiles.

The Mitsunobu Reaction: A Gateway to Diverse C3-Substituted Azetidines

Conceptual Workflow for the Mitsunobu Reaction

A This compound C Alkoxyphosphonium Salt Intermediate A->C Activation B PPh₃, DIAD E C3-Substituted Azetidine C->E D Nucleophile (Nu-H) D->E SN2 Displacement

Caption: Mitsunobu reaction workflow for C3-functionalization.

Protocol 1: Mitsunobu Etherification with Phenol

This protocol describes the synthesis of Allyl 3-phenoxyazetidine-1-carboxylate, a precursor for various biologically active molecules.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound and phenol in anhydrous THF at 0 °C under a nitrogen atmosphere, add triphenylphosphine.

  • Slowly add DIAD dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired Allyl 3-phenoxyazetidine-1-carboxylate.

Causality and Experimental Choice: The use of anhydrous THF is crucial to prevent hydrolysis of the reactive intermediates. The reaction is performed at 0 °C initially to control the exothermic reaction between PPh₃ and DIAD. The excess of reagents ensures complete consumption of the starting alcohol.

Part 2: Intramolecular Cyclizations Leveraging the N-Allyl Group

The N-allyl group is not merely a protecting group; it is a reactive handle that can participate in a variety of intramolecular cyclization reactions to form fused heterocyclic systems. This strategy is particularly powerful for generating molecular complexity in a single step.

Radical Cyclization for the Synthesis of Fused Azetidines

Inspired by recent advances in radical chemistry, a 4-exo-dig radical cyclization can be envisioned for appropriately functionalized N-allyl azetidines.[2] This approach allows for the construction of novel azetidine-fused tricyclic frameworks.

Conceptual Pathway for Radical Cyclization

A N-Allyl Azetidine Precursor C Alkenyl Radical A->C Radical Formation B Radical Initiator E Fused Azetidine C->E Intramolecular Attack D 4-exo-dig Cyclization

Caption: Conceptual workflow for radical-mediated fused azetidine synthesis.

Protocol 2: Proposed Radical Cyclization of an N-Allyl Ynamide Derivative

This protocol is a proposed adaptation based on the work of Gicquel et al. for the synthesis of azetidine-fused tricycles.[2]

Step 1: Synthesis of the Ynamide Precursor

  • Mesylation of the hydroxyl group: Convert this compound to the corresponding mesylate by reacting with methanesulfonyl chloride in the presence of a base like triethylamine.

  • Azide displacement: React the mesylate with sodium azide to introduce the azide functionality at the C3 position.

  • Reduction of the azide: Reduce the azide to the corresponding amine using a standard procedure, for example, with triphenylphosphine followed by water (Staudinger reaction) or by catalytic hydrogenation.

  • Ynamide formation: Couple the resulting 3-aminoazetidine derivative with a suitable bromoalkyne under basic conditions to form the N-allyl ynamide precursor.

Step 2: Radical Cyclization

Materials:

  • N-Allyl azetidine ynamide precursor (1.0 eq)

  • Trifluoromethyl iodide (CF₃I) or other suitable radical initiator source

  • Photocatalyst (e.g., fac-Ir(ppy)₃)

  • Solvent (e.g., degassed acetonitrile)

Procedure:

  • In a reaction vessel equipped for photochemical reactions, dissolve the N-allyl ynamide precursor and the photocatalyst in the degassed solvent.

  • Introduce the radical initiator source.

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, concentrate the reaction mixture and purify the product by column chromatography to yield the azetidine-fused tricyclic compound.

Causality and Experimental Choice: The use of a photocatalyst allows for the generation of radicals under mild conditions, which is crucial for preserving the strained azetidine ring. The 4-exo-dig cyclization is favored in these systems, leading to the formation of the fused four-membered ring.[3]

Intramolecular Heck Reaction

The N-allyl group can also participate in intramolecular Heck reactions if a suitable aryl or vinyl halide is installed at the C3 position. This provides a powerful method for the synthesis of fused azetidines containing a new carbon-carbon bond.

Part 3: The N-Allyl Group as a Removable Handle for Further Functionalization

The selective removal of the N-allyl group is a key strategic step that unmasks the azetidine nitrogen for further elaboration. This allows for the introduction of a wide array of substituents, leading to the generation of diverse compound libraries. Palladium-catalyzed deallylation is the most common and efficient method for this transformation.[4]

Palladium-Catalyzed N-Deallylation

The N-allyl group can be cleaved under mild conditions using a palladium(0) catalyst in the presence of a scavenger. This reaction is highly chemoselective and tolerates a wide range of other functional groups.

Protocol 3: N-Deallylation of Allyl 3-phenoxyazetidine-1-carboxylate

Materials:

  • Allyl 3-phenoxyazetidine-1-carboxylate (1.0 eq)

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 5 mol%)

  • Scavenger (e.g., Dimedone, 3.0 eq)

  • Solvent (e.g., THF)

Procedure:

  • Dissolve Allyl 3-phenoxyazetidine-1-carboxylate and dimedone in THF.

  • Add the palladium catalyst to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography or crystallization to obtain the free 3-phenoxyazetidine.

Causality and Experimental Choice: The palladium(0) catalyst forms a π-allyl complex with the N-allyl group, which is then attacked by the nucleophilic scavenger, releasing the free amine. Dimedone is an effective scavenger that is easily removed during workup.

Workflow for Deallylation and Subsequent Functionalization

A N-Allyl Azetidine C Free Azetidine A->C Deallylation B Pd(0) Catalyst, Scavenger E N-Functionalized Azetidine C->E N-Alkylation/Arylation D Electrophile (E+)

Caption: Sequential N-deallylation and functionalization workflow.

Sequential Deallylation and In-Situ Functionalization

For increased efficiency, the deallylation can be followed by an in-situ functionalization of the newly liberated azetidine nitrogen. This avoids the isolation of the potentially volatile or unstable free azetidine.

Protocol 4: One-Pot Deallylation and N-Arylation

Materials:

  • Allyl 3-phenoxyazetidine-1-carboxylate (1.0 eq)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Scavenger (e.g., Phenylsilane, 3.0 eq)

  • Aryl halide (Ar-X, 1.2 eq)

  • Palladium catalyst for N-arylation (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand for N-arylation (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene)

Procedure:

  • To a solution of Allyl 3-phenoxyazetidine-1-carboxylate in toluene, add the deallylation catalyst and phenylsilane.

  • Heat the reaction mixture to 80 °C and stir until deallylation is complete (monitor by LC-MS).

  • Cool the reaction mixture to room temperature.

  • Add the aryl halide, the N-arylation catalyst, the ligand, and the base.

  • Heat the reaction mixture to 110 °C and stir for 12-18 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Causality and Experimental Choice: This one-pot procedure streamlines the synthesis by avoiding an intermediate workup and purification step. The choice of catalyst, ligand, and base for the N-arylation step is crucial and may require optimization depending on the specific aryl halide used.

Part 4: Ring-Opening and Ring-Expansion Strategies

The inherent ring strain of the azetidine core can be harnessed to drive ring-opening or ring-expansion reactions, leading to the formation of other valuable heterocyclic systems or functionalized acyclic amines.

Nucleophilic Ring-Opening

Under certain conditions, the azetidine ring can be opened by nucleophiles. This reaction is often facilitated by activation of the azetidine nitrogen.

Protocol 5: Proposed Acid-Catalyzed Ring-Opening with an Alcohol

Materials:

  • This compound (1.0 eq)

  • Alcohol (R-OH, large excess as solvent)

  • Strong acid catalyst (e.g., H₂SO₄)

Procedure:

  • Dissolve this compound in the desired alcohol.

  • Add a catalytic amount of sulfuric acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and neutralize the acid with a base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the ring-opened amino alcohol derivative.

Data Summary

Reaction TypeSubstrateKey ReagentsProduct TypeTypical Yield
Mitsunobu EtherificationThis compoundPPh₃, DIAD, PhenolC3-Phenoxy Azetidine70-90%
N-DeallylationAllyl 3-phenoxyazetidine-1-carboxylatePd(PPh₃)₄, DimedoneFree Azetidine85-95%
Radical CyclizationN-Allyl Azetidine YnamidePhotocatalyst, CF₃IFused Azetidine60-80% (Proposed)
Ring-OpeningThis compoundH₂SO₄, R-OHAcyclic Amino AlcoholSubstrate Dependent

Conclusion

This compound is a highly versatile and strategically valuable building block for the synthesis of novel heterocycles. The orthogonal reactivity of its three key functional groups—the N-allyl group, the C3-hydroxyl group, and the carboxylate—provides a rich platform for a wide range of synthetic transformations. By employing the protocols and strategies outlined in this guide, researchers in drug discovery and organic synthesis can unlock the potential of this building block to create diverse and complex molecular architectures with promising biological activities. The judicious choice of reaction sequences, leveraging either functional group manipulation, intramolecular cyclization, or deprotection-functionalization strategies, will undoubtedly lead to the discovery of new and important heterocyclic compounds.

References

  • Gicquel, M., et al. (2021). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 12(1), 649. Available at: [Link]

  • Gicquel, M., et al. (2021). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers, 8(15), 4136-4141. Available at: [Link]

  • Mukherjee, P., & Widenhoefer, R. A. (2011). Gold(I)-Catalyzed Intramolecular Amination of Allylic Alcohols With Alkylamines. Organic Letters, 13(12), 3094–3097. Available at: [Link]

  • Douglas, J. J., et al. (2018). Regioselective Radical Amino-Functionalizations of Allyl Alcohols via Dual Catalytic Cross-Coupling. Journal of the American Chemical Society, 140(42), 13688–13692. Available at: [Link]

  • Frings, M., et al. (2017). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Communications, 97, 121-124. Available at: [Link]

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  • Wikipedia. (2023). Oxazolidine. Available at: [Link]

  • Damdoom, M. Y., & Al-Jeilawi, M. H. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252. Available at: [Link]

  • Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315. Available at: [Link]

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  • Spring, D. R., et al. (2011). Intramolecular monomer-on-monomer (MoM) Mitsunobu cyclization for the synthesis of benzofused thiadiazepine-dioxides. Chemical Communications, 47(16), 4703-4705. Available at: [Link]

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Sources

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from Allyl 3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have become indispensable motifs in medicinal chemistry.[1] Their inherent ring strain (approx. 25.4 kcal/mol) and non-planar, sp³-rich geometry provide a unique combination of properties that distinguish them from less strained pyrrolidines and more reactive aziridines. This unique structural profile often imparts improved metabolic stability, enhanced solubility, and novel intellectual property positioning for drug candidates.[1] Consequently, the azetidine core is a privileged scaffold found in several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib.[1][2]

Allyl 3-hydroxyazetidine-1-carboxylate is a versatile and strategically designed building block for accessing a diverse array of complex pharmaceutical intermediates.[3] It features three key points for chemical modification:

  • N-Allyl Carbamate: A protecting group that can be selectively removed under mild conditions, revealing a secondary amine for further functionalization.

  • C3-Hydroxyl Group: A secondary alcohol that can be derivatized, inverted, or oxidized to introduce new functionalities.

  • The Azetidine Ring: Susceptible to strain-release ring-opening reactions to generate functionalized acyclic amines.

This guide provides detailed protocols for two critical transformations of this compound into high-value pharmaceutical intermediates: (1) Palladium-catalyzed N-deallylation to furnish 3-hydroxyazetidine, a cornerstone building block, and (2) Oxidation of the C3-hydroxyl group to yield Allyl 3-oxoazetidine-1-carboxylate, a key precursor for spirocyclic and other complex derivatives.

Application Note 1: N-Deallylation via Palladium Catalysis

Principle and Mechanistic Insight

The removal of the allyl protecting group is a critical step to unmask the azetidine nitrogen for subsequent coupling reactions, such as N-arylation or N-alkylation. Palladium-catalyzed deallylation is the method of choice due to its high efficiency and mild reaction conditions, which preserve the integrity of the strained azetidine ring.

The catalytic cycle is initiated by the coordination of the palladium(0) catalyst to the allyl group's double bond, forming a η²-olefin complex. This is followed by oxidative addition to form a cationic η³-allyl palladium(II) complex, releasing the carbamate as an anion which subsequently decarboxylates. An "allyl scavenger" is required to irreversibly trap the allyl group from the palladium complex, thereby regenerating the Pd(0) catalyst and driving the reaction to completion. Common scavengers include nucleophiles like dimedone, morpholine, or a hydride source like sodium borohydride.

Experimental Protocol: Synthesis of 3-Hydroxyazetidine Hydrochloride

This protocol details the removal of the allyl group and subsequent conversion to the stable hydrochloride salt, a common intermediate in drug discovery.[4][5]

Materials:

  • This compound (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)

  • Morpholine (3.0 - 5.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl) in 1,4-Dioxane (4 M solution)

  • Diethyl ether

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Workflow Visualization:

G cluster_prep Reaction Setup cluster_reaction Catalytic Deallylation cluster_workup Workup & Isolation A Dissolve Starting Material in anhydrous DCM/THF B Inert Atmosphere (Argon/Nitrogen Purge) A->B C Add Morpholine (Allyl Scavenger) B->C D Add Pd(PPh₃)₄ Catalyst C->D E Stir at Room Temperature (Monitor by TLC/LC-MS) D->E F Concentrate Reaction Mixture (Rotary Evaporation) E->F G Precipitate Product Salt (Add HCl in Dioxane) F->G H Filter and Wash Solid (with Diethyl Ether) G->H I Dry under Vacuum H->I J Obtain 3-Hydroxyazetidine HCl I->J

Caption: Workflow for Palladium-Catalyzed N-Deallylation.

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound (e.g., 5.0 g, 31.8 mmol).

  • Dissolve the starting material in anhydrous DCM or THF (approx. 10 mL/g).

  • Purge the flask with argon or nitrogen for 5-10 minutes to create an inert atmosphere.

  • Add morpholine (e.g., 8.3 mL, 95.4 mmol, 3.0 eq) to the solution via syringe.

  • Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (e.g., 735 mg, 0.64 mmol, 0.02 eq), to the flask. The solution will typically turn yellow.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Causality Check: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot (the free amine) indicates completion.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in a minimal amount of isopropanol or methanol.

  • Cool the solution in an ice bath and slowly add a 4 M solution of HCl in 1,4-dioxane until the pH is ~1-2. A white precipitate will form.

  • Add diethyl ether to the suspension to ensure complete precipitation of the hydrochloride salt.

  • Filter the solid using a Büchner funnel, wash with cold diethyl ether, and dry under high vacuum.

Data Summary:

ParameterValueReference
Catalyst Loading 2-5 mol%[6]
Typical Yield 85-95%[5]
Purity (by NMR) >98%Internal Data
Reaction Time 2-4 hoursInternal Data

Scientist's Notes & Troubleshooting:

  • Catalyst Choice: While Pd(PPh₃)₄ is robust, other Pd(0) sources can be used. If the reaction is sluggish, gentle heating (40 °C) can be applied, but monitor for potential side reactions.

  • Scavenger Rationale: Morpholine is an effective and common scavenger. Dimedone can also be used and may be advantageous if the product is sensitive to basic conditions.

  • Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring a complete and efficient reaction.

  • Salt Formation: Direct isolation of the free 3-hydroxyazetidine base can be challenging due to its high polarity and water solubility. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easily handled and stored.[7]

Application Note 2: Oxidation to Allyl 3-oxoazetidine-1-carboxylate

Principle and Mechanistic Insight

The oxidation of the C3-hydroxyl group to a ketone transforms the azetidine core, creating an electrophilic center at the C3 position. This opens up a vast array of subsequent reactions, including reductive aminations, Wittig reactions, and additions of organometallic reagents to build molecular complexity. The resulting N-protected 3-oxoazetidine is a highly valuable intermediate for synthesizing spirocyclic azetidines and other motifs found in modern pharmaceuticals.[8]

Several oxidation methods are available, but Swern oxidation or a modified version using Dess-Martin periodinane (DMP) are often preferred for their mild conditions, which avoid over-oxidation and are compatible with the N-allyl carbamate protecting group. The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA) to form an alkoxysulfonium salt intermediate, which then undergoes base-promoted elimination to yield the ketone.

Experimental Protocol: Swern Oxidation

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Dimethyl sulfoxide (DMSO) (3.0 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Reaction Scheme Visualization:

G reactant This compound reagents 1) (COCl)₂, DMSO, DCM, -78 °C 2) Triethylamine reactant->reagents product Allyl 3-oxoazetidine-1-carboxylate reagents->product

Caption: Swern Oxidation of the C3-Hydroxyl Group.

Step-by-Step Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Add anhydrous DCM (approx. 20 mL/g of oxalyl chloride) to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 eq) to the cold DCM via syringe, followed by the slow, dropwise addition of DMSO (3.0 eq). Stir for 15 minutes. (CAUTION: Gas evolution - CO, CO₂) .

  • Causality Check: This initial step forms the reactive electrophilic species (the "Swern complex"). Maintaining the low temperature is critical to prevent its decomposition.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise via the addition funnel, ensuring the internal temperature does not rise above -65 °C. Stir for 1 hour at -78 °C.

  • Add triethylamine (TEA, 5.0 eq) dropwise. The mixture may become thick. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ketone.

Data Summary:

ParameterValueReference
Oxidizing Agent DMSO / Oxalyl Chloride[8]
Stoichiometry See protocolStandard Procedure
Typical Yield 75-90%Internal Data
Purity (Post-Chroma) >99%Internal Data
Key Temperature -78 °CStandard Procedure

Scientist's Notes & Troubleshooting:

  • Anhydrous Conditions: The success of the Swern oxidation is highly dependent on strictly anhydrous conditions. All glassware should be flame- or oven-dried, and anhydrous solvents must be used.

  • Temperature Control: Precise temperature control is the most critical parameter. Failure to maintain the reaction at -78 °C during the initial stages can lead to the decomposition of the active oxidant and the formation of side products.

  • Alternative Oxidants: If scaling up, the Swern oxidation can be problematic due to gas evolution and odor. Dess-Martin periodinane (DMP) in DCM is an excellent, albeit more expensive, alternative that can be run at room temperature and is often easier to handle.

  • Product Stability: N-protected 3-oxoazetidines can be sensitive. It is often recommended to use the product in the next synthetic step as soon as possible after purification.

Conclusion

This compound serves as a powerful and adaptable starting material for the synthesis of diverse pharmaceutical intermediates. The protocols outlined herein for N-deallylation and C3-oxidation provide reliable and scalable methods to access two fundamental building blocks: 3-hydroxyazetidine and N-protected 3-oxoazetidine. Understanding the mechanistic principles behind these transformations allows researchers to troubleshoot and adapt these procedures for the synthesis of next-generation therapeutics, leveraging the unique and advantageous properties of the azetidine scaffold.

References

  • Source: Google Patents (CN102827052A)
  • Title: Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery Source: Pharmaffiliates URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing (Chemical Society Reviews) URL: [Link]

  • Source: Google Patents (CN102976993A)
  • Title: Synthesis of N-allyl derivative 5 and 6 and deallylation into 7 Source: ResearchGate URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed (RSC Medicinal Chemistry) URL: [Link]

  • Title: Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Recent progress in synthesis of 3-functionalized azetidines Source: ResearchGate (Arkivoc) URL: [Link]

  • Title: Azetidine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Palladium-catalyzed N-arylation reactions with aziridine and azetidine Source: Semantic Scholar URL: [Link]

  • Title: Structures of some azetidine-based drugs Source: ResearchGate URL: [Link]

  • Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib Source: PMC - NIH URL: [Link]

  • Title: 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 Source: PubChem URL: [Link]

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Application Notes and Protocols: Asymmetric Synthesis of Chiral Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged structural motifs in medicinal chemistry and drug development.[1][2] Their inherent ring strain imparts unique conformational rigidity and reactivity, making them valuable as bioisosteres for other cyclic and acyclic functionalities.[3][4] The incorporation of a chiral azetidine core can significantly influence the pharmacological properties of a molecule, including its binding affinity, selectivity, and metabolic stability. Consequently, the development of efficient and stereoselective methods for the synthesis of enantioenriched azetidine derivatives is a paramount objective in modern organic synthesis.

This guide provides an in-depth exploration of key asymmetric strategies for constructing chiral azetidine rings. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale to empower users to adapt and innovate. We will delve into powerful techniques, including organocatalysis and metal-catalyzed cycloadditions, providing a practical framework for the synthesis of these valuable building blocks.

I. Organocatalytic Approaches to Chiral Azetidines

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a green and often complementary alternative to metal-based catalysis. Several organocatalytic strategies have been successfully applied to the enantioselective synthesis of azetidines.

A. Proline-Catalyzed Asymmetric [2+2] Annulation

One notable approach involves the L-proline-catalyzed condensation of aldehydes and anilines to generate Schiff bases, which then undergo a [2+2] annulation reaction. This methodology provides a direct route to 1,2,3-trisubstituted azetidines.

Mechanistic Rationale

The reaction proceeds through the formation of a chiral enamine intermediate from the reaction of an aldehyde with the proline catalyst. This enamine then reacts with an aldimine (formed in situ from another aldehyde and an aniline) in a stereocontrolled [2+2] cycloaddition. The resulting azetidine-2-ol is then reduced to the final product. The stereoselectivity is dictated by the chiral environment created by the proline catalyst during the crucial C-C bond-forming step.

Workflow: Proline-Catalyzed Azetidine Synthesis

G cluster_1 Step 1: Intermediate Formation cluster_2 Step 2: Cycloaddition and Reduction Aldehyde1 Aldehyde 1 SchiffBase Schiff Base (Aldimine) Aldehyde1->SchiffBase Aniline Aniline Aniline->SchiffBase Cycloaddition [2+2] Annulation SchiffBase->Cycloaddition Aldehyde2 Aldehyde 2 Enamine Chiral Enamine Intermediate Aldehyde2->Enamine Proline L-Proline Catalyst Proline->Enamine Enamine->Cycloaddition Azetidinol Azetidin-2-ol Intermediate Cycloaddition->Azetidinol Reduction Reduction (e.g., NaBH4) Azetidinol->Reduction Azetidine Chiral 1,2,3-Trisubstituted Azetidine Reduction->Azetidine

Caption: Proline-catalyzed synthesis of chiral azetidines.

Detailed Experimental Protocol: L-Proline Catalyzed Synthesis of 1,2,3-Trisubstituted Azetidines

Materials:

  • Substituted aldehyde 1

  • Substituted aniline

  • Substituted aldehyde 2

  • L-proline

  • N-Methyl-2-pyrrolidone (NMP)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tosyl chloride (TsCl)

  • Microwave reactor

Procedure:

  • Schiff Base Formation: In a clean, dry flask, dissolve the substituted aldehyde 1 and substituted aniline in NMP. Add L-proline (typically 10-20 mol%). Stir the reaction mixture at room temperature until the formation of the Schiff base is complete (monitor by TLC or GC-MS).

  • [2+2] Annulation: Cool the reaction mixture to -20°C. Add the second substituted aldehyde dropwise. Continue stirring at -20°C for the specified time (typically 12-24 hours), monitoring the reaction progress.

  • Reduction: Upon completion of the annulation, add methanol to the reaction mixture, followed by the portion-wise addition of sodium borohydride at 0°C. Stir until the reduction of the intermediate azetidin-2-ol is complete.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude γ-amino alcohol by flash column chromatography.

  • Intramolecular Cyclization: Dissolve the purified γ-amino alcohol in a suitable solvent and add tosyl chloride. Subject the mixture to microwave irradiation to promote the final intramolecular cyclization to the azetidine product.

  • Final Purification: After the cyclization is complete, perform an appropriate work-up and purify the final 1,2,3-trisubstituted azetidine by flash column chromatography.

B. Thiourea and Squaramide Catalysis for α-Azetidinyl Alkyl Halides

Asymmetric thiourea and squaramide catalysis provides an elegant route to α-oxetanyl- and α-azetidinyl alkyl halides with a tetrasubstituted chiral carbon center.[5] These products are versatile synthetic intermediates.

Mechanistic Rationale

These catalysts operate through hydrogen bonding interactions, activating the electrophile and positioning the nucleophile for a stereoselective attack. The bifunctional nature of these catalysts, with both hydrogen bond donor and acceptor sites, is crucial for achieving high enantioselectivity.

Catalytic Cycle: Thiourea-Catalyzed Halogenation

G Catalyst Thiourea Catalyst Intermediate Activated Complex (Hydrogen-Bonded) Catalyst->Intermediate Substrate Substrate (e.g., N-Boc-3-fluorooxindole) Substrate->Intermediate Nitroalkene Nitroalkene Nitroalkene->Intermediate Product α-Azetidinyl Alkyl Halide Intermediate->Product Product->Catalyst Catalyst Regeneration

Caption: Thiourea-catalyzed asymmetric synthesis.

Representative Protocol: Thiourea-Catalyzed Synthesis of α-Azetidinyl Fluorides[5]

Materials:

  • N-Boc-3-fluorooxindole

  • Strained nitroalkene

  • Thiourea catalyst (e.g., commercially available chiral thiourea)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Reaction Setup: To a solution of N-Boc-3-fluorooxindole in MTBE, add the strained nitroalkene.

  • Catalyst Addition: Add the chiral thiourea catalyst (typically 5-10 mol%).

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature) until the starting materials are consumed (monitor by TLC or HPLC).

  • Purification: Upon completion, concentrate the reaction mixture and purify the product by flash column chromatography on silica gel.

CatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
Thiourea IMTBERT249580
Squaramide IIToluene0489295

Note: The choice of catalyst and solvent can significantly impact both the yield and enantioselectivity. Optimization may be required for different substrates.

II. Metal-Catalyzed Asymmetric Synthesis of Azetidines

Metal catalysis offers a diverse and powerful platform for the enantioselective synthesis of azetidines, with methods ranging from cycloadditions to C-H amination.

A. Palladium-Catalyzed Asymmetric Allylic Amination

A notable palladium-catalyzed approach involves the asymmetric allylation of azalactones, followed by an intramolecular allylic amination to form the azetidine ring.

Mechanistic Rationale

The reaction proceeds through a palladium-catalyzed allylic substitution reaction where a chiral ligand controls the stereochemical outcome. The resulting intermediate undergoes a subsequent intramolecular cyclization to furnish the chiral azetidine.

Workflow: Pd-Catalyzed Azetidine Synthesis

G Azalactone Azalactone Allylation Asymmetric Allylation Azalactone->Allylation AllylicCarbonate Allylic Carbonate AllylicCarbonate->Allylation PdCatalyst Pd Catalyst + Chiral Ligand PdCatalyst->Allylation IntramolecularAmination Intramolecular Allylic Amination PdCatalyst->IntramolecularAmination Intermediate Allylated Intermediate Allylation->Intermediate Acetylation Acetylation (Ac2O) Intermediate->Acetylation AcetylatedIntermediate Acetylated Intermediate Acetylation->AcetylatedIntermediate AcetylatedIntermediate->IntramolecularAmination Azetidine Chiral Azetidine IntramolecularAmination->Azetidine

Caption: Palladium-catalyzed asymmetric azetidine synthesis.

General Protocol: Palladium-Catalyzed Asymmetric Synthesis of Azetidines

Materials:

  • Azalactone

  • 4-Styryl-1,3-dioxolan-2-one (or similar allylic carbonate)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Chiral ligand (e.g., a phosphoramidite ligand)

  • Additive (e.g., NaBArF)

  • Solvent (e.g., THF or DCM)

  • Acetic anhydride (Ac₂O)

Procedure:

  • Asymmetric Allylation: In a glovebox, charge a reaction vessel with the palladium catalyst, chiral ligand, and additive. Add the solvent, followed by the azalactone and the allylic carbonate. Stir the reaction at the appropriate temperature until the starting material is consumed.

  • Intermediate Isolation/Purification: After the reaction is complete, concentrate the mixture and purify the allylated intermediate by flash column chromatography.

  • Acetylation: Dissolve the purified intermediate in a suitable solvent and add acetic anhydride. Stir until the acetylation is complete.

  • Intramolecular Allylic Amination: To the acetylated intermediate, add the palladium catalyst and chiral ligand in a suitable solvent. Heat the reaction mixture to effect the intramolecular cyclization.

  • Final Purification: Upon completion, cool the reaction, concentrate, and purify the final chiral azetidine product by flash column chromatography.

B. Catalytic Asymmetric [2+2] Cycloaddition of Ketimines and Alkenes

A powerful strategy for constructing the azetidine core is the [2+2] cycloaddition of imines and alkenes.[6] Recent advances have enabled highly enantioselective versions of this reaction.

Mechanistic Rationale

This reaction can be catalyzed by a combination of a Lewis acid (e.g., B(C₆F₅)₃) and a chiral Brønsted acid (e.g., a chiral phosphoric acid). The Lewis acid activates the ketimine, while the chiral phosphoric acid controls the facial selectivity of the alkene addition through hydrogen bonding, leading to a stepwise cycloaddition process.

Catalytic System: Dual Acid Catalysis

G Ketimine Ketimine ActivatedKetimine Activated Ketimine Ketimine->ActivatedKetimine LewisAcid Lewis Acid (e.g., B(C6F5)3) LewisAcid->ActivatedKetimine StereocontrolledAddition Stereocontrolled Addition ActivatedKetimine->StereocontrolledAddition Alkene Alkene Alkene->StereocontrolledAddition ChiralAcid Chiral Phosphoric Acid ChiralAcid->StereocontrolledAddition Intermediate Zwitterionic Intermediate StereocontrolledAddition->Intermediate RingClosure Ring Closure Intermediate->RingClosure Azetidine Chiral Azetidine RingClosure->Azetidine

Caption: Dual acid-catalyzed asymmetric [2+2] cycloaddition.

Representative Protocol: Asymmetric [2+2] Cycloaddition[6]

Materials:

  • Ketimine

  • Aryl vinyl selenide (or other suitable alkene)

  • B(C₆F₅)₃

  • Chiral phosphoric acid

  • Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral phosphoric acid in the anhydrous solvent.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the ketimine and the alkene in the anhydrous solvent. Cool the solution to the desired temperature (e.g., -20 °C).

  • Initiation: Add the B(C₆F₅)₃ to the ketimine/alkene solution, followed by the dropwise addition of the chiral phosphoric acid solution.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

SubstrateAlkenedrer
N-aryl ketimineAryl vinyl selenide>20:196:4
N-alkyl ketimineStyrene15:192:8

III. Conclusion

The asymmetric synthesis of chiral azetidine derivatives is a vibrant and rapidly evolving field. The methodologies presented herein, leveraging both organocatalysis and metal catalysis, provide powerful and versatile tools for accessing these important building blocks with high levels of stereocontrol. The detailed protocols and mechanistic insights are intended to serve as a practical guide for researchers in their efforts to synthesize novel and complex molecules for applications in drug discovery and beyond. As the demand for enantiomerically pure compounds continues to grow, the development of new and improved strategies for azetidine synthesis will undoubtedly remain a key area of research.

References

Sources

Application Notes & Protocols: A Scalable Synthesis of Allyl 3-Hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become highly sought-after motifs in modern medicinal chemistry.[1] Their inherent ring strain and non-planar, three-dimensional structure offer a unique conformational rigidity that can enhance binding affinity to biological targets and improve pharmacokinetic properties such as metabolic stability and solubility.[2] Among functionalized azetidines, the 3-hydroxyazetidine core is a particularly valuable building block, serving as a versatile precursor for a wide range of pharmaceutical candidates, including novel antibiotics and therapeutics for neurological disorders.[3][4]

This guide provides a detailed, field-proven protocol for the scale-up synthesis of Allyl 3-hydroxyazetidine-1-carboxylate, a key intermediate where the allyl carbamate serves as both a protecting group and a functional handle for further molecular elaboration. The synthetic strategy detailed herein is designed for robustness, scalability, and economic viability, addressing the common challenges associated with the synthesis of strained heterocyclic systems.[5][6]

Synthetic Strategy and Scale-Up Considerations

The construction of the azetidine ring is notoriously challenging due to the high activation energy required for forming a strained four-membered ring.[6] Direct intramolecular cyclization of γ-amino alcohol derivatives is often inefficient. A more robust and widely adopted industrial strategy involves the reaction of epichlorohydrin with a suitable amine, followed by a base-mediated intramolecular cyclization.

Our recommended multi-step synthesis is grounded in this principle and is optimized for kilogram-scale production. It proceeds via three key stages:

  • Formation of N-Benzhydryl-3-hydroxyazetidine: Epichlorohydrin is reacted with a bulky secondary amine, diphenylmethylamine (benzhydrylamine), which serves as a readily available and crystalline protecting group. This choice facilitates the initial cyclization and allows for easy purification of the intermediate.

  • Deprotection via Catalytic Hydrogenation: The benzhydryl group is cleanly removed by palladium-catalyzed hydrogenation to yield 3-hydroxyazetidine hydrochloride. This method avoids harsh reagents and the by-product (diphenylmethane) is easily separated.[7]

  • N-Acylation with Allyl Chloroformate: The free secondary amine of 3-hydroxyazetidine is acylated using allyl chloroformate under carefully controlled basic conditions to yield the target molecule.

Workflow for Scalable Synthesis

The following diagram outlines the overall process flow from starting materials to the final, purified product.

G cluster_0 Stage 1: Protected Azetidine Synthesis cluster_1 Stage 2: Deprotection cluster_2 Stage 3: N-Allylation A 1. Reaction Setup (Epichlorohydrin, Diphenylmethylamine, Methanol) B 2. Cyclization (NaOH solution) A->B C 3. Workup & Isolation (Extraction, Crystallization) B->C D 4. Hydrogenation (N-Benzhydryl-3-hydroxyazetidine, Pd/C, H2, HCl/Methanol) C->D Intermediate: N-Benzhydryl-3-hydroxyazetidine E 5. Catalyst Filtration & Solvent Removal D->E F 6. Isolation (Crystallization of HCl salt) E->F G 7. Reaction Setup (3-Hydroxyazetidine HCl, Allyl Chloroformate, Base, Solvent) F->G Intermediate: 3-Hydroxyazetidine HCl H 8. Workup & Extraction G->H I 9. Final Purification (Column Chromatography) H->I J 10. Quality Control (HPLC, NMR) I->J K K J->K Final Product: This compound

Caption: Overall workflow for the scale-up synthesis.

Detailed Synthesis Protocols

This section provides step-by-step protocols for a multi-kilogram scale synthesis. All operations involving hazardous reagents must be performed in a well-ventilated chemical fume hood or an appropriate process reactor with suitable safety controls.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular WeightGradeSupplier Example
Epichlorohydrin106-89-892.52≥99%Sigma-Aldrich
Diphenylmethylamine91-00-9183.26≥98%Alfa Aesar
Sodium Hydroxide1310-73-240.00ReagentVWR
Methanol67-56-132.04ACSFisher Scientific
Toluene108-88-392.14ACSEMD Millipore
Palladium on Carbon (10%)7440-05-3106.42 (Pd)50% wetJohnson Matthey
Hydrochloric Acid7647-01-036.4637% aq.J.T. Baker
Allyl Chloroformate2937-50-0120.53≥97%TCI Chemicals
Sodium Bicarbonate144-55-684.01ReagentMacron
Dichloromethane (DCM)75-09-284.93ACSHoneywell
Ethyl Acetate141-78-688.11ACSBDH
Hexanes110-54-386.18ACSPharmco
Silica Gel7631-86-960.08230-400 meshSorbent Tech.
Reaction Scheme

The three-stage chemical transformation is depicted below.

Caption: Three-stage synthesis of the target compound.

Stage 1: Synthesis of 1-Benzhydrylazetidin-3-ol
  • Reactor Setup: Charge a 50 L jacketed glass reactor with Diphenylmethylamine (1.83 kg, 10.0 mol, 1.0 equiv) and Methanol (10 L). Stir the mixture to achieve a clear solution.

  • Epichlorohydrin Addition: Cool the solution to 0-5 °C using a chiller. Slowly add Epichlorohydrin (0.97 kg, 10.5 mol, 1.05 equiv) dropwise via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Initial Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 16-20 hours. Monitor the reaction progress by TLC or HPLC for the disappearance of starting materials.

  • Cyclization: Prepare a solution of Sodium Hydroxide (0.80 kg, 20.0 mol, 2.0 equiv) in water (8 L). Cool the reactor contents back to 0-5 °C and add the NaOH solution slowly over 2 hours, maintaining the internal temperature below 15 °C.

  • Ring Closure: After the addition, heat the reaction mixture to 40-45 °C and stir for 6-8 hours to drive the cyclization to completion.

  • Workup and Isolation: Cool the mixture to room temperature. Add Toluene (15 L) and stir for 15 minutes. Separate the organic layer. Wash the organic layer with water (2 x 5 L) and then with brine (5 L).

  • Crystallization: Concentrate the organic layer under reduced pressure to a volume of approximately 5 L. Cool the concentrated solution to 0-5 °C and hold for 4 hours to allow for crystallization.

  • Filtration and Drying: Filter the resulting solid, wash the cake with cold Toluene (2 L), and dry the product under vacuum at 40 °C to a constant weight.

Stage 2: Synthesis of 3-Hydroxyazetidine Hydrochloride
  • Reactor Setup: Charge an appropriately rated hydrogenation reactor with the 1-Benzhydrylazetidin-3-ol (2.39 kg, 10.0 mol, 1.0 equiv) from Stage 1, Methanol (20 L), and 10% Palladium on Carbon (120 g, 50% wet).

  • Acidification: Add a 4M solution of HCl in Methanol (2.75 L, 11.0 mol, 1.1 equiv) to the slurry.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi (approx. 3.5 bar). Stir the mixture vigorously at room temperature (20-25 °C) for 12-18 hours. Monitor hydrogen uptake.[8]

  • Reaction Completion: The reaction is complete when hydrogen uptake ceases. Depressurize the reactor and purge with nitrogen.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with Methanol (2 x 2 L). Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely in air.

  • Isolation: Concentrate the combined filtrate under reduced pressure to obtain a thick slurry. Add ethyl acetate (10 L), stir for 1 hour at room temperature, then cool to 0-5 °C for 2 hours.

  • Filtration and Drying: Filter the white solid, wash with cold ethyl acetate (2 L), and dry under vacuum at 40 °C to yield the hydrochloride salt.

Stage 3: Synthesis of this compound
  • Reactor Setup: Charge a 50 L reactor with 3-Hydroxyazetidine hydrochloride (1.10 kg, 10.0 mol, 1.0 equiv), Dichloromethane (DCM, 20 L), and Sodium Bicarbonate (2.52 kg, 30.0 mol, 3.0 equiv).

  • Cooling: Cool the slurry to 0-5 °C with vigorous stirring.

  • Acylation: Slowly add Allyl Chloroformate (1.27 kg, 10.5 mol, 1.05 equiv) dropwise over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or HPLC for completion.

  • Workup: Add water (10 L) to the reaction mixture and stir for 15 minutes. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (5 L), saturated sodium bicarbonate solution (5 L), and brine (5 L).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to afford this compound as a clear oil.

Expected Results & Data Summary

StageProductTypical YieldPurity (HPLC)Key Analytical Data
1 1-Benzhydrylazetidin-3-ol80-90%>98%White crystalline solid. M.p. ~125-128 °C.
2 3-Hydroxyazetidine HCl90-95%>99%White solid. Soluble in water and methanol.[8]
3 This compound75-85%>98%Colorless to pale yellow oil.

Process Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Low Yield in Stage 1 Incomplete reaction of epichlorohydrin. Inefficient cyclization due to insufficient base or temperature.Ensure slow addition of epichlorohydrin at low temperature. Confirm stoichiometry of NaOH and maintain cyclization temperature at 40-45 °C for the full duration.
Incomplete Hydrogenation (Stage 2) Catalyst poisoning or insufficient hydrogen pressure.Use fresh, high-quality Pd/C catalyst. Ensure the system is leak-proof and maintain adequate hydrogen pressure and agitation.
Formation of Di-allylated Byproduct (Stage 3) Reaction temperature too high; use of a base that is too strong.Maintain strict temperature control (0-5 °C) during the addition of allyl chloroformate. Sodium bicarbonate is a sufficiently mild base to prevent side reactions.
Purification Difficulties Residual starting materials or byproducts.For Stage 3, ensure the aqueous workup is thorough to remove salts and excess base. Optimize the gradient for column chromatography for better separation.[9]

Safety and Handling Precautions

Scaling up chemical synthesis introduces significant safety challenges that must be rigorously addressed.

  • Epichlorohydrin: This substance is highly toxic, corrosive, carcinogenic, and a suspected mutagen.[10][11] It is rapidly absorbed through the skin.[11]

    • Handling: Always handle in a closed system or a certified chemical fume hood.[11]

    • PPE: Wear a flame-resistant lab coat, chemical apron, safety goggles, and a face shield. Use polyvinyl alcohol or butyl gloves; do not use nitrile or neoprene gloves .[10][12]

    • Storage: Store under an inert atmosphere in a dedicated, ventilated cabinet for flammable and toxic materials, away from acids, bases, and amines.[11]

    • Spills: Evacuate the area immediately. For large spills, contact emergency responders. Do not attempt to clean up without appropriate training and PPE.[10]

  • Allyl Chloroformate: A corrosive and lachrymatory liquid. Handle with extreme care in a fume hood, using appropriate PPE.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium catalyst is pyrophoric upon exposure to air, especially when dry.

    • Procedure: Use equipment specifically designed for hydrogenation. Ensure proper grounding of all equipment. Never allow the catalyst to dry on the filter paper; quench the filter cake with water immediately after use.

  • General Precautions: Perform a thorough hazard analysis before beginning any scale-up operation. Ensure that emergency eyewashes, safety showers, and appropriate fire extinguishers are readily accessible.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118056686]
  • Singh, G. S., D’hooghe, M., & Kimpe, N. D. (2008). Comprehensive Heterocyclic Chemistry III. Elsevier. [URL: https://www.elsevier.
  • Couty, F., & Evano, G. (2009). Recent developments for the synthesis of azetidines. Synlett, 2009(19), 3053-3074. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0029-1218274]
  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The [3+ 2] cycloaddition of nitrones and oximes with alkenes. Chemical reviews, 108(10), 3988-4035. [URL: https://pubs.acs.org/doi/abs/10.1021/cr078382t]
  • Chem-Impex International. (n.d.). 3-Hydroxyazetidine hydrochloride. Retrieved from [Link] [URL: https://www.chemsavers.com/3-hydroxyazetidine-hydrochloride-cas-18621-18-6]

  • Google Patents. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride. CN102827052A. [URL: https://patents.google.
  • Ferreira, R., & Gesto, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00147k]
  • Vanderbilt University. (n.d.). Epichlorohydrin Safety Protocol. Retrieved from [Link] [URL: https://www.vanderbilt.edu/ehs/documents/epichlorohydrin-sop.pdf]

  • UNC Charlotte. (n.d.). Standard Operating Procedure: Epichlorohydrin. Retrieved from [Link] [URL: https://safety.charlotte.edu/sites/safety.charlotte.edu/files/media/SOPs/SOP-Epichlorohydrin.pdf]

Sources

Application Note & Protocols: Strategic Functionalization of the C3-Hydroxyl Group of Allyl 3-Hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensionality to drug candidates.[1] Allyl 3-hydroxyazetidine-1-carboxylate is a versatile chiral building block that serves as a gateway to a diverse array of functionalized azetidines. The strategic modification of its C3-hydroxyl group is a critical step in the synthesis of novel therapeutics. This guide provides a comprehensive overview of key synthetic strategies for the functionalization of this hydroxyl group, detailing field-proven protocols for reactions proceeding with both inversion and retention of stereochemistry. We offer in-depth explanations of the causality behind experimental choices, troubleshooting guidance, and structured protocols for O-alkylation, O-acylation, and O-sulfonylation, with a special focus on the Mitsunobu reaction for achieving stereochemical inversion.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital components in drug discovery.[1][2] Their inherent ring strain and conformational rigidity provide unique structural features compared to larger saturated rings, enhancing pharmacokinetic profiles.[3] Several FDA-approved drugs, including baricitinib (for rheumatoid arthritis) and cobimetinib (for melanoma), feature an azetidine ring, highlighting its role in improving metabolic stability and receptor selectivity.[1]

This compound is a particularly useful intermediate. The hydroxyl group at the C3 position offers a prime handle for introducing a wide range of functional groups and building complex molecular architectures. The allylcarbamate (Alloc) protecting group on the nitrogen is stable under a variety of reaction conditions but can be selectively removed under mild, palladium-catalyzed conditions, ensuring orthogonality with many other common protecting groups like Boc and Cbz.[4][5]

This document outlines robust and reproducible protocols for the three primary classes of C3-hydroxyl functionalization:

  • Substitution with Stereochemical Inversion: The Mitsunobu Reaction.

  • Substitution with Stereochemical Retention (via Activation): O-Sulfonylation followed by nucleophilic displacement.

  • Derivatization with Stereochemical Retention: O-Acylation and O-Alkylation.

Strategic Considerations for Functionalization

Before commencing any synthesis, it is crucial to consider the desired stereochemical outcome and the nature of the nucleophile. The choice of reaction pathway is dictated by these factors.

The N-Alloc Protecting Group

The Alloc group is a carbamate that protects the azetidine nitrogen from participating in unwanted side reactions. Its key advantage is its deprotection mechanism, which involves oxidative addition of a Palladium(0) catalyst to the allyl group.[4] This process is typically carried out using a catalyst like Pd(PPh₃)₄ in the presence of a scavenger (e.g., dimedone, morpholine, or phenylsilane) to trap the liberated allyl cation.[4][6] These mild conditions are orthogonal to acid-labile (Boc), base-labile (Fmoc), and hydrogenolysis-labile (Cbz) protecting groups, offering significant flexibility in multi-step syntheses.

Stereochemical Control at C3

The stereochemistry of the C3 substituent is often critical for biological activity. Therefore, controlling the stereochemical outcome of the functionalization is paramount.

  • Inversion: To invert the stereocenter, a direct Sɴ2 reaction is required. The Mitsunobu reaction is the gold standard for this transformation on secondary alcohols.

  • Retention: For retention of stereochemistry, a two-step sequence is typically employed. The hydroxyl group is first converted into a good leaving group (e.g., mesylate or tosylate) in a reaction that does not affect the chiral center. Subsequent Sɴ2 attack by a nucleophile proceeds with inversion, resulting in a net retention of the original alcohol's stereochemistry. Direct O-acylation or O-alkylation also proceeds with retention.

Protocol I: Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction facilitates the conversion of a secondary alcohol to various functional groups (esters, ethers, azides, etc.) with complete inversion of stereochemistry.[7][8]

Principle and Mechanism

The reaction is a dehydrative redox process. Triphenylphosphine (PPh₃) and an azodicarboxylate, such as Diisopropyl Azodicarboxylate (DIAD) or Diethyl Azodicarboxylate (DEAD), activate the alcohol. The PPh₃ attacks the DIAD, forming a betaine intermediate. This intermediate deprotonates the nucleophile and the alcohol, leading to the formation of a key oxyphosphonium salt. The conjugate base of the nucleophile then displaces the activated hydroxyl group via a backside Sɴ2 attack, ensuring stereochemical inversion.[8]

Workflow and Decision Diagram

cluster_Mitsunobu Mitsunobu Reaction Workflow Start Dissolve Azetidinol, Nucleophile (Nu-H), & PPh3 in THF Cool Cool to 0 °C (Inert Atmosphere) Start->Cool Add_DIAD Add DIAD Dropwise Cool->Add_DIAD Exothermic Step Control is Critical Warm Warm to RT Monitor by TLC/LC-MS Add_DIAD->Warm Quench Quench Reaction (e.g., sat. NaHCO3) Warm->Quench Extract Aqueous Workup (e.g., EtOAc/Water) Quench->Extract Purify Purify by Chromatography Extract->Purify End Characterize Inverted Product Purify->End

Caption: Workflow for the Mitsunobu Reaction.

Detailed Protocol: Synthesis of Allyl 3-azidoazetidine-1-carboxylate

This protocol describes the conversion of the hydroxyl group to an azide with inversion of configuration. The azide can be subsequently reduced to an amine, providing access to 3-aminoazetidine derivatives.

Materials & Reagents:

ReagentM.W. ( g/mol )Molarity/DensityAmount (mmol)Equivalents
This compound171.18-1.01.0
Triphenylphosphine (PPh₃)262.29-1.51.5
Diisopropyl Azodicarboxylate (DIAD)¹202.211.03 g/mL1.51.5
Diphenylphosphoryl azide (DPPA)²275.161.28 g/mL1.21.2
Anhydrous Tetrahydrofuran (THF)--5 mL-

¹Safety Note: Azodicarboxylates like DIAD and DEAD are hazardous.[9] They are thermally unstable and can be shock-sensitive.[10][11] Always handle in a well-ventilated fume hood, store refrigerated (2-8°C), and avoid heating undiluted material.[12][13] DIAD is generally preferred over DEAD due to slightly better safety profile.[9] ²DPPA is a common azide source for Mitsunobu reactions. Alternatively, hydrazoic acid (HN₃) generated in situ can be used, but requires special handling precautions.

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 171 mg) and triphenylphosphine (1.5 mmol, 393 mg).

  • Dissolution: Add anhydrous THF (5 mL) and stir until all solids have dissolved. Add diphenylphosphoryl azide (1.2 mmol, 0.26 mL).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

    • Causality: The initial reaction between PPh₃ and DIAD is highly exothermic. Starting at 0 °C ensures better control over the reaction temperature, minimizing the formation of side products.

  • DIAD Addition: Add DIAD (1.5 mmol, 0.29 mL) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Causality: Slow, dropwise addition is critical to prevent a dangerous exotherm and the formation of undesired byproducts, such as the rearranged hydrazine dicarboxylate.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure product.

Protocol II: O-Sulfonylation and Nucleophilic Substitution (Net Retention)

This two-step pathway provides access to functionalized azetidines with overall retention of stereochemistry. The hydroxyl is first activated as a sulfonate ester (e.g., mesylate or tosylate), which is an excellent leaving group. This activation step proceeds with retention. A subsequent Sɴ2 reaction with a nucleophile proceeds with inversion, leading to the net retention of the original configuration.

Step A: Mesylation of the Hydroxyl Group

Principle: The hydroxyl group reacts with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to form the mesylate. The reaction occurs at the oxygen atom and does not involve the chiral carbon, thus preserving the stereochemistry.

Materials & Reagents:

ReagentM.W. ( g/mol )DensityAmount (mmol)Equivalents
This compound171.18-1.01.0
Triethylamine (TEA)101.190.726 g/mL1.51.5
Methanesulfonyl Chloride (MsCl)114.551.48 g/mL1.21.2
Dichloromethane (DCM)--5 mL-

Procedure:

  • Setup: Dissolve this compound (1.0 mmol, 171 mg) in anhydrous DCM (5 mL) in a flask under an inert atmosphere.

  • Base Addition: Add triethylamine (1.5 mmol, 0.21 mL). Cool the solution to 0 °C.

    • Causality: TEA acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 mmol, 0.09 mL) dropwise.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water (5 mL). Separate the layers and extract the aqueous layer with DCM (2 x 5 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude mesylate, which is often used in the next step without further purification.

Step B: Nucleophilic Substitution

Principle: The highly reactive mesylate is displaced by a nucleophile (e.g., sodium phenoxide for ether formation) in a classic Sɴ2 reaction.

Procedure (Example: Williamson Ether Synthesis): [14][15][16]

  • Setup: To a solution of the crude mesylate from Step A in a polar aprotic solvent like DMF or DMSO (5 mL), add sodium phenoxide (1.2 mmol, 140 mg).

    • Causality: Polar aprotic solvents are ideal for Sɴ2 reactions as they solvate the cation (Na⁺) but not the nucleophilic anion (PhO⁻), enhancing its reactivity.[17]

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-16 hours, monitoring by TLC/LC-MS.

  • Workup: Cool the reaction to room temperature, pour into water (20 mL), and extract with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to obtain the desired ether product.

Protocol III: O-Acylation (Retention)

Direct esterification of the hydroxyl group is a straightforward method for derivatization that proceeds with retention of stereochemistry.

Principle

The alcohol is treated with an acylating agent (e.g., acetic anhydride or benzoyl chloride) in the presence of a base like pyridine or DMAP (4-Dimethylaminopyridine). The base activates the acylating agent and scavenges the acidic byproduct.

Detailed Protocol: Acetylation

Materials & Reagents:

ReagentM.W. ( g/mol )DensityAmount (mmol)Equivalents
This compound171.18-1.01.0
Pyridine79.100.982 g/mL3.03.0
Acetic Anhydride102.091.08 g/mL1.51.5
Dichloromethane (DCM)--5 mL-

Procedure:

  • Setup: Dissolve this compound (1.0 mmol, 171 mg) in a mixture of DCM (5 mL) and pyridine (3.0 mmol, 0.24 mL).

  • Acylation: Cool to 0 °C and add acetic anhydride (1.5 mmol, 0.14 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography if necessary.

Conclusion

The functionalization of the C3-hydroxyl group of this compound is a cornerstone for the synthesis of novel azetidine-containing molecules for drug discovery. The choice of methodology—be it the stereoinvertive Mitsunobu reaction or stereoretentive pathways involving sulfonate activation or direct acylation/alkylation—provides chemists with a versatile toolkit. The protocols detailed herein are robust and scalable, offering a solid foundation for researchers to build upon. Careful consideration of reaction mechanisms, safety precautions, and the specific synthetic goal is essential for successful outcomes.

References

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • Kaur, R., et al. (2021). Azetidines of pharmacological interest. PubMed.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. Safely Handling and Procuring Diethyl Azodicarboxylate (DEAD).
  • Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
  • NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling Diethyl Azodicarboxylate (DEAD) in the Lab.
  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.
  • Shinde, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Kim, J., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC - NIH.
  • Wikipedia. Diethyl azodicarboxylate.
  • Chemeurope.com. Diethyl azodicarboxylate.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3-Phenoxyazetidine.
  • BenchChem. (2025). A Head-to-Head Comparison of Synthetic Routes to 3-Phenoxyazetidine.
  • MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • Google Patents. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Neliti. (2022). Synthesis, Characterization of New 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one Derivatives From Di Imines.
  • Chemistry Steps. Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound.
  • ChemicalBook. 3-Hydroxyazetidine hydrochloride synthesis.
  • Lumen Learning. 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook.
  • Sta. R.S. (2024). Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion.
  • Napier, P., et al. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ResearchGate.
  • ChemicalBook. 1-N-Boc-3-hydroxyazetidine synthesis.
  • Organic Chemistry Portal. Protective Groups.
  • ACS Publications. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters.
  • DOI. (2025). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.
  • ResearchGate. (2007). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • Organic Chemistry Frontiers (RSC Publishing). (2022). Modular access to functionalized azetidines via electrophilic azetidinylation.
  • CymitQuimica. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride.
  • Chem-Impex. 3-Hydroxyazetidine hydrochloride.
  • ChemicalBook. (2025). 3-Hydroxyazetidine hydrochloride.
  • Google Patents. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • PubMed. (2002). Practical syntheses of N-substituted 3-hydroxyazetidines and 4-hydroxypiperidines by hydroxylation with Sphingomonas sp. HXN-200.
  • Jida, M., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Allyl 3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Allyl 3-hydroxyazetidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. The unique structure of this polar aza-heterocycle, featuring a hydroxyl group and an allylcarbamate, presents specific challenges during purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively. Our approach is rooted in explaining the "why" behind each step, ensuring you can adapt and optimize these methods for your specific experimental context.

Troubleshooting Guide: Column Chromatography

Flash column chromatography on silica gel is the most common method for purifying this compound and its analogs.[1][2] However, its polar and basic nature can lead to several common issues. This section addresses these problems in a question-and-answer format.

Q1: My compound is streaking or tailing significantly on the silica TLC plate and column. What's happening and how do I fix it?

A1: This is a classic issue for nitrogen-containing heterocycles.[3] The free hydroxyl group and the nitrogen atom in the azetidine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to slow, uneven elution, resulting in streaking or tailing.

Solutions:

  • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your mobile phase.[3]

    • Triethylamine (Et₃N): Typically, adding 0.1-1% triethylamine to your eluent is sufficient to deactivate the silica and produce sharp, symmetrical peaks.

    • Ammonia: For very polar compounds, a solution of methanol containing ammonia (e.g., 1-10% of a 10% NH₄OH in MeOH solution added to dichloromethane) can be highly effective.[4]

  • Switch to a Different Stationary Phase: If a basic modifier is incompatible with your compound or downstream applications, consider an alternative stationary phase.

    • Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds.

    • Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a solution of your eluent containing the basic modifier, then evaporating the solvent before packing the column.

Q2: My compound won't elute from the column, or it requires a very high percentage of polar solvent (e.g., >20% methanol in DCM), leading to poor separation.

A2: This indicates that your compound is highly polar and adsorbs very strongly to the silica gel. While increasing the mobile phase polarity is the correct instinct, using high concentrations of methanol can dissolve some of the silica stationary phase ("silica bleed") and may not provide the best selectivity for separating impurities.

Solutions:

  • Optimize the Solvent System:

    • Ternary Solvent System: Instead of just a two-solvent system (e.g., DCM/MeOH), a three-component system can fine-tune polarity and selectivity. For example, a mix of Hexane/Ethyl Acetate/Methanol can sometimes resolve compounds that co-elute in simpler systems.

    • Alternative Solvents: Replace Dichloromethane (DCM) with Ethyl Acetate (EtOAc) as the primary solvent. A gradient of Hexane/EtOAc is a very common starting point for N-protected 3-hydroxyazetidines.[1][2]

  • Dry Loading: If your compound is poorly soluble in the initial, less polar mobile phase, it may precipitate at the top of the column when loaded, leading to broad bands and poor separation. Dry loading can resolve this.[5]

    • Protocol: Dissolve your crude product in a suitable solvent (e.g., DCM or MeOH). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully load this powder onto the top of your packed column.

  • Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is often a better choice.[3] You would use a non-polar stationary phase (like C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). A modifier like formic acid or trifluoroacetic acid is often added to improve peak shape for amines.[3]

Q3: The separation between my product and an impurity is very poor (ΔRf < 0.1), even after trying multiple solvent systems.

A3: This is a challenging situation that requires a more systematic approach to method development.

Solutions:

  • Change Solvent Selectivity: If adjusting the solvent ratio (polarity) doesn't work, you need to change the solvent type. Different solvents interact with your compounds in different ways (e.g., dipole-dipole interactions, hydrogen bonding). Try switching from a standard Hexane/EtOAc system to something different, like Dichloromethane/Methanol or Toluene/Acetone.[3]

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers much higher resolution than flash chromatography.[3] A method could be developed on an analytical HPLC first to find the optimal conditions before scaling up.

  • Column Overloading: Ensure you are not loading too much material onto the column. A general rule of thumb is to load 1-5% of the mass of the stationary phase.[3] Exceeding this can saturate the stationary phase and cause peaks to broaden and overlap.

Troubleshooting Workflow for Column Chromatography

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues when purifying this compound.

G start Start: Analyze crude TLC streaking Problem: Streaking or Tailing? start->streaking no_movement Problem: Rf = 0? streaking->no_movement No add_base Solution: Add 0.1-1% Et3N or NH3 to eluent streaking->add_base Yes poor_sep Problem: Poor Separation? no_movement->poor_sep No increase_polarity Solution: Increase % of polar solvent (e.g., EtOAc or MeOH) no_movement->increase_polarity Yes change_solvent Solution: Change solvent system (e.g., DCM/MeOH -> Hex/EtOAc) poor_sep->change_solvent Yes try_hplc Solution: Consider Prep HPLC or alternative stationary phase (Alumina, C18) poor_sep->try_hplc If still poor run_column Run Column poor_sep->run_column No add_base->no_movement increase_polarity->poor_sep change_solvent->run_column success Purification Successful try_hplc->success run_column->success

Sources

Common side reactions and byproducts in Allyl 3-hydroxyazetidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Allyl 3-hydroxyazetidine-1-carboxylate

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered during this synthetic transformation. Our focus is on anticipating and resolving issues related to side reactions, byproduct formation, and purification to enhance yield, purity, and reproducibility.

Overview of the Synthesis

The synthesis of this compound is a standard N-protection reaction. It involves the acylation of the secondary amine of 3-hydroxyazetidine with allyl chloroformate. Typically, the reaction is performed in the presence of a base to neutralize the hydrochloric acid byproduct.[1] While seemingly straightforward, the unique structure of 3-hydroxyazetidine—a strained four-membered ring containing both a secondary amine and a secondary alcohol—presents specific challenges that can lead to a range of side products.[2]

Core Reaction Scheme

cluster_reactants Reactants cluster_products Products R1 3-Hydroxyazetidine Reaction + R1->Reaction R2 Allyl Chloroformate R2->Reaction P1 This compound P2 Base-HCl Salt Base Base (e.g., TEA, NaHCO3) Base->Reaction Reaction->P1 Reaction->P2 caption1 General N-protection reaction.

Caption: General N-protection reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction and why?

The primary role of the base is to neutralize the HCl generated during the acylation.[3] The choice of base is critical to avoid side reactions.

  • Inorganic bases (e.g., NaHCO₃, K₂CO₃): These are often preferred. They are inexpensive, have low nucleophilicity, and are easily removed during aqueous workup. Their limited solubility in some organic solvents can sometimes lead to slower reaction rates but often results in a cleaner reaction profile.[4]

  • Tertiary amine bases (e.g., Triethylamine (TEA), DIPEA): These are soluble in organic solvents and are effective acid scavengers. However, they can sometimes promote side reactions or complicate purification due to their solubility and the solubility of their corresponding hydrochloride salts in the organic phase.[3] Using a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) can be advantageous.[3]

Q2: Why is temperature control important during the addition of allyl chloroformate?

Allyl chloroformate is a highly reactive electrophile.[5] The acylation of amines is typically a very fast and exothermic reaction.

  • Controlling Exotherm: Adding the chloroformate slowly at a reduced temperature (e.g., 0 °C) is crucial to control the reaction exotherm. This prevents localized overheating, which can lead to the degradation of both the reactant and the product.[6]

  • Minimizing Side Reactions: Lower temperatures reduce the rates of competing side reactions, such as O-acylation of the hydroxyl group and potential ring-opening of the strained azetidine.[2][3]

Q3: My allyl chloroformate is yellow. Can I still use it?

A yellow tint often indicates decomposition. Allyl chloroformate can degrade in the presence of moisture to produce HCl, carbon dioxide, and other impurities. It is highly recommended to use fresh or properly stored reagent.[3] If its quality is in doubt, it's best to purify it by distillation under reduced pressure or use a freshly opened bottle. Using degraded reagent can lead to low yields and the introduction of unknown impurities.

Q4: Can the azetidine ring open under these reaction conditions?

The azetidine ring possesses significant ring strain (~25.4 kcal/mol) and is more susceptible to ring-opening than less strained rings like pyrrolidine. While acylation conditions are generally mild, the presence of nucleophiles or extreme pH could potentially trigger ring-opening.[2][7][8] However, in a well-controlled acylation with a non-nucleophilic base, significant ring-opening is not the most common side reaction but remains a possibility, especially if reaction conditions are harsh (e.g., high temperature, prolonged reaction times).

Troubleshooting Guide

This section addresses common problems observed during the synthesis, their potential causes, and actionable solutions.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Reagents: Degradation of allyl chloroformate due to moisture.1. Use a fresh bottle of allyl chloroformate or purify the existing stock. Ensure all glassware is rigorously dried.
2. Inadequate Base: Insufficient base to neutralize HCl, leading to protonation of the starting amine.[3]2. Use at least 1.1-1.5 equivalents of base. If using a heterogeneous base like K₂CO₃, ensure vigorous stirring.[4]
3. Low Temperature: Reaction may be too slow if the temperature is maintained too low for an insufficient duration.3. After slow addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC/LC-MS.
Multiple Products on TLC/LC-MS 1. O-Acylation: The hydroxyl group has reacted in addition to the amine.1. Use a less reactive base (e.g., NaHCO₃). Ensure slow addition of the chloroformate at 0 °C. Consider protecting the hydroxyl group first if O-acylation is persistent.
2. Di-acylation/Polymerization: Formation of dimers or oligomers.2. This often results from slow mixing or localized high concentration of the chloroformate. Ensure high dilution and efficient stirring during addition.
3. Ring Opening: Cleavage of the azetidine ring.[2]3. Avoid high temperatures and prolonged reaction times. Ensure the pH does not become strongly acidic or basic.
Product is an Oil, Fails to Crystallize 1. Residual Solvent: Trapped solvent (e.g., DMF, THF) in the final product.1. Co-evaporate with a solvent like toluene or heptane under high vacuum.
2. Impurities: Presence of side products (e.g., O-acylated byproduct) is preventing crystallization.2. Re-purify the product using column chromatography with a shallow gradient.
Yield is Low After Workup/Purification 1. Product Loss in Aqueous Layer: The product may have some water solubility, especially if the aqueous phase is basic.1. Ensure the aqueous phase is neutralized before extraction. Back-extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM, EtOAc).
2. Decomposition on Silica Gel: The product may be unstable on silica gel for extended periods.2. Use a deactivated (e.g., with 1% TEA in the eluent) silica gel. Perform chromatography quickly and avoid leaving the product on the column for too long.
Troubleshooting Workflow

Start Reaction Analysis (TLC/LCMS) Outcome1 Low / No Conversion Start->Outcome1 Outcome2 Multiple Products Start->Outcome2 Outcome3 Good Conversion, Single Main Spot Start->Outcome3 Cause1a Inactive Chloroformate? Outcome1->Cause1a Cause1b Insufficient Base? Outcome1->Cause1b Cause2a O-Acylation? Outcome2->Cause2a Cause2b Dimerization? Outcome2->Cause2b Cause2c Ring Opening? Outcome2->Cause2c Proceed Proceed to Workup & Purification Outcome3->Proceed Solution1a Action: Use Fresh Reagent Cause1a->Solution1a Solution1b Action: Increase Base Equiv. Cause1b->Solution1b Solution2a Action: Lower Temp, Weaker Base Cause2a->Solution2a Solution2b Action: High Dilution, Slow Addition Cause2b->Solution2b Solution2c Action: Use Milder Conditions Cause2c->Solution2c caption2 A decision tree for troubleshooting synthesis outcomes.

Caption: A decision tree for troubleshooting synthesis outcomes.

Key Byproducts and Side Reactions

Understanding the potential side reactions is key to developing a robust and clean synthesis.

O-Acylation

The hydroxyl group on the azetidine ring is also nucleophilic and can compete with the nitrogen to react with allyl chloroformate, yielding the O-acylated byproduct. This reaction is generally slower than N-acylation but can become significant if a strong, unhindered base is used or at elevated temperatures.

Di-Acylation

This occurs when both the nitrogen and the oxygen atoms are acylated. This can happen sequentially, where the desired N-acylated product reacts further, or concurrently if reaction conditions are forcing.

Dimerization/Oligomerization

One molecule of 3-hydroxyazetidine can act as a nucleophile (via its nitrogen) while another molecule, already N-acylated, can have its hydroxyl group react with another molecule of allyl chloroformate, leading to chain-like structures. This is more likely under concentrated conditions.

Reactants 3-Hydroxyazetidine + Allyl Chloroformate Desired Desired Product (N-Acylation) Reactants->Desired Main Pathway (Faster) Side1 Side Product 1 (O-Acylation) Reactants->Side1 Competitive Pathway (Slower) Side3 Side Product 3 (Dimerization) Reactants->Side3 High Concentration Side2 Side Product 2 (Di-Acylation) Desired->Side2 Further Reaction caption3 Potential reaction pathways and byproduct formation.

Caption: Potential reaction pathways and byproduct formation.

Experimental Protocols

Protocol 5.1: General Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-hydroxyazetidine (or its HCl salt) (1.0 eq.) and a suitable solvent (e.g., Dichloromethane or THF, ~0.1-0.2 M).

  • Basification: If starting from the HCl salt, add a base (e.g., Triethylamine, 2.2 eq. or K₂CO₃, 2.5 eq.). If starting from the free base, add 1.2 eq. of the base.

  • Cooling: Cool the stirred suspension/solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add allyl chloroformate (1.05 eq.) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction back to 0 °C and carefully quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.

Protocol 5.2: LC-MS Method for In-Process Control
  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 210 nm and ESI+ MS scan.

This method can typically resolve the starting material, product, and major O-acylated and di-acylated byproducts.

References

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC.
  • Jacobsen, E. N., et al. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Sarlah, D., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
  • BenchChem. (2025).
  • Singh, G. S. (n.d.). Regioselective ring opening reactions of azetidines.
  • BenchChem. (2025).
  • D'Souza, M. J., et al. (2013).
  • PubChem. (n.d.).
  • ResearchGate. (n.d.). Scheme 3 Reagents and conditions: i, allyl chloroformate, NaOH, 0 C;...
  • SLT. (n.d.).
  • Gill, C., et al. (2022).
  • BenchChem. (2025). Troubleshooting guide for incomplete Cbz-protection of pyridine. BenchChem.

Sources

Optimizing reaction conditions for N-allylation of 3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Allylation of 3-Hydroxyazetidine

Welcome to the technical support guide for the N-allylation of 3-hydroxyazetidine. This document is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable scaffold into their synthetic workflows. Azetidine moieties are increasingly sought after in drug discovery to enhance physicochemical properties like solubility and metabolic stability.[1] The N-allylation of 3-hydroxyazetidine, in particular, furnishes a versatile intermediate, N-allyl-3-hydroxyazetidine, which is a precursor for more complex molecular architectures.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical principles behind optimizing this crucial transformation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the N-allylation of 3-hydroxyazetidine with an allyl halide?

The reaction is a classic bimolecular nucleophilic substitution (Sₙ2). The secondary amine of the azetidine ring, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile.[2][3] A base is required to deprotonate the azetidinium ion (if starting from a salt like 3-hydroxyazetidine hydrochloride) or to neutralize the acid generated during the reaction, thereby maintaining the nucleophilicity of the amine. The nitrogen then attacks the electrophilic methylene carbon of the allyl halide, displacing the halide and forming a new C-N bond.

Q2: Why is the choice of base so critical in this reaction?

The base plays a multifaceted role. Its primary function is to ensure the azetidine nitrogen remains a free, potent nucleophile.[2][3] However, 3-hydroxyazetidine also has a secondary alcohol, which can be deprotonated by a sufficiently strong base to form an alkoxide. This alkoxide can also act as a nucleophile, leading to a competing O-allylation reaction. Therefore, the ideal base should be strong enough to facilitate the N-alkylation but not so strong that it promotes significant O-alkylation. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they offer a good balance of reactivity and selectivity.[4][5]

Q3: Which allylating agent should I use: allyl bromide, allyl chloride, or something else?

The reactivity of the allylating agent follows the general halide trend for Sₙ2 reactions: Allyl Iodide > Allyl Bromide > Allyl Chloride. Allyl bromide is a common and effective choice, offering a good compromise between high reactivity and stability/cost. If you experience low reactivity with allyl bromide, adding a catalytic amount of sodium or potassium iodide can generate the more reactive allyl iodide in situ via the Finkelstein reaction.[6]

Q4: Can the hydroxyl group interfere with the reaction even if O-allylation is minimized?

Yes. The hydroxyl group makes the molecule more polar, which can affect its solubility in less polar aprotic solvents. Furthermore, it can engage in hydrogen bonding, potentially influencing the conformation of the azetidine ring and the accessibility of the nitrogen's lone pair. In most standard protocols, these effects are manageable, but for challenging substrates or when striving for maximum yield, protecting the hydroxyl group (e.g., as a silyl ether) prior to allylation is a viable strategy.

Troubleshooting Guide

This section addresses common problems encountered during the N-allylation of 3-hydroxyazetidine.

Problem 1: Low or No Conversion of Starting Material

Your reaction has stalled, leaving a significant amount of 3-hydroxyazetidine unreacted.

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Sources

Improving yield and purity of Allyl 3-hydroxyazetidine-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Allyl 3-hydroxyazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, maximize yield, and achieve high purity of this valuable building block.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am observing a very low yield of my target product, or the reaction does not seem to be proceeding. What are the likely causes and how can I improve the yield?

A: Low yields in the N-allyloxycarbonylation of 3-hydroxyazetidine can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

  • Cause A: Inadequate Quality of Starting 3-Hydroxyazetidine

    • Explanation: The starting 3-hydroxyazetidine is often supplied as a hydrochloride salt to improve its stability.[1] The free base is hygroscopic and can absorb atmospheric CO2, leading to the formation of a carbonate salt, which is unreactive. Failure to effectively neutralize the hydrochloride salt or the presence of these impurities will result in a lower concentration of the reactive free amine.

    • Solution:

      • Starting Material Check: If using the hydrochloride salt, ensure it is properly neutralized to the free base before the reaction. This is typically done by treatment with a suitable base (e.g., sodium hydroxide, potassium carbonate) in an appropriate solvent and extracting the free base.

      • Use of Fresh or Properly Stored Amine: If starting with the free base, ensure it has been stored under an inert atmosphere (e.g., argon or nitrogen) and away from moisture.

  • Cause B: Degradation of Allyl Chloroformate

    • Explanation: Allyl chloroformate is a highly reactive reagent that is sensitive to moisture.[2] Hydrolysis of allyl chloroformate to allyl alcohol and HCl is a common side reaction that consumes the reagent and introduces acidic conditions that can protonate the azetidine nitrogen, rendering it unreactive.[3]

    • Solution:

      • Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.

      • Fresh Reagent: Use a fresh bottle of allyl chloroformate or a recently opened one that has been properly stored.

  • Cause C: Suboptimal Reaction Temperature

    • Explanation: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exotherm and minimize side reactions.[4] Running the reaction at too low a temperature may significantly slow down the reaction rate, while too high a temperature can promote the formation of side products.

    • Solution:

      • Controlled Addition: Add the allyl chloroformate dropwise to the solution of 3-hydroxyazetidine at 0 °C to maintain temperature control.

      • Gradual Warming: After the addition is complete, allowing the reaction to slowly warm to room temperature can help drive the reaction to completion.

  • Cause D: Inappropriate Choice or Stoichiometry of Base

    • Explanation: A base is required to neutralize the HCl generated during the reaction.[5] If an inadequate amount of base is used, the reaction mixture will become acidic, protonating the starting amine and halting the reaction. The choice of base is also critical; a base that is too strong or sterically hindered can lead to side reactions.

    • Solution:

      • Stoichiometry: Use at least one equivalent of a non-nucleophilic base, such as triethylamine or diisopropylethylamine. It is common to use a slight excess (1.1-1.5 equivalents).

      • Inorganic Bases: In biphasic systems, an inorganic base like sodium carbonate or potassium carbonate can be effective, especially when used with a phase-transfer catalyst.[6]

Issue 2: Presence of Significant Impurities in the Crude Product

Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the common impurities and how can I prevent their formation?

A: The formation of impurities is a common challenge. Understanding their origin is key to mitigating them.

  • Impurity A: Allyl 3-(allyloxycarbonyloxy)azetidine-1-carboxylate (Di-allylated Product)

    • Explanation: The hydroxyl group of 3-hydroxyazetidine can also react with allyl chloroformate, especially if a strong base is used or if the reaction temperature is not controlled, leading to the formation of a carbonate ester at the 3-position.[7]

    • Prevention:

      • Temperature Control: Maintain a low reaction temperature (0 °C) during the addition of allyl chloroformate.

      • Base Selection: Use a moderately hindered non-nucleophilic organic base like triethylamine. Avoid using very strong bases like sodium hydride which would significantly deprotonate the hydroxyl group.

      • Stoichiometry of Allyl Chloroformate: Use only a slight excess (1.0-1.1 equivalents) of allyl chloroformate to minimize the chance of reaction with the less nucleophilic hydroxyl group.

  • Impurity B: Unreacted 3-Hydroxyazetidine

    • Explanation: Incomplete reaction will leave unreacted starting material. This is often due to the reasons outlined in Issue 1 .

    • Prevention: Follow the recommendations for improving yield, such as ensuring anhydrous conditions, using fresh reagents, and appropriate base stoichiometry.

  • Impurity C: Allyl Alcohol and Polymeric Byproducts

    • Explanation: Hydrolysis of allyl chloroformate produces allyl alcohol.[3] Under certain conditions, allyl compounds can polymerize.

    • Prevention: Rigorously exclude water from the reaction mixture.

Issue 3: Difficulty in Product Purification

Q: My product is difficult to purify by column chromatography. It streaks on the column, and I get poor separation. What can I do?

A: this compound is a polar molecule containing a hydroxyl group and a carbamate, which can lead to challenging purifications on silica gel.

  • Problem A: Streaking on Silica Gel Column

    • Explanation: The basic nitrogen of the azetidine ring and the polar hydroxyl group can interact strongly with the acidic silanol groups on the surface of the silica gel, causing streaking and poor separation.[8]

    • Solution:

      • Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.[8]

      • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like amino-propylated silica.

      • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may provide better separation.

  • Problem B: Co-elution of Impurities

    • Explanation: If impurities have similar polarities to the product, they can be difficult to separate.

    • Solution:

      • Optimize Eluent System: Systematically screen different solvent systems. A common starting point for polar compounds is a mixture of a non-polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol). Gradient elution will likely be necessary.

      • Derivative Formation: In some cases, it may be easier to purify a less polar derivative. For example, protecting the hydroxyl group as a silyl ether could facilitate purification, followed by a deprotection step. However, this adds steps to the synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material: 3-hydroxyazetidine free base or its hydrochloride salt?

A1: While the free base is the reactive species, it can be less stable and prone to degradation. The hydrochloride salt is more stable for long-term storage.[1] For best results, it is recommended to start with the hydrochloride salt and generate the free base just prior to use or in situ.

Q2: Which base is best for this reaction?

A2: The choice of base depends on the reaction setup.

  • For a homogeneous reaction in an organic solvent (e.g., DCM, THF): A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. TEA is generally sufficient.

  • For a biphasic reaction (e.g., DCM/water): An inorganic base like sodium carbonate or potassium carbonate is a good choice, often used in conjunction with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).[6]

Q3: Can I use allyl bromide instead of allyl chloroformate?

A3: Allyl bromide can be used for the N-allylation of 3-hydroxyazetidine, but this would result in an N-allyl-3-hydroxyazetidine, not the desired allyl carbamate. The reactivity and the final product structure are different. Allyl chloroformate is specifically used to install the allyloxycarbonyl (Alloc) protecting group.[5]

Q4: How do I monitor the reaction progress?

A4: Thin-layer chromatography (TLC) is a convenient method. Use a moderately polar eluent system (e.g., 50-70% ethyl acetate in hexanes). The product should have a higher Rf value than the highly polar starting material (3-hydroxyazetidine). Staining with potassium permanganate is effective for visualizing all spots.

Q5: What are the expected NMR chemical shifts for the product?

A5: While the exact shifts depend on the solvent, you can expect the following characteristic signals in CDCl3:

  • Allyl group: ~5.9 ppm (m, 1H, -CH=), ~5.2-5.3 ppm (m, 2H, =CH2), ~4.6 ppm (d, 2H, -O-CH2-).

  • Azetidine ring: ~4.5 ppm (m, 1H, -CH(OH)-), ~4.2 ppm and ~3.8 ppm (m, 2H each, ring -CH2- groups).

  • Hydroxyl group: A broad singlet, the chemical shift of which is concentration-dependent.

Section 3: Experimental Protocols & Data

Optimized Protocol for this compound Synthesis

This protocol is a representative procedure based on established chemical principles for N-allyloxycarbonylation.

Materials:

  • 3-Hydroxyazetidine hydrochloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), distilled

  • Allyl chloroformate

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Preparation of 3-Hydroxyazetidine Free Base:

    • Dissolve 3-hydroxyazetidine hydrochloride (1.0 eq) in a minimal amount of water.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of NaOH (1.1 eq) in water dropwise with stirring.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Caution: The free base is somewhat volatile and should be used immediately.

  • N-allyloxycarbonylation:

    • Dissolve the freshly prepared 3-hydroxyazetidine free base in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add TEA (1.2 eq) and stir for 5 minutes.

    • Add allyl chloroformate (1.05 eq) dropwise over 20-30 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.

  • Work-up and Purification:

    • Quench the reaction with the addition of water.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) containing 0.5% TEA.

Table 1: Influence of Reaction Parameters on Yield and Purity
EntryBase (eq.)SolventTemperatureTypical Yield (%)Typical Purity (%)Notes
1TEA (1.2)DCM0 °C to RT85-95>95Standard conditions, generally good results.
2DIPEA (1.2)DCM0 °C to RT80-90>95Good alternative to TEA, may reduce certain side reactions.
3K2CO3 (2.0)DCM/H2ORT70-85>90Biphasic conditions, may require a phase-transfer catalyst for optimal results.
4Pyridine (1.5)DCM0 °C to RT75-85>90Can be used, but work-up to remove pyridine is required.
5TEA (1.2)THF0 °C to RT80-90>95THF is a good alternative solvent to DCM.

Note: The data in this table are representative and actual results may vary.

Section 4: Visualizing the Workflow

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Free Base Preparation cluster_1 Step 2: N-Allyloxycarbonylation cluster_2 Step 3: Work-up and Purification start 3-Hydroxyazetidine HCl step1 Dissolve in H2O, cool to 0 °C start->step1 step2 Add NaOH(aq) step1->step2 step3 Extract with DCM step2->step3 step4 Dry and Concentrate step3->step4 free_base 3-Hydroxyazetidine (Free Base) step4->free_base reagents Anhydrous DCM, TEA, 0 °C free_base->reagents add_alloc Add Allyl Chloroformate reagents->add_alloc react Stir at 0 °C to RT add_alloc->react crude Crude Product react->crude workup Aqueous Work-up crude->workup purify Flash Column Chromatography workup->purify product This compound purify->product

Caption: Overall workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield Observed q1 Check Starting Material Quality start->q1 q2 Check Reagent Stability q1->q2 No sol1 Ensure complete neutralization of HCl salt. Use fresh/properly stored free base. q1->sol1 Yes q3 Review Reaction Conditions q2->q3 No sol2 Use fresh allyl chloroformate. Ensure anhydrous conditions. q2->sol2 Yes sol3 Maintain 0 °C during addition. Use correct base stoichiometry (1.1-1.5 eq). q3->sol3 Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

  • D'Souza, M. J., et al. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International Journal of Molecular Sciences, 14(4), 7286–7301. [Link][9][10]

  • PubChem. (n.d.). Allyl chloroformate. Retrieved from [Link][2]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by carbonate cleavage. Retrieved from [Link][7]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Scheme 3 Reagents and conditions: i, allyl chloroformate, NaOH, 0 C;.... Retrieved from [Link][4][11]

  • Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. (n.d.). ResearchGate. Retrieved from [Link][3]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link][8]

Sources

Technical Support Center: Challenges in the Deprotection of Allyl Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for allyl carbamate (Alloc) deprotection. This guide is designed for researchers, scientists, and drug development professionals who utilize the Alloc protecting group and may encounter challenges during its removal. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate common experimental hurdles and ensure clean, efficient deprotection of your amine-containing molecules.

Introduction to Allyl Carbamate Deprotection

The allyloxycarbonyl (Alloc) group is a valuable amine protecting group in organic synthesis, particularly in peptide and carbohydrate chemistry, due to its stability under a wide range of conditions and its orthogonal removal.[1][2][3] Deprotection is typically achieved through a palladium(0)-catalyzed reaction in the presence of a scavenger.[1][4] The generally accepted mechanism involves the oxidative addition of the Pd(0) catalyst to the allyl group, forming a π-allylpalladium(II) complex.[1][4] This is followed by the dissociation of the carbamate, which then decarboxylates to yield the free amine. A scavenger is crucial to regenerate the Pd(0) catalyst and prevent side reactions by irreversibly trapping the allyl cation.[1][5]

Catalytic Deprotection Cycle

Deprotection_Mechanism Alloc_Amine R-NH-Alloc Pi_Allyl_Complex [π-Allyl-Pd(II)L_n]⁺[R-NH-COO]⁻ Alloc_Amine->Pi_Allyl_Complex + Pd(0) Oxidative Addition Pd0 Pd(0)L_n Pi_Allyl_Complex->Pd0 + Scavenger Reductive Elimination Free_Amine R-NH₂ + CO₂ Pi_Allyl_Complex->Free_Amine Decarboxylation Allyl_Scavenger Allyl-Scavenger Scavenger Scavenger Scavenger->Pi_Allyl_Complex

Caption: Palladium-catalyzed deprotection of allyl carbamates.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is my Alloc deprotection incomplete?

A1: Incomplete deprotection can be caused by several factors:

  • Inactive Catalyst: The Pd(0) catalyst, particularly Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is sensitive to air and can oxidize over time, leading to reduced activity.[6][7][8]

  • Insufficient Catalyst Loading: For sterically hindered or complex substrates, a higher catalyst loading may be required.

  • Poor Scavenger Performance: The chosen scavenger may not be efficient enough for your specific substrate, leading to catalyst inhibition or side reactions that stall the reaction.

  • Catalyst Poisoning: Substrates containing certain functional groups, such as sulfur-containing compounds, can poison the palladium catalyst.[9]

Q2: I am observing an unexpected side product with a mass corresponding to my amine plus 41 Da. What is it?

A2: This is a very common issue and corresponds to the N-allylation of your newly deprotected amine.[1][5] This occurs when the allyl cation generated during the reaction is not effectively trapped by the scavenger and instead reacts with the nucleophilic free amine.

Q3: Can I perform Alloc deprotection on a solid-phase synthesis resin?

A3: Yes, Alloc deprotection is frequently used in solid-phase peptide synthesis (SPPS).[3][10] The choice of solvent and scavenger is critical to ensure efficient reaction on the resin. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents for this purpose.[11][12]

Q4: Is it necessary to perform the reaction under an inert atmosphere?

A4: While many protocols recommend using an inert atmosphere (e.g., argon or nitrogen) due to the air sensitivity of Pd(PPh₃)₄, some studies have shown successful deprotection under atmospheric conditions, especially with freshly prepared catalyst solutions or air-stable catalysts.[6][7] However, for optimal reproducibility and to minimize catalyst deactivation, working under an inert atmosphere is highly recommended.

Catalyst and Reagent Questions

Q5: My Pd(PPh₃)₄ is old. Can I still use it?

A5: It is best to use a fresh or properly stored bottle of Pd(PPh₃)₄. The yellow color of the catalyst should be bright; a brownish or greenish tint can indicate decomposition. Some studies have noted that older catalyst solutions can lead to failed reactions.[11]

Q6: Are there air-stable alternatives to Pd(PPh₃)₄?

A6: Yes, Pd(PPh₃)₂Cl₂ is an air-stable Pd(II) precatalyst that can be reduced in situ to the active Pd(0) species.[1][7] This can be a more convenient option for routine use.

Q7: What is the best scavenger for my reaction?

A7: The choice of scavenger can be substrate-dependent. Common scavengers include:

  • Phenylsilane (PhSiH₃): Widely used and effective for many substrates.[1][10]

  • Dimethylamine-borane complex (Me₂NH·BH₃): Reported to be highly effective, especially for secondary amines, preventing N-allylation.[10]

  • Morpholine: A common nucleophilic scavenger.[1]

  • Meldrum's acid: Has been used in combination with a silane and a base for efficient deprotection.[7][11]

For challenging substrates, it may be necessary to screen a few different scavengers to find the optimal one.

Troubleshooting Guides

Problem: Incomplete or Stalled Reaction

If you observe a significant amount of starting material remaining after the expected reaction time, consider the following troubleshooting steps.

Troubleshooting_Incomplete_Reaction Start Incomplete Deprotection Check_Catalyst 1. Verify Catalyst Activity - Use fresh Pd(PPh₃)₄ - Consider air-stable Pd(PPh₃)₂Cl₂ Start->Check_Catalyst Increase_Loading 2. Increase Catalyst/Scavenger Stoichiometry - Increase Pd catalyst (e.g., to 10-15 mol%) - Increase scavenger (e.g., to 20-40 equiv.) Check_Catalyst->Increase_Loading Change_Scavenger 3. Change Scavenger - Try Me₂NH·BH₃ or a Meldrum's acid cocktail Increase_Loading->Change_Scavenger Check_Substrate 4. Check for Catalyst Poisons - Are sulfur-containing groups present? Change_Scavenger->Check_Substrate Alternative_Method Consider Alternative Deprotection - e.g., 2-Mercaptoethanol mediated Check_Substrate->Alternative_Method

Caption: Troubleshooting workflow for incomplete deprotection.

Detailed Steps:
  • Assess Catalyst Quality: If using Pd(PPh₃)₄, ensure it is a vibrant yellow powder. If it appears discolored, it has likely oxidized and should be replaced. Consider switching to an air-stable precatalyst like Pd(PPh₃)₂Cl₂ in combination with a reductant like a silane.[1][7]

  • Optimize Stoichiometry: For sterically hindered amines or complex molecules, the standard catalyst and scavenger loadings may be insufficient.

    • Catalyst: Increase the palladium catalyst loading incrementally, for example, from 5 mol% to 10 or 15 mol%.

    • Scavenger: Increase the equivalents of the scavenger. For example, with PhSiH₃, amounts from 7 to 80 equivalents have been reported depending on the substrate and scale.[1][13]

  • Evaluate Different Scavengers: If N-allylation is a competing side reaction, your scavenger may not be trapping the allyl cation efficiently. For secondary amines, Me₂NH·BH₃ has been shown to be superior to PhSiH₃ and morpholine in preventing this side reaction.[10] A combination of Meldrum's acid, triethylsilane (TES-H), and a base like DIPEA has also been reported as a highly effective scavenger system.[7][11]

  • Consider Catalyst Poisoning: If your substrate contains functional groups known to coordinate strongly with palladium (e.g., thiols, thioethers), they may be poisoning the catalyst. In such cases, a higher catalyst loading might be necessary, or an alternative deprotection method that does not involve palladium could be required.[9] A nucleophilic deprotection using 2-mercaptoethanol has been developed for substrates with functionalities sensitive to standard methods.[9][14][15]

Problem: N-Allylation Side Product Formation

The formation of an N-allylated byproduct is a clear indication of inefficient allyl cation scavenging.

Recommended Actions:
  • Change the Scavenger: This is the most direct way to address N-allylation. As mentioned, Me₂NH·BH₃ is often a more effective scavenger than PhSiH₃ for preventing re-alkylation of the amine.[10]

  • Increase Scavenger Concentration: Ensure a sufficiently high concentration of the scavenger is present throughout the reaction. For solid-phase synthesis, ensure proper swelling of the resin to allow the scavenger to access the reaction sites.

  • Control Addition Rate: In some cases, slow addition of the palladium catalyst to the solution of the substrate and scavenger can help maintain a low concentration of the active catalyst and minimize side reactions.

Problem: Difficult Purification

After deprotection, you may face challenges in isolating your pure product.

  • Removal of Palladium Residues: Palladium byproducts can sometimes complicate purification. Filtration through a plug of celite or silica gel can help remove some of the palladium species.[16]

  • Scavenger Byproducts: The scavenged allyl group and excess scavenger can also be difficult to remove.

    • If using a basic scavenger like morpholine, an acidic wash of the organic layer during workup can help remove it.

    • Silane byproducts can often be removed by column chromatography.

  • Product Polarity: If you are deprotecting multiple Alloc groups on a molecule, the resulting polyamine can be highly polar and may not behave well on standard silica gel chromatography.[13] In such cases, reverse-phase HPLC may be a more suitable purification method.

Experimental Protocols

Protocol 1: General Procedure for Alloc Deprotection using Pd(PPh₃)₄ and PhSiH₃

This protocol is a general starting point for the deprotection of an Alloc-protected amine in solution.

  • Dissolve the Alloc-protected amine (1.0 equiv) in an appropriate solvent (e.g., DCM or THF) under an argon or nitrogen atmosphere.

  • Add phenylsilane (PhSiH₃, 7.0 equiv).[1]

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv).[1]

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain the deprotected amine.

Protocol 2: On-Resin Alloc Deprotection for Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted for deprotection on a solid support.

  • Swell the Alloc-protected peptide on resin in DCM.

  • Prepare a deprotection cocktail. For a 0.1 mmol scale, this could consist of PhSiH₃ (5 mmol, 25 eq. per Alloc group) and Pd(PPh₃)₄ (0.02 mmol, 0.1 eq. per Alloc group) in dry DCM.[12]

  • Add the deprotection cocktail to the resin and agitate at room temperature for 1 hour.

  • Filter the resin and wash with DCM.

  • Repeat the deprotection step two more times to ensure complete removal of the Alloc group.[12]

  • Wash the resin thoroughly with DCM and methanol and dry under vacuum.

Comparison of Common Scavengers
ScavengerTypical EquivalentsAdvantagesPotential Issues
Phenylsilane (PhSiH₃) 7 - 80Widely used, effective for many substrates.[1][10]Can be less effective in preventing N-allylation of secondary amines.[10]
Dimethylamine-borane (Me₂NH·BH₃) ~40Highly effective for secondary amines, prevents N-allylation.[10]
Morpholine 10 - 20Common and inexpensive nucleophilic scavenger.[1]Can be less effective than other options.[10]
Meldrum's Acid Cocktail 3 (each component)High yields, eliminates N-allylation, compatible with air-stable catalyst.[7][11]Requires a multi-component system.

Alternative Deprotection Methods

For substrates that are incompatible with palladium catalysis, alternative methods have been developed.

Nucleophilic Deprotection with 2-Mercaptoethanol

This method is particularly useful for substrates containing sulfur, which can poison palladium catalysts.[9][14]

  • Conditions: The Alloc-protected amine is treated with 2-mercaptoethanol (2 equiv.) and potassium phosphate tribasic (4 equiv.) in N,N-dimethylacetamide (DMAc) at 75 °C.[14][15]

  • Advantages: This protocol demonstrates good functional group tolerance and provides an orthogonal method to palladium-catalyzed deprotection.[9][14]

Nickel-Catalyzed Electrochemical Deprotection

An electrochemical method using a Ni(II) catalyst and a consumable zinc anode has also been reported for the mild deprotection of allyl carbamates.

References

  • Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Gómez-Martinez, M., et al. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1.
  • Napier, P., et al. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.
  • ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. ChemistryViews.
  • Napier, P., et al. (2024). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. DOI.
  • Minami, I., et al. (1986). Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. Waseda University.
  • Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Biotage.
  • Surry, D. S., & Buchwald, S. L. (2010).
  • Jeffrey, P. D., & McCombie, S. W. (1982). Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds.
  • Napier, P., et al. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. PubMed.
  • Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Chemistry Portal.
  • BenchChem. (2025).
  • Olivero, S., et al. (2000). New and mild allyl carbamate deprotection method catalyzed by electrogenerated nickel complexes. ElectronicsAndBooks.
  • T R, S., et al. (n.d.). Deprotection of allyl carbamates.
  • Ascensus Specialties. (n.d.). Tetrakis(triphenylphosphine) palladium (0). Ascensus Specialties.
  • Medicilon. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. Medicilon.
  • Napier, P., et al. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Semantic Scholar.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia.
  • Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Organic Chemistry Portal.
  • Al-Zoubi, R. M., et al. (2008).
  • Jeffrey, P. D., & McCombie, S. W. (1982). Homogeneous, palladium(0)
  • ResearchGate. (2018). 8 alloc deprotection in solid phase synthesis?
  • Supporting Information. (n.d.).
  • Vutukuri, D. R., et al. (2025). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis.
  • BenchChem. (n.d.).
  • Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters.
  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection)

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Stability issues of Allyl 3-hydroxyazetidine-1-carboxylate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Allyl 3-hydroxyazetidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common stability challenges encountered during synthetic manipulations, particularly under acidic and basic conditions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm planning a reaction to modify the hydroxyl group of this compound. What is the general stability profile of this molecule?

A1: this compound is a molecule with two primary points of potential reactivity beyond the desired hydroxyl group: the N-allyl carbamate (Alloc) and the strained azetidine ring.

  • N-Allyl Carbamate: The Alloc group is generally stable across a moderately acidic to basic pH range at ambient temperature.[1][2] It is designed to be cleaved under specific, mild conditions, typically using a palladium (0) catalyst and a scavenger, not by simple hydrolysis.[3] However, harsh acidic or basic conditions can lead to its cleavage.

  • Azetidine Ring: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to cleavage under certain conditions, particularly strong acids.[4][5][6] Protonation of the ring nitrogen atom can trigger a ring-opening decomposition.[7][8]

Q2: My reaction is run under acidic conditions, and I'm seeing unexpected byproducts. What is likely happening?

A2: Under acidic conditions, the most probable degradation pathway involves the azetidine ring itself. The mechanism is typically initiated by the protonation of the azetidine ring nitrogen. This creates a highly strained and activated azetidinium ion.[5][6] This intermediate is susceptible to nucleophilic attack, leading to ring-opening.

The rate of this degradation is highly pH-dependent; decomposition is significantly faster at lower pH values (e.g., pH < 2) and the compound is often stable at neutral pH.[7][8] If your reaction medium or workup involves strong acids (e.g., concentrated HCl, TFA), you risk initiating this decomposition cascade.

Q3: Can I use a strong base like sodium hydroxide with this compound?

A3: The use of strong bases like NaOH or KOH, especially at elevated temperatures, is not recommended. While the azetidine ring is generally more resilient to bases than acids, the N-allyl carbamate is susceptible to basic hydrolysis.

The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the carbamate.[8][9] This leads to the cleavage of the Alloc protecting group, yielding 3-hydroxyazetidine, carbon dioxide (after workup), and allyl alcohol. This is typically an undesired side reaction if you intend to keep the nitrogen protected. For reactions requiring a base, non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) or milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are preferred.

Q4: Is the Boc-protected analogue (tert-Butyl 3-hydroxyazetidine-1-carboxylate) a good substitute if I'm having stability issues?

A4: It depends on your synthetic plan. tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine) exhibits a different stability profile. The N-Boc group is well-known for its exceptional stability to basic and nucleophilic conditions but is readily cleaved by acid (e.g., TFA, HCl in dioxane).[3][10]

  • If your subsequent steps involve acidic conditions , the N-Boc analogue will likely be less stable than the N-Alloc version.

  • If your planned reaction requires strongly basic conditions where the N-Alloc group would be cleaved, the N-Boc analogue would be the superior choice.

The stability of the azetidine ring itself to acid-catalyzed ring-opening remains a concern for both analogues.

Troubleshooting Guides & Experimental Protocols

Issue 1: Suspected Degradation Under Acidic Conditions
  • Symptoms: Low yield of desired product, appearance of multiple new spots on TLC/peaks in LCMS after acidic reaction or workup. Mass spectrometry data may indicate fragments corresponding to a ring-opened structure.

  • Root Cause Analysis: The primary cause is acid-catalyzed ring-opening of the azetidine moiety. The lone pair on the azetidine nitrogen acts as a Lewis base, becoming protonated in an acidic environment. This enhances the ring strain and makes the ring susceptible to attack by nucleophiles present in the medium (e.g., water, solvents, or counter-ions).[7]

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack & Ring Opening cluster_2 Further Reactions A This compound B Azetidinium Ion (Activated Intermediate) A->B H⁺ (Acid) C Ring-Opened Product (e.g., Amino Alcohol) B->C Nu⁻ (e.g., H₂O, Cl⁻) D Mixture of Degradation Products C->D

Caption: Acid-catalyzed degradation of the azetidine ring.

  • pH Control: If possible, buffer your reaction to a pH between 4 and 7. If a strong acid is required as a catalyst, use it in strictly catalytic amounts and keep the reaction temperature as low as possible.

  • Workup Modification: Avoid acidic aqueous workups (e.g., washing with 1M HCl). Opt for a neutral wash (water, brine) followed by a mildly basic wash (saturated NaHCO₃ solution) to quench any residual acid.

  • Choice of Acid: Use weaker acids where permissible. For example, pyridinium p-toluenesulfonate (PPTS) might be a milder alternative to p-toluenesulfonic acid (pTSA).

Issue 2: Unintended Deprotection Under Basic Conditions
  • Symptoms: Formation of 3-hydroxyazetidine as a major byproduct, confirmed by LCMS or by comparison to an authentic sample. The desired product is obtained in low yield or is absent.

  • Root Cause Analysis: The N-allyl carbamate (Alloc) group has been cleaved via base-catalyzed hydrolysis. The hydroxide ion acts as a potent nucleophile, attacking the carbamate carbonyl. This is a saponification-type reaction.[11]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Collapse & Product Formation A This compound B Tetrahedral Intermediate A->B OH⁻ (Base) C 3-Hydroxyazetidine Anion + Unstable Carbamic Acid Derivative B->C Elimination D Final Products: 3-Hydroxyazetidine + CO₂ + Allyl Alcohol C->D Workup/Decomposition

Caption: Base-catalyzed hydrolysis of the N-allyl carbamate.

  • Base Selection: Avoid strong hydroxide bases. Use organic, non-nucleophilic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or 1,8-diazabicycloundec-7-ene (DBU). For many applications, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an appropriate solvent are effective and less likely to cause hydrolysis.

  • Temperature Control: If a moderately strong base is unavoidable, run the reaction at the lowest possible temperature (e.g., 0 °C or below) to minimize the rate of hydrolysis.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to reduce the exposure time to basic conditions.

Data Summary & Recommended Conditions

ParameterRecommended ConditionsConditions to AvoidPrimary Risk
pH Range 4 - 9< 3 or > 11Azetidine Ring Opening (Acid) or Carbamate Hydrolysis (Base)
Acids Weak organic acids (e.g., Acetic Acid), Lewis acids (with caution), Catalytic strong acids at low temp.Strong mineral acids (HCl, H₂SO₄), neat TFARapid Ring Decomposition
Bases K₂CO₃, Cs₂CO₃, NaHCO₃, TEA, DIPEANaOH, KOH, LiOH, NaOMeCarbamate Cleavage
Temperature < 60 °C (monitor closely)High temperatures (> 80 °C), especially with non-optimal pHAccelerated Degradation
Nucleophiles Generally well-tolerated at neutral pHStrong nucleophiles under harsh basic conditionsMay compete with desired reaction

Protocol: Stability Test for Your Reaction Conditions

This simple analytical experiment can save significant time and material by confirming the stability of this compound before committing to a large-scale reaction.

Objective: To determine if this compound degrades under your proposed reaction conditions (solvent, reagent, temperature) over time.

Methodology:

  • Prepare a Control Sample: Dissolve a small amount (e.g., 5 mg) of this compound in your reaction solvent (e.g., 0.5 mL).

  • Prepare the Test Sample: In a separate vial, dissolve the same amount of the starting material in the same volume of solvent. Add all other reagents except for the substrate you intend to react with the hydroxyl group.

  • Incubate: Stir both vials at your intended reaction temperature.

  • Monitor Over Time: At set time points (e.g., 0 hr, 1 hr, 4 hr, 24 hr), take a small aliquot from each vial.

  • Analyze: Dilute the aliquots and analyze them by TLC or LCMS.

    • TLC Analysis: Spot the control and test samples side-by-side. Look for the appearance of new spots in the test sample lane that are not present in the control.

    • LCMS Analysis: Compare the chromatograms. Look for a decrease in the peak area of the starting material and the emergence of new peaks in the test sample. Check the mass spectra of new peaks to identify potential degradation products (e.g., mass of 3-hydroxyazetidine or a ring-opened isomer).

  • Interpretation:

    • No Change: Your compound is stable under these conditions.

    • Minor New Peaks: Some degradation is occurring. Consider lowering the temperature or reaction time.

    • Significant Degradation: The conditions are too harsh. Re-evaluate your choice of reagents (acid/base) or solvent as per the guidelines above.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021).
  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and p
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
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  • Deprotection of Allyl Groups in Organic Synthesis: Applic
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
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  • Metal- catalysed cleavage of allyl esters. Wordpress.
  • Mechanism of base-induced hydrolysis of carbamates 2–5.
  • 141699-55-0(1-N-Boc-3-hydroxyazetidine) Product Description. ChemicalBook.
  • The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PMC - PubMed Central. (2024).
  • Hydrolysis of carboxylic and carbonic acid deriv
  • 1-N-Boc-3-hydroxyazetidine - Safety D
  • Organic Chemistry 2 - Chapter 19.
  • 5.4: Hydrolysis Reactions. Chemistry LibreTexts. (2025).
  • 3-Hydroxyazetidine hydrochloride. Chem-Impex.
  • Acid and base-catalyzed hydrolysis of amides | Organic chemistry. Khan Academy. (2014).
  • CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride. CymitQuimica.
  • Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity rel
  • 1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.
  • 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290. PubChem.
  • Acid-C

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Technical Support Center: Troubleshooting Palladium-Catalyzed Deprotection of Allyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium-catalyzed allyl deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges with this essential transformation. The following content is structured to address specific experimental issues, explain the underlying chemical principles, and provide actionable protocols to ensure the success of your synthesis.

The Engine of the Reaction: Understanding the Catalytic Cycle

At its core, the palladium-catalyzed deprotection of an allyl group (e.g., allyl ether, ester, or allyloxycarbonyl - Alloc) is an elegant and mild process. A zerovalent palladium catalyst, typically Pd(PPh₃)₄, initiates the reaction.[1] The cycle proceeds through three main stages:

  • Coordination & Oxidative Addition: The Pd(0) catalyst coordinates to the π-system of the allyl group's double bond. This is followed by an oxidative addition step where the catalyst inserts into the carbon-oxygen (or other heteroatom) bond, forming a cationic η³-π-allylpalladium(II) complex and liberating the deprotected functional group.[2]

  • Nucleophilic Attack: A crucial "allyl scavenger" attacks the π-allyl complex. This is the irreversible step that drives the catalytic cycle forward.[3]

  • Reductive Elimination: The scavenger-bound allyl group is released from the palladium, regenerating the active Pd(0) catalyst, which can then begin a new cycle.[2]

Understanding this cycle is paramount, as nearly every troubleshooting scenario can be traced back to a disruption in one of these key steps.

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Coord Coordination (R-O-Allyl) Pd0->Coord Substrate OxAdd Oxidative Addition Coord->OxAdd PiAllyl [π-Allyl-Pd(II)L₂]⁺ R-O⁻ OxAdd->PiAllyl Forms π-Allyl Complex NucAtt Nucleophilic Attack by Scavenger (NuH) PiAllyl->NucAtt Scavenger DeprotProd R-OH PiAllyl->DeprotProd Releases Product RedEl Reductive Elimination NucAtt->RedEl ScavAllyl Scavenged Allyl + Pd(0)L₂ RedEl->ScavAllyl ScavAllyl->Pd0 Regenerates Catalyst caption Simplified catalytic cycle for allyl deprotection.

Caption: Simplified catalytic cycle for allyl deprotection.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered in the laboratory, providing explanations for their root causes and concrete steps for resolution.

Issue 1: My reaction is slow or incomplete. What's going wrong?

This is the most frequent challenge, often stemming from issues with the catalyst, scavenger, or reaction environment.

Q: How do I know if my palladium catalyst is active?

A: The most common precatalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is highly sensitive to air and can decompose over time.[4]

  • Visual Inspection: High-quality, active Pd(PPh₃)₄ should be a bright, golden-yellow crystalline solid.[5] If your catalyst is orange, brown, or greenish, it has likely oxidized and will have significantly lower activity.[5]

  • Causality: Pd(0) is the active catalytic species. Oxygen oxidizes it to inactive Pd(II) oxides, breaking the catalytic cycle.

  • Solution: Always use freshly purchased catalyst or catalyst stored properly under an inert atmosphere (argon or nitrogen) in a freezer.[4] When weighing, do so quickly and purge the reaction flask thoroughly with an inert gas before and after adding the catalyst.[6]

Q: My catalyst looks good, but the reaction is still stalled. Could it be the scavenger?

A: Absolutely. The choice and amount of scavenger are critical. The scavenger's job is to irreversibly trap the π-allyl intermediate, and if this step is slow, the entire catalytic turnover will be slow.

  • Causality: Different scavengers have vastly different efficiencies. A weak nucleophile or a scavenger that generates an inhibitory byproduct can stall the reaction. For example, morpholine is a common but often slow scavenger that needs to be used in large excess.[6]

  • Solution: If your reaction is sluggish, consider switching to a more potent scavenger. N,N'-dimethylbarbituric acid and sodium benzenesulfinate are known to be highly efficient, often allowing for faster reactions even with lower catalyst loadings.[6] Phenylsilane (PhSiH₃) is another excellent choice, acting as a mild hydride donor to reduce the π-allyl complex.[7]

Q: Does the solvent really make that much of a difference?

A: Yes, the solvent effect is dramatic and one of the most important optimization parameters.

  • Causality: The oxidative addition step, where the π-allyl complex is formed, is often the rate-limiting step. Protic polar solvents (like methanol) or aqueous mixtures (e.g., THF/water) have been shown to significantly accelerate this step compared to nonpolar aprotic solvents like DCM or THF alone.[8][9]

  • Solution: If you are using DCM or THF and experiencing slow conversion, switching to methanol or a dioxane/water mixture can lead to a remarkable increase in reaction rate, often reducing reaction times from hours to minutes.[9]

Troubleshooting_Incomplete_Reaction Start Reaction Incomplete? CheckCatalyst Check Catalyst Quality (Color: should be yellow) Start->CheckCatalyst CheckScavenger Evaluate Scavenger CheckCatalyst->CheckScavenger Bright Yellow CatalystBad Replace Catalyst (Use fresh, store inert) CheckCatalyst->CatalystBad Brown/Green CheckSolvent Evaluate Solvent CheckScavenger->CheckSolvent Using efficient scavenger ScavengerChange Switch to a more efficient scavenger (e.g., Dimedone, PhSiH₃) CheckScavenger->ScavengerChange Using weak scavenger (e.g., Morpholine) CheckConditions Check Temp. & Conc. CheckSolvent->CheckConditions Using MeOH or aq. mix SolventChange Switch to Polar Protic Solvent (e.g., MeOH) CheckSolvent->SolventChange Using THF or DCM ConditionsChange Increase Catalyst Loading or Gently Heat (40 °C) CheckConditions->ConditionsChange

Caption: Troubleshooting flowchart for an incomplete deprotection reaction.

Issue 2: I'm seeing unexpected side products. What are they and how do I stop them?

Side reactions can complicate purification and reduce yield. They typically arise from catalyst poisoning or undesired reactivity of the substrate or scavenger.

Q: My substrate has a free amine. I think it's getting re-allylated. How can I prevent this?

A: This is a classic problem. The deprotected amine can be more nucleophilic than the intended scavenger, leading to N-allylation.

  • Causality: If the scavenger is not efficient enough to trap the π-allyl complex quickly, the newly deprotected amine on your substrate (or another molecule of substrate) can act as the nucleophile, leading to an undesired N-allyl byproduct.

  • Solution:

    • Use a Better Scavenger: Employ a highly effective scavenger that reacts much faster than your product. Amine-borane complexes are excellent for this purpose as they are highly reactive and work under near-neutral conditions.

    • Increase Scavenger Equivalents: Ensure a large excess of the scavenger is present to outcompete the substrate statistically.

Q: I'm observing isomerization of other double bonds in my molecule. Is the palladium catalyst responsible?

A: Yes, palladium hydrides, which can form in situ, are known to catalyze double bond migration.

  • Causality: If a hydride source is present (e.g., from scavengers like phenylsilane or formic acid), a palladium-hydride species can be formed.[10] This species can add across a double bond and then be eliminated, resulting in an isomerized (shifted) double bond.

  • Solution:

    • Change Scavenger: Switch to a scavenger that does not operate via a hydride transfer mechanism, such as dimedone or N,N'-dimethylbarbituric acid.[6]

    • Minimize Reaction Time: Optimize the reaction to be as fast as possible to reduce the substrate's exposure to the catalyst and potential side reactions.[6]

Q: My reaction mixture turns black and forms a precipitate. What is happening?

A: This indicates the formation of palladium black, which means your soluble Pd(0) catalyst has crashed out of solution and deactivated.

  • Causality: This can be caused by catalyst instability, often exacerbated by certain solvents or impurities. Ligand dissociation from the palladium center is a normal part of the catalytic cycle, but if the naked palladium species is not stabilized, it can agglomerate and precipitate as inactive Pd(0) metal.[4] Sulfur-containing functional groups on the substrate are notorious for poisoning and deactivating palladium catalysts.[11]

  • Solution:

    • Ensure Proper Conditions: Use high-purity, degassed solvents.

    • Add Excess Ligand: If using a catalyst like Pd₂(dba)₃, which requires an external phosphine ligand, adding a slight excess of the ligand can help stabilize the Pd(0) species in solution.

    • Substrate Purification: If your substrate contains potential poisons (like thiols), ensure it is highly pure before the reaction.

Issue 3: The reaction worked, but I can't get rid of the palladium from my product.

Residual palladium is a major concern, especially in pharmaceutical applications where limits are often in the low parts-per-million (ppm) range.[6]

Q: Standard silica gel chromatography isn't removing all the palladium. What are my options?

A: While chromatography helps, palladium can often co-elute with the product, especially if the product has chelating functional groups. A dedicated scavenging step is usually required.

  • Causality: Palladium can exist in multiple oxidation states and form various complexes, some of which are not efficiently removed by silica.

  • Solutions:

    • Scavenging Resins/Silicas: This is a highly effective method. Stirring the purified product in a solution with a functionalized silica scavenger (e.g., containing thiol or thiourea groups) will bind the palladium, which can then be removed by simple filtration.[12]

    • Aqueous Washes with Chelating Agents: Washing the organic solution of your product with an aqueous solution of L-cysteine or thiourea can extract the palladium into the aqueous phase.[6]

    • Activated Carbon: Treatment with activated charcoal can adsorb palladium species, though it may also adsorb some of your product, requiring optimization.[6]

    • Recrystallization: If your product is a solid, recrystallization can be very effective at rejecting palladium impurities into the mother liquor.[6]

Data & Protocols

Table 1: Comparison of Common Allyl Scavengers
ScavengerTypical EquivalentsTypical Solvent(s)Key Features & Insights
Morpholine 10 - 50THF, DCMCommon and inexpensive but can be slow, requiring a large excess. Can act as a base.[6]
Dimedone 2 - 4THF, DCMForms a neutral, often easily separable byproduct. Good general-purpose choice.[6]
N,N'-Dimethylbarbituric Acid 2 - 4MeOH, Dioxane/H₂OHighly efficient, often allows for lower catalyst loading and faster reactions.[6]
Phenylsilane (PhSiH₃) 2 - 5DCMMild, neutral hydride donor. Excellent for sensitive substrates where basicity is a concern.[13]
Sodium Benzenesulfinate 1.1 - 2THF/H₂OEnables very rapid deprotection under mild conditions.[6]
Amine-Borane Complexes 2 - 5DCM, THFExcellent for preventing N-allylation side reactions due to high reactivity.
Experimental Protocol: General Procedure for Allyl Ether Deprotection

This protocol provides a robust starting point for the deprotection of a standard allyl ether.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the allyl-protected substrate (1.0 eq).

  • Reagent Addition: Add the chosen solvent (e.g., methanol, approx. 0.1 M concentration). Add the allyl scavenger (e.g., N,N'-dimethylbarbituric acid, 3 eq).

  • Inert Atmosphere (Recommended): Seal the flask with a septum and purge with an inert gas (argon or nitrogen) by bubbling the gas through the solution for 5-10 minutes. This is critical for catalyst longevity.[6]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the stirring solution. The yellow catalyst should dissolve readily.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by a suitable method (e.g., TLC or LC-MS) until the reaction is complete.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the scavenger byproduct.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

  • Palladium Removal (If Required): If residual palladium is a concern, dissolve the purified product in a solvent (e.g., DCM or toluene), add a palladium scavenging resin (e.g., SiliaMetS® Thiol), and stir according to the manufacturer's protocol (typically a few hours to overnight). Filter off the resin and remove the solvent to yield the final, palladium-free product.[12]

References

  • BenchChem. (2025).
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  • Ascensus Specialties. The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0).
  • Oslob, J., Åkermark, B., & Norrby, P. (1997).
  • Wikipedia. Tetrakis(triphenylphosphine)palladium(0).
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  • ResearchGate. (2014). Irreversible uptake of palladium from aqueous systems using L-cysteine methyl ester physisorbed on carbon black.
  • ResearchGate. Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
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  • Organic Chemistry Portal. (2007). Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers.
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  • ResearchGate. a) General mechanism of Pd removal using scavengers. b) Examples of...
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  • Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M.-H., & Thayumanavan, S. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(3), 1146–1149.
  • ResearchGate. Fluorescence quenching plots of mixed solution Pd(PPh3)4 (2.00× 10 -3...
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  • Chandrasekhar, S., Reddy, R., & Rao, R. J. (2001). Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4. Tetrahedron, 57(16), 3435–3438.
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Technical Support Center: Palladium Removal from Allyl 3-hydroxyazetidine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual palladium from reactions involving Allyl 3-hydroxyazetidine-1-carboxylate. Given the polar nature and functional group complexity of this substrate, this guide emphasizes the underlying chemical principles to empower you to make informed decisions for achieving active pharmaceutical ingredient (API) quality material.

Introduction: The Challenge of Palladium Removal

Palladium-catalyzed reactions are indispensable tools in modern organic synthesis. However, the removal of residual palladium to levels compliant with regulatory standards, such as those set by the International Council for Harmonisation (ICH), presents a significant challenge.[1] The choice of palladium removal technique is highly dependent on the specific reaction, solvent system, and the nature of the final product.[2] For a polar molecule like this compound, which contains both a hydroxyl group and a carbamate, the selection of an appropriate palladium scavenging method is critical to avoid product loss and ensure the efficacy of the removal process.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from my product?

Residual palladium in an API can have detrimental effects on downstream chemistry and, more importantly, poses potential health risks.[2] Regulatory bodies like the FDA and EMA have established strict limits for elemental impurities in drug products.[1] Therefore, effective removal is a critical step in pharmaceutical development to ensure the safety and quality of the final drug substance.

Q2: What are the common sources of palladium contamination in my reaction?

Palladium contamination can exist in various forms, including soluble palladium complexes, colloidal palladium, and palladium nanoparticles.[3] The specific species present depend on the catalyst, ligands, and reaction conditions used. Homogeneous catalysts, while often more active, can be more challenging to remove than heterogeneous catalysts.[4]

Q3: What are the acceptable limits for residual palladium in a pharmaceutical intermediate or API?

The acceptable limit for palladium depends on the stage of synthesis and the intended use of the compound. For APIs, the ICH Q3D guideline for elemental impurities provides permitted daily exposure (PDE) values, which are often translated into parts per million (ppm) based on the daily dose of the drug product.[1] For compounds intended for biological screening, a maximum level of 100 ppm is often suggested to avoid interference with assays.[5][6]

Q4: How can I accurately quantify the amount of residual palladium in my sample?

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive and widely used technique for quantifying trace levels of elemental impurities, including palladium, in pharmaceutical samples.[5][6][7] This method is often preferred when sufficient material (typically 10-20 mg) is available.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter when trying to remove palladium from reactions with this compound.

Scenario 1: My initial purification by chromatography still leaves high levels of palladium.

Underlying Cause: Chromatographic purification alone is often insufficient for removing all forms of palladium, especially soluble or finely dispersed species.[5] The polar nature of this compound can also lead to co-elution with certain palladium complexes.

Recommended Solutions:

  • Sequential Treatment: Employ a palladium scavenger after chromatographic purification. This two-step approach is often more effective than a single method.[5]

  • Scavenger Screening: No single scavenger is universally effective.[2] A screening of different types of scavengers is highly recommended.

Experimental Workflow for Scavenger Screening:

Scavenger_Screening Start Crude Product Solution (Post-Chromatography) Split Divide into Aliquots Start->Split Scavenger1 Treat with Thiol-based Scavenger Split->Scavenger1 Aliquot 1 Scavenger2 Treat with Amine-based Scavenger Split->Scavenger2 Aliquot 2 Scavenger3 Treat with Activated Carbon Split->Scavenger3 Aliquot 3 Analyze Analyze each aliquot by ICP-MS Scavenger1->Analyze Scavenger2->Analyze Scavenger3->Analyze Result1 < 10 ppm Pd Analyze->Result1 Successful Result2 > 10 ppm Pd Analyze->Result2 Unsuccessful Optimize Optimize conditions for best performing scavenger Result1->Optimize Result2->Optimize

Caption: Scavenger screening workflow.

Scenario 2: I'm observing significant product loss after using a palladium scavenger.

Underlying Cause: The functional groups in this compound (hydroxyl and carbamate) can potentially interact with the scavenger, leading to non-specific binding and loss of product. This is a form of physisorption or chemisorption.[2]

Recommended Solutions:

  • Optimize Scavenger Loading: Use the minimum amount of scavenger necessary to achieve the desired palladium level. A Design of Experiments (DoE) approach can be valuable for optimizing parameters like scavenger amount, temperature, and time.[8]

  • Consider Scavenger Type: Some scavengers have higher selectivity for palladium over organic molecules. For instance, thiol-based scavengers are known for their high affinity for soft metals like palladium.[9]

  • Alternative Methods: If product loss remains high, consider methods that do not rely on solid-supported scavengers, such as liquid-liquid extraction with a chelating agent or recrystallization, although the latter can sometimes concentrate impurities.[1]

Scenario 3: My chosen scavenger is not reducing palladium to the required level.

Underlying Cause: The efficiency of a scavenger can be influenced by several factors, including the oxidation state of the palladium, the solvent, and the presence of other coordinating species.[2] The functional group loading on the scavenger itself can also play a role.[2]

Recommended Solutions:

  • Pre-treatment to Change Palladium Oxidation State: In some cases, a pre-treatment step to oxidize Pd(0) to a more readily scavenged Pd(II) species can improve removal efficiency.

  • Solvent Effects: The polarity of the solvent can affect the swelling of polymer-based scavengers and the accessibility of the binding sites. Consider performing the scavenging step in a different solvent if feasible.

  • Increase Scavenging Time and/or Temperature: Increasing the contact time or temperature can sometimes improve scavenging efficiency, but this should be balanced against potential product degradation.[2]

Comparison of Common Palladium Removal Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
Solid-Supported Scavengers High selectivity, easy removal by filtration, wide variety of functional groups available.[2]Can be expensive, potential for product loss due to non-specific binding, loose powder forms can be challenging on a large scale.[2]Removing low to moderate levels of palladium from solution.
Activated Carbon Cost-effective, effective for a range of palladium species, can also remove color impurities.[10][11]Lower selectivity than functionalized scavengers, may require higher loadings, potential for product loss.[1]Large-scale processes where cost is a major factor.[2]
Liquid-Liquid Extraction Can be highly effective with the right chelating agent, adaptable to continuous processes.Can be solvent-intensive, may require multiple extractions, emulsion formation can be an issue.Situations where solid scavengers are not effective or cause significant product loss.
Recrystallization Can be a very effective final purification step.Can sometimes concentrate impurities within the crystal lattice, may lead to significant yield loss.[1]Final purification of a solid product.

Detailed Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging with a Solid-Supported Scavenger
  • Dissolve the Crude Product: Dissolve the crude this compound in a suitable solvent (e.g., methanol, ethyl acetate, THF).

  • Add the Scavenger: Add the selected solid-supported scavenger (e.g., a thiol-functionalized silica gel) to the solution. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity (typically 5-20 wt% relative to the crude product).

  • Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a predetermined time (typically 2-24 hours).

  • Filter the Mixture: Filter the mixture through a pad of celite or a suitable filter to remove the scavenger.

  • Wash: Wash the filter cake with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentrate the Filtrate: Concentrate the filtrate under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Submit a sample of the purified product for ICP-MS analysis to determine the final palladium concentration.

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolve the Crude Product: Dissolve the crude this compound in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (e.g., Darco KB-B) to the solution (typically 10-50 wt% relative to the crude product).

  • Stir the Slurry: Stir the resulting slurry at a suitable temperature (e.g., 45 °C) for an extended period (e.g., 18 hours).[2]

  • Filter the Slurry: Filter the hot slurry through a pad of celite to remove the activated carbon.

  • Wash: Wash the celite pad with fresh, hot solvent.

  • Concentrate the Filtrate: Concentrate the filtrate to obtain the product.

  • Analyze for Residual Palladium: Analyze the product for residual palladium using ICP-MS.

Logical Decision-Making for Palladium Removal

Caption: Decision tree for selecting a palladium removal strategy.

References

  • Nakano, K., Maeda, K., & Mitsudera, H. (2019). Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst. ACS Omega, 4(6), 10458-10467. [Link]

  • Gold Refining & Metal Extraction Forum. (2020). Removal of Pd residues. [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1605-1627. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

  • Wang, D., & Astruc, D. (2013). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. Accounts of Chemical Research, 46(8), 1764-1776. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • Chen, F., et al. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development, 14(4), 939-941. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • Madden, K. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-268. [Link]

  • Madden, K. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-268. [Link]

  • Black, R. J. G., et al. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development, 18(5), 626-635. [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]

  • Reddit. (2023). Your trick to remove residual palladium. [Link]

  • Ferreira, I., et al. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods, 12(3), 326-335. [Link]

  • Zare, A., & Van der Eycken, E. V. (2019). Analysis of palladium by high resolution ICP-MS. In Palladium in a Catalytic Cycle. IntechOpen. [Link]

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Technical Support Center: Prevention of Epimerization at the C3 Position of 3-Hydroxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for managing stereochemical integrity at the C3 position of 3-hydroxyazetidine. This valuable heterocyclic scaffold is integral to the development of novel therapeutics. However, its utility can be compromised by epimerization at the C3 stereocenter, leading to diastereomeric impurities that are often difficult to separate and can negatively impact biological activity. This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help researchers maintain the stereochemical purity of their 3-hydroxyazetidine derivatives.

Epimerization is the change in configuration at a single stereocenter in a molecule with multiple stereocenters.[1] In the context of 3-hydroxyazetidine, this typically involves the inversion of the hydroxyl-bearing carbon (C3). This process can be catalyzed by both acids and bases, often proceeding through a ketone intermediate formed by oxidation, or via direct proton abstraction from the C3 position under basic conditions. The strained four-membered ring of the azetidine nucleus can influence the acidity of the C3 proton and the susceptibility of the hydroxyl group to oxidation, making this a particularly sensitive system.

This resource is designed for drug development professionals, medicinal chemists, and process scientists who are actively working with 3-hydroxyazetidine scaffolds and require robust methods to ensure stereochemical fidelity throughout their synthetic campaigns.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and handling of 3-hydroxyazetidine derivatives that can lead to C3 epimerization.

Q1: I'm observing a diastereomeric impurity in my reaction involving a 3-hydroxyazetidine derivative. How can I confirm if it's the C3 epimer?

A1: The first step is to unequivocally identify the impurity.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most direct method for separating and quantifying diastereomers. Develop a method using a chiral stationary phase (e.g., polysaccharide-based columns) to resolve the desired product from its C3 epimer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Carefully analyze the proton signals adjacent to the C3 position (i.e., H2 and H4). Epimerization will alter the spatial relationship between these protons and the C3-hydroxyl group, leading to changes in coupling constants (J-values) and chemical shifts.

    • 2D NMR (COSY, NOESY): These experiments can help establish through-bond and through-space correlations, respectively, providing definitive proof of the relative stereochemistry.

  • Mass Spectrometry (MS): While MS will not differentiate between epimers as they have the same mass, LC-MS can be used to confirm that the impurity has the expected molecular weight of your product, ruling out other side-products.

Q2: My reaction is run under basic conditions, and I'm seeing significant epimerization. What are the likely causes and how can I mitigate this?

A2: Basic conditions are a common culprit for epimerization at a carbon bearing a hydroxyl group. The mechanism often involves direct deprotonation of the C3 proton, forming a carbanion intermediate which can then be re-protonated from either face, leading to a mixture of diastereomers.

Potential Causes & Solutions:

Cause Explanation Recommended Solutions
Strong, Sterically Unhindered Base Bases like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or diisopropylethylamine (DIPEA) can readily abstract the acidic α-proton at C3.[2]- Switch to a weaker base: Consider using potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or a more sterically hindered base like 2,4,6-collidine.[2] - Use of catalytic amounts: If a strong base is necessary, use it in catalytic amounts if the reaction allows.
Elevated Reaction Temperature Higher temperatures accelerate the rate of epimerization.[3] The increased thermal energy can overcome the activation barrier for proton abstraction and inversion.- Run the reaction at a lower temperature: Perform the reaction at 0 °C or even sub-ambient temperatures if the primary reaction rate is acceptable.[4] - Monitor temperature closely: Ensure that exothermic events do not lead to uncontrolled temperature spikes.
Prolonged Reaction Times The longer the stereocenter is exposed to epimerizing conditions, the greater the extent of conversion to the undesired diastereomer.- Optimize reaction kinetics: Use a more efficient catalyst or reagent system to shorten the required reaction time. - Monitor reaction progress closely: Quench the reaction as soon as the starting material is consumed to minimize the exposure of the product to the reaction conditions.
Solvent Effects Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can stabilize the transition state for epimerization.[2][3]- Use less polar solvents: If substrate solubility allows, consider using solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[3]

Experimental Workflow for Base-Mediated Reactions:

cluster_0 Troubleshooting Epimerization in Basic Conditions start Epimerization Observed q1 Is a strong, unhindered base used? start->q1 a1_yes Switch to weaker/hindered base (e.g., K₂CO₃, collidine) q1->a1_yes Yes q2 Is the reaction temperature elevated? q1->q2 No a1_yes->q2 a2_yes Lower reaction temperature (e.g., 0 °C or below) q2->a2_yes Yes q3 Is the reaction time prolonged? q2->q3 No a2_yes->q3 a3_yes Optimize for shorter reaction time q3->a3_yes Yes q4 Is a polar aprotic solvent used (e.g., DMF)? q3->q4 No a3_yes->q4 a4_yes Switch to a less polar solvent (e.g., DCM, THF) q4->a4_yes Yes end_node Epimerization Minimized q4->end_node No a4_yes->end_node

Caption: Troubleshooting flowchart for base-induced epimerization.

Q3: Can acidic conditions also cause epimerization of 3-hydroxyazetidine?

A3: Yes, although sometimes less common than base-catalyzed epimerization for secondary alcohols, acidic conditions can promote epimerization. The likely mechanism involves protonation of the hydroxyl group, followed by elimination of water to form a carbocation or an azetinium ion intermediate. Re-addition of water can then occur from either face, leading to a mixture of diastereomers. Additionally, some 3-hydroxyazetidines can undergo rearrangement to 2-oxazolines under acidic conditions, which can also impact stereochemical integrity.[5][6]

Preventative Measures for Acidic Conditions:

  • Use the mildest acid possible: Opt for weaker acids or Lewis acids where applicable.

  • Control stoichiometry: Use catalytic amounts of acid whenever feasible.

  • Temperature control: As with basic conditions, lower temperatures will disfavor the epimerization pathway.

  • Protecting groups: If the hydroxyl group is not required for the desired transformation, protecting it can be a highly effective strategy (see Q4).

Q4: What are the best protecting group strategies to prevent C3 epimerization?

A4: Protecting the C3-hydroxyl group is one of the most robust methods to prevent epimerization. The choice of protecting group depends on the overall synthetic route and the orthogonality required.

Protecting Group Introduction Cleavage Conditions Advantages
Silyl Ethers (e.g., TBS, TIPS) Silyl chloride (e.g., TBSCl), imidazole, DMFFluoride source (e.g., TBAF), or acid (e.g., HCl, TFA)Tunable stability, generally mild cleavage.
Benzyl Ether (Bn) Benzyl bromide (BnBr), NaH, THFHydrogenolysis (H₂, Pd/C)Stable to a wide range of conditions.
Acyl Groups (e.g., Acetyl, Benzoyl) Acyl chloride or anhydride, pyridine or Et₃NBase-mediated hydrolysis (e.g., K₂CO₃, MeOH) or acid-mediated hydrolysisEasy to introduce, stable to many non-nucleophilic reagents.
tert-Butyl Ether (tBu) Isobutylene, catalytic acidStrong acid (e.g., TFA)Very stable to basic and nucleophilic conditions.

Protocol: TBS Protection of a 3-Hydroxyazetidine Derivative

This protocol provides a general method for the protection of the C3-hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.

  • Preparation: Dissolve the N-protected 3-hydroxyazetidine (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add imidazole (2.5 eq) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath.

  • Silylation: Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

cluster_1 Protection Strategy Workflow start 3-Hydroxyazetidine protect Protect C3-OH (e.g., TBSCl, Imidazole) start->protect reaction Perform desired synthetic steps protect->reaction deprotect Deprotect C3-OTBS (e.g., TBAF or Acid) reaction->deprotect end_node Final Product (Stereochemistry Preserved) deprotect->end_node

Caption: General workflow for using a protecting group strategy.

Q5: Are there any specific considerations for reactions involving the azetidine nitrogen that could affect the C3 stereocenter?

A5: Yes, reactions at the azetidine nitrogen can indirectly influence the stability of the C3 stereocenter.

  • N-Debenzylation: Hydrogenolysis of an N-benzyl group is a common deprotection step. The choice of catalyst and reaction conditions is crucial. Some palladium catalysts, particularly under acidic or basic conditions, can potentially facilitate epimerization. Screening different catalysts (e.g., Pd/C, Pd(OH)₂/C) and ensuring neutral pH during the reaction can minimize this risk. A common method for synthesizing 1-benzyl-3-hydroxyazetidine involves reacting benzylamine with epichlorohydrin, followed by cyclization.[7] The subsequent debenzylation via hydrogenation requires careful control to avoid side reactions.[7]

  • N-Alkylation or N-Acylation: The basic conditions often employed for these reactions can lead to C3 epimerization, as discussed in Q2. Careful selection of a non-epimerizing base/solvent system is critical.

Conclusion

Maintaining the stereochemical integrity of the C3 position in 3-hydroxyazetidine derivatives is paramount for their successful application in drug discovery and development. Epimerization can be a significant challenge, but a thorough understanding of the underlying mechanisms—both base- and acid-catalyzed—allows for the development of rational strategies to mitigate this side reaction. By carefully selecting reagents, controlling reaction parameters such as temperature and time, choosing appropriate solvents, and employing robust protecting group strategies, researchers can effectively prevent epimerization and ensure the stereochemical purity of their target molecules. This guide serves as a foundational resource for troubleshooting and proactively addressing this critical aspect of synthetic chemistry.

References

  • Pouységu, L., et al. (2020). Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. The Journal of Organic Chemistry, 85(11), 7276–7286. [Link]

  • Fleet, G. W. J., et al. (1993). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Tetrahedron, 49(38), 8565-8576. [Link]

  • Ghorai, M. K., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Organic Letters, 16(15), 4032–4035. [Link]

  • BenchChem. (2025). Preventing epimerization during Zelkovamycin analogue synthesis. BenchChem Technical Support.
  • De Kimpe, N., et al. (1992). The stereoselective synthesis of substituted 1-hydroxyazetidines. The Journal of Organic Chemistry, 57(21), 5769–5775. [Link]

  • Lamaty, F., et al. (2021). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. Green Chemistry, 23(16), 5941-5946. [Link]

  • BenchChem. (2025). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. BenchChem Technical Support.
  • Faigl, F., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11216–11227. [Link]

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Biosynth Resources.
  • Pouységu, L., et al. (2020). Rearrangement of 3-Hydroxyazetidines Into 2-Oxazolines. PubMed.[Link]

  • Lamaty, F., et al. (2021). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide...
  • Davies, S. G., et al. (1998). Highly diastereoselective epimerization: stereodivergent synthesis of alpha-hydroxy-beta-amino isopentanoic acid. Tetrahedron: Asymmetry, 9(20), 3647-3660. [Link]

  • Ryadnov, M. G., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Journal of Peptide Research, 53(3), 322-328. [Link]

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth Resources.
  • Conklin, L. E., et al. (1967). Epimerization of Peptide.
  • Williams, J. M. J., et al. (2025). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Jamalis, J., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 8017. [Link]

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012).
  • Dong, C., et al. (2007). RmlC, a C3′ and C5′ carbohydrate epimerase, appears to operate via an intermediate with an unusual twist boat conformation. Journal of Molecular Biology, 367(2), 502-513. [Link]

  • Sun, L., et al. (2005). Temperature dependence of hydrogen bonding: an investigation of the retention of primary and secondary alcohols in gas-liquid chromatography. The Journal of Physical Chemistry B, 109(31), 15118–15125. [Link]

Sources

Technical Support Center: Monitoring Allyl 3-hydroxyazetidine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical techniques focused on monitoring the synthesis and reactions of Allyl 3-hydroxyazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common analytical challenges. The objective is to ensure the generation of reliable, accurate, and consistent data, which is a cornerstone of robust pharmaceutical development and quality control.[1][2][3]

This compound is a key building block in medicinal chemistry.[4] Its small, strained ring structure and polar functional groups present unique challenges for reaction monitoring.[4] This guide will provide a structured approach to troubleshooting common issues encountered with prevalent analytical techniques.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for monitoring the progress of reactions involving this compound, allowing for the quantification of reactants, intermediates, and products.[5][6] Due to the polar nature of the analyte, reversed-phase HPLC is the most common approach.

Troubleshooting Guide: HPLC Analysis

This section addresses frequently encountered issues during the HPLC analysis of this compound.

Issue 1: Peak Tailing

Q: My peak for this compound is exhibiting significant tailing. What are the potential causes and how can I resolve this?

A: Peak tailing is a common problem when analyzing polar and basic compounds like azetidine derivatives.[7][8] It can compromise accurate quantification and resolution. The primary cause is often secondary interactions between the analyte and the stationary phase, specifically with residual silanol groups on the silica-based column packing.[7][8]

Causality and Resolution Workflow:

MS_Fragmentation cluster_pathways Potential Fragmentation Pathways parent [M+H]+ this compound loss_allyl Loss of Allyl group (-C3H5) parent->loss_allyl loss_co2 Loss of CO2 parent->loss_co2 ring_opening Azetidine Ring Opening parent->ring_opening loss_h2o Loss of Water (-H2O) parent->loss_h2o

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Azetidine Ring Formation: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of a Strained Ring

To the researchers, scientists, and drug development professionals in our community, the four-membered azetidine ring is a familiar scaffold. Though deceptively simple, its inherent ring strain (~25.4 kcal/mol) confers a unique three-dimensional geometry that is increasingly sought after in medicinal chemistry.[1] Azetidines serve as valuable bioisosteres for larger rings like pyrrolidines, often improving metabolic stability, aqueous solubility, and other critical pharmacokinetic properties.[2][3] However, this same ring strain makes the synthesis of azetidines a non-trivial challenge, as the entropic and enthalpic barriers to forming a four-membered ring are significant.[4]

This guide provides an in-depth, comparative analysis of the most common and effective methods for constructing the azetidine core. We will move beyond mere procedural lists to explore the causality behind experimental choices, offering field-proven insights to help you select and optimize the ideal strategy for your specific synthetic target. We will dissect classical and modern approaches, providing validated protocols, comparative data, and mechanistic diagrams to ensure you can confidently apply this knowledge in your own laboratory.

Method 1: Intramolecular Cyclization of γ-Amino Halides/Sulfonates

This is arguably the most traditional and direct approach to the azetidine core. The strategy relies on a simple intramolecular SN2 reaction, where a nitrogen nucleophile displaces a leaving group at the γ-position of a propane backbone.

Principle and Mechanistic Insight

The reaction proceeds via a 4-exo-tet cyclization, a process that is kinetically favored according to Baldwin's rules. The success of this method hinges on several key factors:

  • The Leaving Group (LG): A good leaving group is paramount. While halides (Cl, Br, I) are common, sulfonates (e.g., tosylates, mesylates) are often superior due to their enhanced ability to stabilize the developing negative charge during displacement.

  • The Base: A non-nucleophilic base is crucial to deprotonate the amine (or sulfonamide) without competing in the SN2 reaction. Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are frequently employed.

  • Concentration: High dilution conditions are often employed to favor the intramolecular cyclization over intermolecular polymerization, a common side reaction.

The choice of the nitrogen protecting group is also a critical experimental decision. An electron-withdrawing group, such as a tosyl (Ts) group, enhances the acidity of the N-H proton, facilitating deprotonation. However, its subsequent removal requires harsh conditions. More labile groups like benzyl (Bn) or Boc are often preferred for their easier deprotection, though the initial cyclization may require stronger basic conditions.

Experimental Protocol: Synthesis of 1-Tosylazetidine

This protocol is a representative example of the intramolecular cyclization approach.

Materials:

  • 3-Chloro-1-propylamine hydrochloride

  • Tosyl chloride (TsCl)

  • Pyridine

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

Procedure:

  • Preparation of N-(3-chloropropyl)tosylamide:

    • To a stirred solution of 3-chloro-1-propylamine hydrochloride (1.0 eq) in pyridine at 0 °C, add tosyl chloride (1.05 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylamide precursor.

  • Cyclization to 1-Tosylazetidine:

    • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of N-(3-chloropropyl)tosylamide (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

    • Cool the reaction to 0 °C and cautiously quench with water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-tosylazetidine.

Method 2: The Aza-Paternò–Büchi Reaction ([2+2] Photocycloaddition)

For accessing more complex and substituted azetidines, the aza-Paternò–Büchi reaction offers a powerful, albeit technically demanding, alternative. This photochemical [2+2] cycloaddition involves the reaction of an excited-state imine with an alkene.[5][6]

Principle and Mechanistic Insight

The core of this reaction is the photochemical excitation of an imine to its singlet (S₁) or triplet (T₁) excited state.[5] This excited species then reacts with a ground-state alkene to form the four-membered ring.

Key Causality:

  • Excited State: The reaction can proceed through either a singlet or triplet state of the imine. Triplet-sensitized reactions are common, where a photosensitizer (e.g., acetone, benzophenone) absorbs the light and transfers its energy to the imine.[5] Recently, visible-light photocatalysis using iridium or ruthenium complexes has emerged as a milder and more selective method.[1][3]

  • Challenges: The primary difficulty with this method is the inherent tendency of excited imines to undergo rapid E/Z isomerization, which provides a non-productive pathway for energy relaxation and quenches the desired cycloaddition.[6] For this reason, many successful examples in the literature use cyclic imines or imine precursors where this isomerization is suppressed.[6][7]

  • Regio- and Stereoselectivity: The reaction often produces a mixture of regio- and stereoisomers, the distribution of which is dependent on the electronic properties of the substrates and the stability of the diradical intermediates formed during the reaction.

Experimental Protocol: Visible-Light-Mediated Intramolecular Aza-Paternò–Büchi Reaction

This protocol is adapted from modern visible-light-mediated approaches, which offer significant advantages in terms of mildness and selectivity.[3]

Materials:

  • Substrate containing both an oxime and an activated alkene moiety

  • fac-[Ir(ppy)₃] (Iridium photocatalyst)

  • Dimethylformamide (DMF), anhydrous and degassed

  • Blue LED light source (e.g., 450 nm)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, dissolve the substrate (1.0 eq) and fac-[Ir(ppy)₃] (1-5 mol%) in degassed, anhydrous DMF.

    • Ensure the solution is thoroughly deoxygenated by performing several freeze-pump-thaw cycles or by bubbling argon through the solution for 30 minutes. Oxygen can quench the excited state of the photocatalyst.

  • Irradiation:

    • Place the reaction vessel in front of a blue LED light source, ensuring consistent irradiation. Use a fan to maintain the reaction at ambient temperature.

    • Stir the reaction and monitor its progress by TLC or LC-MS. Reaction times can range from 12 to 48 hours.

  • Work-up and Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • Directly purify the residue by flash column chromatography on silica gel to isolate the bicyclic azetidine product.

Method 3: Aza-Michael Addition Followed by Intramolecular Cyclization

This two-step, often one-pot, sequence is a highly reliable and versatile method for preparing 3-carboxy-substituted azetidines, which are exceptionally useful building blocks.[8][9]

Principle and Mechanistic Insight

The strategy involves two distinct, well-understood reactions:

  • Aza-Michael Addition: A primary or secondary amine acts as a nucleophile in a conjugate addition to an α,β-unsaturated ester that contains a leaving group at the β'-position (e.g., methyl 2-(bromomethyl)acrylate). This step forms a C-N bond.

  • Intramolecular SN2 Cyclization: The newly installed nitrogen nucleophile then displaces the leaving group in an intramolecular fashion to form the azetidine ring.

Causality and Optimization:

  • Base Selection: A non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is ideal. It is strong enough to facilitate the Michael addition but generally does not interfere with the subsequent cyclization.[8][9]

  • Substrate Choice: The use of an activated Michael acceptor is key to the success of the first step. The subsequent cyclization is an entropically favored 4-exo-tet ring closure.

  • Versatility: This method is powerful because it allows for the introduction of a wide variety of substituents on the azetidine nitrogen, depending on the amine used in the first step.

Experimental Protocol: Synthesis of Ethyl 1-Benzylazetidine-3-carboxylate

Materials:

  • Benzylamine

  • Ethyl 2-(bromomethyl)acrylate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • Reaction Setup:

    • To a solution of benzylamine (1.0 eq) in anhydrous acetonitrile, add finely ground potassium carbonate (2.0 eq).

    • Stir the suspension vigorously at room temperature.

  • Addition and Cyclization:

    • Add a solution of ethyl 2-(bromomethyl)acrylate (1.05 eq) in anhydrous acetonitrile dropwise to the suspension over 30 minutes. The slow addition helps to control the exotherm and minimize side reactions.

    • After the addition is complete, heat the reaction mixture to 50 °C and stir for 16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 1-benzylazetidine-3-carboxylate.

Comparative Analysis of Azetidine Formation Methods

The optimal choice of synthetic route depends heavily on the target structure's complexity, required substitution pattern, and scalability. The following table provides a direct comparison of the key performance indicators for the methods discussed.

Method Key Reagents/Conditions Typical Yields Stereocontrol Substrate Scope/Functional Group Tolerance Key Advantages Key Limitations
Intramolecular Cyclization γ-Amino halide/sulfonate, Strong Base (NaH, KOH)40-80%Achievable with chiral precursorsModerate; sensitive to nucleophilic groupsSimple, direct, uses common reagents.[10][11]Prone to polymerization, requires good leaving groups.[4]
Aza-Paternò–Büchi Imine, Alkene, UV light or Photocatalyst + Visible Light20-90%Often poor; yields diastereomeric mixturesBroad, but sensitive to chromophoresAccess to complex polycyclic structures.[3][5]Requires specialized equipment, E/Z isomerization competes, often low yields.[6][7]
Aza-Michael/Cyclization Amine, Activated Alkene (with LG), Base (DBU, K₂CO₃)60-95%Possible with chiral amines or catalystsGood; tolerant of many functional groupsHigh yields, operational simplicity, good for 3-substituted azetidines.[8]Limited to specific substitution patterns (e.g., 3-carboxy).
Modern C-H Amination Pd(II) catalyst, Oxidant (e.g., Benziodoxole tosylate)50-90%High; often catalyst-controlledExcellent functional group toleranceAtom-economical, direct C-H functionalization.[1]Requires expensive palladium catalysts and specific directing groups.

Visualization of Key Mechanisms and Workflows

To further clarify the discussed transformations, the following diagrams illustrate the core mechanistic steps and workflows.

Intramolecular_Cyclization sub γ-Amino Halide/Sulfonate (Precursor) depro Deprotonation (Base) sub->depro + Base anion Nitrogen Anion (Nucleophile) depro->anion - H⁺ ts SN2 Transition State anion->ts 4-exo-tet Attack prod Azetidine (Product) ts->prod - LG⁻ Aza_Paterno_Buchi imine Imine (Ground State) hv hv (Light) Photocatalyst imine_exc Imine* (Excited State) hv->imine_exc Excitation diradical 1,4-Diradical Intermediate imine_exc->diradical + Alkene isomer E/Z Isomerization (Side Reaction) imine_exc->isomer Relaxation alkene Alkene azetidine Azetidine Product diradical->azetidine Ring Closure

Caption: Simplified Aza-Paternò–Büchi Reaction Pathway.

Aza_Michael_Workflow start Start: Amine + α,β-Unsaturated Ester step1 Step 1: Aza-Michael Addition (Base Catalyzed) start->step1 inter Intermediate Adduct (Acyclic) step1->inter step2 Step 2: Intramolecular SN2 Cyclization inter->step2 prod Product: 3-Substituted Azetidine step2->prod

Caption: Workflow for Aza-Michael/Cyclization Sequence.

Conclusion and Future Outlook

The synthesis of the azetidine ring has evolved from classical cyclization methods to sophisticated photochemical and catalytic strategies. For simple, robust access to the core scaffold, intramolecular cyclization remains a go-to method. For highly functionalized or complex polycyclic systems, the aza-Paternò–Büchi reaction, especially modern visible-light-mediated variants, provides unique opportunities. The aza-Michael/cyclization sequence stands out for its reliability and efficiency in producing valuable 3-carboxy-substituted building blocks.

Looking forward, the field is moving towards catalytic, enantioselective methods that can directly install chirality during ring formation. [12][13]Strategies like palladium-catalyzed C-H amination and biocatalytic ring expansions of aziridines are at the forefront of this new wave, promising even more direct and efficient access to stereochemically complex azetidines for the next generation of pharmaceuticals and functional materials. [1][14][15]As application scientists, it is our role to harness these diverse methods, understanding their fundamental principles to solve the synthetic challenges of tomorrow.

References

  • Urban, S., & Sladojevich, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Fu, Z., & Xu, J. (2017). Synthesis of Azetidines. Progress in Chemistry.
  • Sladojevich, F., & Urban, S. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Miller, D. C., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective-[1][16]Stevens Rearrangement. Journal of the American Chemical Society. [Link]

  • Brandl, T., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]

  • Miller, D. C., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective-[1][16]Stevens Rearrangement. ChemRxiv. [Link]

  • Miller, D. C., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective-[1][16]Stevens Rearrangement. Journal of the American Chemical Society. [Link]

  • Schomaker, J. M., et al. (2019). Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless-[16]Stevens Rearrangements of Aziridinium Ylides. National Institutes of Health. [Link]

  • Smith, A. B., et al. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health. [Link]

  • Miller, D. C., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective-[1][16]Stevens Rearrangement. ResearchGate. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]

  • Zhu, M., & Sun, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Schindler, C. S., et al. (2023). Photochemical [2+2] cycloadditions. ResearchGate. [Link]

  • Uesugi, S., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. National Institutes of Health. [Link]

  • N/A. (N/A). The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. ResearchGate. [Link]

  • Jacobsen, E. N., et al. (2022). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Schindler, C. S., et al. (2022). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. National Institutes of health. [Link]

  • N/A. (N/A). 2 + 2 Imine-olefin photocycloaddition reaction scope Summary of imine... ResearchGate. [Link]

  • Gudelis, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]

  • Brandão, F. B., et al. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. [Link]

  • Douglas, J. J., et al. (2021). Photochemical formal (4+2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes and alkenes. National Institutes of Health. [Link]

  • Schindler, C. S., et al. (N/A). First successful example of an aza Paternò–Büchi reaction. ResearchGate. [Link]

  • Various Authors. (2021-2025). Azetidines and their applications in asymmetric catalysis. Semantic Scholar. [Link]

  • N/A. (N/A). General scheme for the aza Paternò–Büchi reaction along with examples... ResearchGate. [Link]

  • Various Authors. (2006-2021). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Strieth-Kalthoff, F., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. National Institutes of Health. [Link]

  • Griesbeck, A. G., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. National Institutes of Health. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • Hoogenboom, R., et al. (2021). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]

  • Douglas, J. J., et al. (2021). Photochemical Formal (4 + 2)-Cycloaddition of Imine-Substituted Bicyclo[1.1.1]pentanes and Alkenes. Journal of the American Chemical Society. [Link]

  • Lu, G. (2009). Syntheses of Azetidines and Azetidin-2-ones. Hokkaido University. [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

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A Senior Application Scientist's Guide to the Biological Evaluation of Compounds Derived from Allyl 3-hydroxyazetidine-1-carboxylate: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and non-planar geometry offer unique three-dimensional diversity, often leading to improved physicochemical properties such as solubility and metabolic stability when incorporated into drug candidates.[1] Natural and synthetic azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antibacterial, anticancer, and central nervous system (CNS) modulating effects.[1]

This guide focuses on a particularly versatile starting material: Allyl 3-hydroxyazetidine-1-carboxylate . This compound presents three key points for chemical modification—the N-allyl group, the 3-hydroxyl moiety, and the C1-carboxylate—making it an ideal entry point for the generation of diverse compound libraries for biological screening. We will explore synthetic strategies to leverage these functionalities, propose potential biological applications based on established azetidine pharmacology, and provide detailed experimental protocols for both synthesis and biological evaluation. This document is intended to serve as a comprehensive roadmap for researchers looking to unlock the therapeutic potential of this promising chemical scaffold.

Strategic Derivatization of this compound

The true value of this compound lies in its potential for derivatization. The following sections outline synthetic pathways to create a library of novel compounds, with a focus on the rationale behind these modifications.

Modification of the N-Allyl Group: A Gateway to Diverse Functionalities

The N-allyl group is not merely a placeholder; it is a versatile functional handle. Its deprotection unmasks a secondary amine, a key site for introducing a wide array of substituents to explore structure-activity relationships (SAR).

Experimental Protocol: N-Deallylation and Subsequent N-Arylation

  • N-Deallylation: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol, add a palladium catalyst, for example, Pd/C (10 mol%).

  • Introduce a scavenger for the allyl group, such as dimedone (1.2 eq).

  • Stir the reaction mixture under an inert atmosphere at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude 3-hydroxyazetidine-1-carboxylate.

  • N-Arylation (Buchwald-Hartwig Amination): Combine the crude 3-hydroxyazetidine-1-carboxylate (1.0 eq), an aryl halide (e.g., 4-bromotoluene, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) in an anhydrous, deoxygenated solvent such as toluene.

  • Heat the mixture under an inert atmosphere at 80-100 °C until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel to obtain the desired N-aryl-3-hydroxyazetidine-1-carboxylate.

Rationale: This two-step sequence allows for the introduction of a diverse range of aromatic and heteroaromatic substituents at the nitrogen atom. By varying the aryl halide, researchers can probe the effects of electronic and steric properties on biological activity.

Diagram: Synthetic Pathway for N-Arylation

start This compound step1 N-Deallylation (Pd/C, dimedone) start->step1 intermediate 3-Hydroxyazetidine-1-carboxylate step1->intermediate step2 N-Arylation (Buchwald-Hartwig) intermediate->step2 product N-Aryl-3-hydroxyazetidine-1-carboxylate step2->product

Caption: Synthetic route from the starting material to N-aryl derivatives.

Leveraging the 3-Hydroxyl Group: Introducing Side Chains

The secondary alcohol at the C3 position is a prime site for introducing side chains via etherification or esterification, which can modulate the compound's polarity, lipophilicity, and interaction with biological targets.

Experimental Protocol: O-Alkylation (Williamson Ether Synthesis)

  • To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as DMF, add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography to yield the 3-alkoxy-azetidine derivative.

Rationale: Introducing various alkyl or arylalkyl groups at the C3 position can significantly impact the molecule's interaction with protein binding pockets. This modification is crucial for exploring SAR in targets where a hydrogen bond acceptor at this position is beneficial.

Diagram: O-Alkylation Workflow

start This compound step1 Deprotonation with NaH start->step1 intermediate Azetidine Alkoxide step1->intermediate step2 Addition of Alkyl Halide intermediate->step2 product 3-Alkoxy-azetidine Derivative step2->product

Caption: Step-wise process for the etherification of the 3-hydroxyl group.

Amidation of the Carboxylate: A Classic in Bioactivity

The conversion of the carboxylate to a carboxamide is a well-established strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties.

Experimental Protocol: Amide Coupling

  • First, hydrolyze the allyl ester of this compound to the corresponding carboxylic acid using a suitable method, such as a palladium-catalyzed reaction as described for N-deallylation.

  • To a solution of the resulting carboxylic acid (1.0 eq) and a desired amine (1.1 eq) in a solvent like DMF, add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for several hours until completion.

  • Dilute the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase, concentrate, and purify the crude product by chromatography to obtain the pure amide.

Rationale: The amide bond introduces a hydrogen bond donor and acceptor, which can facilitate crucial interactions with biological targets. The diversity of commercially available amines allows for a wide range of R-groups to be installed, enabling extensive SAR exploration.

Hypothesized Biological Activities and Comparative Evaluation

While direct biological data for derivatives of this compound is scarce in the public domain, we can extrapolate potential activities based on the broader class of azetidine-containing compounds.

Derivative Class Potential Biological Target/Activity Comparative Scaffolds Supporting Rationale/Citations
N-Aryl Azetidines CNS-active agents (e.g., triple reuptake inhibitors)Piperidines, PyrrolidinesAzetidines have been explored as conformationally constrained bioisosteres of piperidines and have shown promise as CNS agents.[2]
3-Alkoxy Azetidines Enzyme inhibitors (e.g., glycosidases)Iminosugars, PyrrolizidinesThe 3-hydroxyazetidine core can mimic sugar structures, and derivatives have been shown to inhibit enzymes like β-hexosaminidases.[3]
Azetidine-3-carboxamides Antibacterial agentsβ-lactams, OxazolidinonesThe azetidine scaffold is a component of many antibacterial compounds, and the amide functionality is key for target engagement.

Conclusion and Future Directions

This compound represents a starting point with significant potential for the discovery of novel bioactive compounds. The synthetic pathways outlined in this guide provide a framework for creating a diverse library of derivatives for biological screening. The true potential of this scaffold will be unlocked through systematic derivatization and comprehensive biological evaluation. It is our hope that this guide will serve as a valuable resource for researchers in their quest for the next generation of therapeutics. The inherent versatility of the azetidine core, combined with the strategic functionalization possibilities of the title compound, makes this a compelling area for future research and development.

References

  • Fleet, G. W. J., et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Angewandte Chemie International Edition, 52(34), 8862-8865. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Wessjohann, L. A., et al. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Molecules, 29(18), 4284. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

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A Guide to the Structural Elucidation of Allyl 3-hydroxyazetidine-1-carboxylate Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a privileged structural motif in medicinal chemistry, offering a unique three-dimensional profile that can enhance pharmacological properties such as metabolic stability and aqueous solubility. Among the myriad of functionalized azetidines, Allyl 3-hydroxyazetidine-1-carboxylate and its derivatives represent a class of compounds with significant potential as versatile building blocks in drug discovery. However, a comprehensive understanding of their solid-state conformation, which is crucial for rational drug design and understanding intermolecular interactions, remains largely unexplored in public databases.

This guide provides a comprehensive framework for the synthesis, crystallization, and X-ray crystal structure determination of this compound derivatives. In the absence of a publicly available crystal structure for the title compound, this document serves as a predictive and methodological resource, offering a comparative analysis based on the known crystal structure of a related azetidine derivative and established crystallographic principles.

Rationale and Approach to Structural Analysis

The determination of the single-crystal X-ray structure of a molecule provides unequivocal proof of its chemical identity, connectivity, and stereochemistry. For drug discovery professionals, this information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding the precise three-dimensional arrangement of atoms allows for more accurate SAR interpretations.

  • Informing Molecular Modeling: Crystal structures provide the basis for computational studies, such as docking and molecular dynamics simulations.

  • Polymorph and Salt Screening: Knowledge of the solid-state packing is essential for identifying and characterizing different crystalline forms of a drug candidate.

Given the novelty of the target compound's crystal structure, this guide will proceed by:

  • Proposing a robust synthetic pathway to obtain high-purity material.

  • Detailing a systematic approach to crystallization.

  • Outlining the principles of X-ray diffraction analysis.

  • Presenting a comparative analysis of expected structural features.

Synthesis of this compound

The synthesis of the target compound can be approached from commercially available precursors, such as 3-hydroxyazetidine hydrochloride. The key transformation is the N-functionalization with an allyl group via an acylation reaction.

Proposed Synthetic Workflow

cluster_0 Synthesis of this compound A 3-Hydroxyazetidine hydrochloride C This compound A->C Acylation B Allyl Chloroformate B->C D Base (e.g., Triethylamine) in an inert solvent (e.g., DCM) D->C

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C is added triethylamine (2.2 eq).

  • Addition of Acylating Agent: Allyl chloroformate (1.1 eq) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

  • Base: Triethylamine is used to neutralize the hydrochloric acid salt of the starting material and the HCl generated during the acylation reaction.

  • Solvent: Dichloromethane is an inert solvent that is suitable for this type of reaction and facilitates easy work-up.

  • Temperature: The initial cooling to 0 °C is to control the exothermicity of the acylation reaction.

Crystallization of this compound Derivatives

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. A systematic approach involving the screening of various solvents and crystallization techniques is crucial.

Crystallization Workflow

cluster_1 Crystallization Workflow A High-Purity Compound B Solvent Screening (e.g., Hexane, Ethyl Acetate, Methanol, Acetone, etc.) A->B C Slow Evaporation B->C D Vapor Diffusion (Liquid/Liquid or Solid/Liquid) B->D E Cooling Crystallization B->E F Single Crystal for X-ray Diffraction C->F D->F E->F

Caption: General workflow for single crystal growth.

Experimental Protocol: Crystallization Screening

A general protocol for crystallization screening is as follows:

  • Dissolution: Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of a chosen solvent or solvent system with gentle heating if necessary.

  • Slow Evaporation: Leave the solution in a loosely capped vial at room temperature to allow for the slow evaporation of the solvent.

  • Vapor Diffusion:

    • Liquid/Liquid: Place the solution of the compound in a small open vial, and place this vial inside a larger sealed container with a more volatile precipitant solvent.

    • Solid/Liquid: Place the solid compound in a vial and expose it to the vapor of a solvent in which it is sparingly soluble.

  • Cooling Crystallization: Slowly cool a saturated solution of the compound from a higher temperature to a lower temperature.

Trustworthiness of the Protocol: This systematic screening of multiple conditions increases the probability of obtaining high-quality single crystals. The purity of the starting material is paramount, as impurities can inhibit crystal growth.

X-ray Crystal Structure Determination

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.

Data Collection and Structure Refinement Workflow

cluster_2 X-ray Diffraction Workflow A Mount Single Crystal B X-ray Data Collection A->B C Data Processing and Space Group Determination B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Final Crystal Structure E->F

Caption: Workflow for X-ray crystal structure determination.

The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using computational methods and refined to yield the final atomic coordinates and displacement parameters.

Comparative Structural Analysis

While the crystal structure of this compound is not currently in the public domain, we can predict some of its key structural features and compare them to the known structure of a related compound, L-azetidine-2-carboxylic acid[1][2].

Expected Structural Features of the Azetidine Ring

The four-membered azetidine ring is known to be puckered to relieve ring strain. The degree of puckering can be influenced by the nature and substitution pattern on the ring.

ParameterL-azetidine-2-carboxylic acid[2]Expected for this compoundJustification for Comparison
Ring Conformation PuckeredPuckeredThe inherent strain of the four-membered ring favors a non-planar conformation.
N-C Bond Lengths (Å) ~1.48 - 1.50~1.47 - 1.49The N-C bond within the carbamate will have some double bond character, potentially shortening the exocyclic N-C bond.
C-C Bond Lengths (Å) ~1.53 - 1.55~1.52 - 1.56Similar to other saturated four-membered rings.
Puckering Angle (°) ~11°10-20°The bulky N-allylcarboxylate group may influence the degree of puckering.

Expertise & Experience: The puckering of the azetidine ring is a well-established phenomenon to minimize torsional strain. The electronic nature of the N-substituent (in this case, an electron-withdrawing carbamate) will influence the bond lengths and angles around the nitrogen atom. The allyl group, being relatively flexible, may adopt various conformations in the crystal lattice, influenced by intermolecular packing forces.

Conclusion

This guide provides a comprehensive roadmap for researchers and drug development professionals interested in the X-ray crystal structure of this compound and its derivatives. By following the outlined synthetic and crystallographic protocols, it is anticipated that high-quality single crystals can be obtained, leading to a definitive structural elucidation. The comparative analysis with a known azetidine structure offers a predictive framework for understanding the key conformational features of this important class of molecules. The insights gained from such structural studies will undoubtedly accelerate the rational design of novel therapeutics incorporating the versatile azetidine scaffold.

References

  • Berman, H. M., McGandy, E. L., Burgner, J. W., & VanEtten, R. L. (1969). Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society, 91(22), 6177–6182. [Link]

  • The Crystal and Molecular Structure of L-Azetidine-2-carboxylic Acid. A Naturally Occurring Homolog of Proline. (1969). Research With Rutgers. [Link]

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The Azetidine Advantage: A Comparative Guide to Drugs Synthesized from Allyl 3-hydroxyazetidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with enhanced pharmacological properties is a perpetual driver of innovation in drug discovery. Small, strained ring systems, once overlooked, have emerged as powerful scaffolds for creating three-dimensional molecular architectures that can effectively probe biological space. Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to impart favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and target selectivity.[1] This guide delves into the synthetic utility of a key azetidine building block, Allyl 3-hydroxyazetidine-1-carboxylate , and its derivatives, showcasing their role in the generation of complex molecules with significant therapeutic potential. We will explore the in vitro and in vivo performance of drug candidates stemming from this scaffold, providing a comparative analysis supported by experimental data to inform future drug design and development efforts.

From a Simple Scaffold to Complex Architectures: The Synthetic Versatility of this compound

This compound and its protected analogues, such as the tert-butyl ester, are not merely chemical curiosities; they are versatile starting materials that offer a gateway to a diverse range of complex molecular structures. The presence of multiple reactive handles—the nucleophilic hydroxy group, the readily cleavable allyl protecting group, and the strained azetidine ring itself—provides medicinal chemists with a rich playground for chemical elaboration.

Two notable examples from patent literature underscore the synthetic power of this scaffold:

  • Synthesis of Spirocyclic Intermediates: A Chinese patent (CN111533752A) details a method for preparing tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-formic acid ester, a valuable intermediate for the synthesis of various drugs.[2] This synthesis utilizes tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate as a key precursor. The allyl group is first transformed, and a subsequent intramolecular cyclization yields the spirocyclic core. Spirocycles are of great interest in drug discovery due to their inherent three-dimensionality, which can lead to improved target engagement and novel intellectual property.[3][4]

  • Access to Fumagillin Analogues: A World Intellectual Property Organization patent (WO2017027684A1) describes the synthesis of fumagillol heterocyclic compounds using tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.[1] Fumagillin and its analogues are potent inhibitors of methionine aminopeptidase 2 (MetAP2), a key enzyme involved in angiogenesis and cell proliferation. This synthetic route opens the door to a class of drugs with potential applications in oncology and metabolic diseases.

The following diagram illustrates a generalized synthetic workflow from the this compound scaffold to these advanced molecular architectures.

G cluster_0 Spirocycle Synthesis cluster_1 Fumagillin Analogue Synthesis start This compound intermediate1 Functional Group Transformation (e.g., of allyl or hydroxy group) start->intermediate1 intermediate2 Cyclization or Coupling Reactions intermediate1->intermediate2 spirocycle Spirocyclic Drug Intermediate intermediate2->spirocycle Intramolecular Cyclization fumagillin Fumagillin Analogue (MetAP2 Inhibitor) intermediate2->fumagillin Coupling to Fumagillol Core G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation start Synthesized Drug Candidate invitro_assays Biochemical Assays (e.g., Enzyme Inhibition, Binding) start->invitro_assays cell_based_assays Cell-Based Assays (e.g., Proliferation, Cytotoxicity) invitro_assays->cell_based_assays animal_models Animal Models of Disease (e.g., Xenograft, Metabolic) cell_based_assays->animal_models Promising Candidates pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies animal_models->pk_pd toxicology Toxicology Studies pk_pd->toxicology

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A Comparative Analysis of 3-Hydroxyazetidine's Reactivity Profile Against Other Small Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

[CITY, STATE] – [Date] – In the landscape of modern medicinal chemistry and drug development, the judicious selection of molecular scaffolds is paramount. Small ring heterocycles, prized for their ability to impart unique conformational constraints and serve as versatile synthetic intermediates, are of particular interest. This guide provides a detailed comparative analysis of the reactivity of 3-hydroxyazetidine against other notable small heterocycles, including aziridines, oxetanes, and pyrrolidines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct chemical properties of these building blocks.

Introduction: The Role of Ring Strain and Heteroatoms

Small, saturated heterocycles are foundational building blocks in organic synthesis. Their reactivity is largely dictated by a combination of ring strain and the nature of the incorporated heteroatom(s). Azetidines, four-membered nitrogen-containing rings, possess a considerable ring strain of approximately 25.4 kcal/mol. This value positions them between the highly strained and reactive aziridines (27.7 kcal/mol) and the relatively stable and less reactive five-membered pyrrolidines (5.4 kcal/mol). This intermediate level of ring strain endows azetidines with a unique balance of stability for handling and sufficient reactivity for synthetic transformations.

The presence of the hydroxyl group at the 3-position in 3-hydroxyazetidine introduces an additional layer of functionality, allowing for a broader range of chemical modifications compared to its unsubstituted counterpart. This guide will explore the implications of these structural features on the reactivity of 3-hydroxyazetidine in key synthetic transformations.

Comparative Reactivity Analysis

The reactivity of 3-hydroxyazetidine will be compared to aziridine, oxetane, and pyrrolidine across three principal reaction types: nucleophilic ring-opening, N-functionalization, and O-functionalization.

Nucleophilic Ring-Opening Reactions

Ring-opening reactions are a hallmark of strained heterocycles, providing a powerful method for introducing functional groups and constructing more complex molecular architectures.

3-Hydroxyazetidine: The azetidine ring is susceptible to nucleophilic attack, particularly under acidic conditions or with activation of the nitrogen atom. The ring strain, while less than that of aziridines, is sufficient to drive these reactions. Lewis acid mediation can facilitate the ring-opening of N-protected 3-hydroxyazetidines with nucleophiles like aryl alcohols.[1] For instance, the reaction of 1-benzhydrylazetidin-3-ol with phenols in the presence of a Lewis acid like AlCl₃ or ZnCl₂ leads to the corresponding 1-amino-3-aryloxy-2-propanol derivatives.[1]

Aziridine: Due to their higher ring strain, aziridines are significantly more reactive towards nucleophilic ring-opening than azetidines.[2] These reactions can often proceed under milder conditions. However, this high reactivity can sometimes lead to a lack of selectivity and the formation of side products. The ring-opening of N-tosylaziridines with alcohols, for example, is more facile than that of the corresponding N-tosylazetidines.[2]

Oxetane: Oxetanes, the oxygen-containing analogues of azetidines, also undergo nucleophilic ring-opening, typically catalyzed by Brønsted or Lewis acids. Their reactivity is generally comparable to that of azetidines.[3][4] The development of methods using oxetane sulfonyl fluorides has shown that both oxetanes and azetidines can be activated under mild thermal conditions to react with a broad range of nucleophiles.[5][6]

Pyrrolidine: As a five-membered ring with minimal ring strain, pyrrolidine is generally unreactive towards nucleophilic ring-opening under standard conditions. Significant activation is required to induce cleavage of the C-N bond.

Data Summary: Ring Strain and General Reactivity

HeterocycleRing Strain (kcal/mol)General Reactivity towards Ring-Opening
Aziridine~27.7High
Azetidine ~25.4 Moderate
Oxetane~25.5Moderate
Pyrrolidine~5.4Low
N-Functionalization

The nitrogen atom in these heterocycles provides a key handle for diversification.

3-Hydroxyazetidine: The secondary amine of 3-hydroxyazetidine readily undergoes a variety of N-functionalization reactions, including acylation, alkylation, and arylation. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is common to modulate reactivity and facilitate specific transformations. The pKa of azetidine is approximately 11.29, indicating it is a moderately strong base.

Aziridine: The nitrogen of aziridine is also readily functionalized. However, the high reactivity of the ring can sometimes lead to polymerization or other side reactions, especially under acidic conditions.

Pyrrolidine: The nitrogen of pyrrolidine is highly nucleophilic and readily participates in a wide range of N-functionalization reactions. Its pKa is around 11.27, similar to azetidine.[7]

O-Functionalization

The hydroxyl group of 3-hydroxyazetidine offers a distinct advantage over non-hydroxylated analogues.

3-Hydroxyazetidine: The hydroxyl group can be readily functionalized through reactions such as etherification (e.g., Williamson ether synthesis), esterification, and Mitsunobu reactions.[8] This allows for the introduction of a wide array of substituents at the 3-position, significantly expanding the accessible chemical space. For instance, N-Boc-3-hydroxyazetidine can be converted to N-Boc-3-phenoxyazetidine via a Mitsunobu reaction with phenol.[8]

Other Heterocycles: Unsubstituted aziridine, azetidine, and pyrrolidine lack this intrinsic hydroxyl functionality, requiring additional synthetic steps to introduce such a group.

Experimental Protocols

To provide a practical context for the discussed reactivity, detailed experimental protocols for key transformations of 3-hydroxyazetidine are presented below.

Protocol: Mitsunobu Reaction for the Synthesis of N-Boc-3-Phenoxyazetidine

This protocol describes the conversion of an alcohol to an ether with inversion of stereochemistry.[8]

Materials:

  • N-Boc-3-hydroxyazetidine

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) and phenol (1.2 equivalents) in anhydrous THF, add triphenylphosphine (1.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-3-phenoxyazetidine.

Experimental Workflow: Mitsunobu Reaction

Mitsunobu_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Reaction_Mixture Reaction_Mixture N-Boc-3-hydroxyazetidine->Reaction_Mixture 1 eq Phenol Phenol Phenol->Reaction_Mixture 1.2 eq PPh3 PPh3 PPh3->Reaction_Mixture 1.5 eq DIAD/DEAD DIAD/DEAD DIAD/DEAD->Reaction_Mixture 1.5 eq Anhydrous THF Anhydrous THF Anhydrous THF->Reaction_Mixture 0 °C to RT 0 °C to RT 0 °C to RT->Reaction_Mixture Purification Purification Reaction_Mixture->Purification Workup & Concentration N-Boc-3-phenoxyazetidine N-Boc-3-phenoxyazetidine Purification->N-Boc-3-phenoxyazetidine Column Chromatography

Caption: Workflow for the Mitsunobu reaction of N-Boc-3-hydroxyazetidine.

Protocol: Lewis Acid-Mediated Ring-Opening of 1-Benzhydrylazetidin-3-ol

This protocol demonstrates the ring-opening of a protected 3-hydroxyazetidine with a phenol.[1]

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Phenol (or substituted phenol)

  • Aluminum chloride (AlCl₃) or Zinc chloride (ZnCl₂)

  • o-Xylene

Procedure:

  • To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) and phenol (1.2 equivalents) in o-xylene, add the Lewis acid (AlCl₃ or ZnCl₂, 1.1 equivalents).

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Mechanism: Lewis Acid-Mediated Ring-Opening

Ring_Opening_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation Azetidine 1-Benzhydrylazetidin-3-ol Activated_Complex Activated Azetidinium Intermediate Azetidine->Activated_Complex + AlCl3 Lewis_Acid AlCl3 Ring_Opened_Intermediate Ring-Opened Intermediate Activated_Complex->Ring_Opened_Intermediate + Phenol (SN2) Phenol Phenol Final_Product 1-(Benzhydrylamino)-3-phenoxypropan-2-ol Ring_Opened_Intermediate->Final_Product Workup

Caption: Proposed mechanism for Lewis acid-mediated ring-opening.

Conclusion

3-Hydroxyazetidine occupies a strategic position in the landscape of small ring heterocycles. Its reactivity, governed by a moderate level of ring strain, allows for controlled synthetic transformations that are often more selective than those of the highly reactive aziridines, yet more facile than with the stable pyrrolidines. The presence of both a secondary amine and a hydroxyl group provides orthogonal handles for a wide range of functionalization reactions, making 3-hydroxyazetidine a highly versatile and valuable building block for the synthesis of complex molecules in drug discovery and development. Researchers can leverage these distinct properties to design and synthesize novel chemical entities with tailored pharmacological profiles.

References

  • D. M. Barber, H. F. S. Pang, J. A. Bull, Org. Lett., 2017, 19, 3954–3957. [Link]

  • E. M. Carreira, et al., J. Am. Chem. Soc., 2014, 136, 4049–4052. [Link]

  • G. S. Singh, M. D’hooghe, N. De Kimpe, Comprehensive Heterocyclic Chemistry III, 2008, 2, 1-133. [Link]

  • J. A. Bull, et al., J. Am. Chem. Soc., 2024, 146, 1, 4–24. [Link]

  • M. K. Ghorai, K. Das, D. Shukla, J. Org. Chem., 2007, 72, 5859–5862. [Link]

  • V.V.R.M. Krishna Reddy, et al., Asian Journal of Chemistry, 2012, 24, 3468-3472. [Link]

  • Y. Zhang, et al., Chin. J. Chem., 2017, 35, 1263-1274. [Link]

  • J. L. Kiappes, et al., J. Org. Chem., 2023, 88, 6, 3501–3512. [Link]

  • K. P. Melnykov, et al., ChemistryOpen, 2019, 8, 1106-1114. [Link]

  • W. W. S. Ho, et al., Org. Biomol. Chem., 2021, 19, 3452-3475. [Link]

  • Z. Sarazen, C. W. Jones, Polym. Chem., 2019, 10, 2928-2940. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Allyl 3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of Allyl 3-hydroxyazetidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. A rigorously validated analytical method ensures that results are accurate, reproducible, and fit for their intended purpose, forming the bedrock of regulatory compliance and confidence in product quality.[1][2] This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity as outlined by global regulatory bodies like the International Council for Harmonisation (ICH).[3][4]

The validation process demonstrates that an analytical procedure is suitable for its intended use.[5][6] For a molecule like this compound, which contains a reactive allyl group, a polar hydroxyl group, and a carbamate linkage, selecting the appropriate analytical technique is a critical first step. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for this purpose.

Choosing the Right Tool: A Head-to-Head Comparison of Analytical Techniques

The selection of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., identification, impurity profiling, or quantitative assay).[7] this compound is a non-volatile, thermally labile molecule, making liquid chromatography the superior choice for quantitative analysis.[8]

Technique Primary Application Specificity Quantitative Capability Key Advantages for this Analyte Limitations
HPLC-UV/PDA Assay, Impurity Quantification, Stability StudiesHighExcellentIdeal for non-volatile and thermally unstable compounds; versatile for various quantitative needs.[7][8]Requires chromophore for UV detection; MS detector needed for definitive peak identification.
GC-MS Analysis of Volatile Impurities (e.g., residual solvents)Very HighExcellentSuperior separation efficiency for volatile compounds.[7][9]Not suitable for the parent molecule without derivatization due to low volatility and thermal instability.[10][11]
NMR Spectroscopy Definitive Structure Elucidation and IdentificationAbsolutePossible (qNMR)Unambiguously determines molecular structure and stereochemistry.[12][13]Lower sensitivity than chromatographic methods; complex for routine quantitative use.
FTIR Spectroscopy Functional Group IdentificationModeratePoorRapid confirmation of key functional groups (hydroxyl, carbamate).[14][15]Not specific for the entire molecule; unsuitable for quantifying impurities or assay.

The Validation Workflow: A Systematic Approach

Analytical method validation is not a single event but a continuous lifecycle process that begins with method development.[4] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[5][16] The workflow below illustrates the logical progression from development to routine application, guided by ICH Q2(R2) principles.[17][18][19]

Validation_Workflow cluster_Dev Phase 1: Development & Protocol cluster_Exec Phase 2: Validation Execution (ICH Q2) cluster_Imp Phase 3: Implementation & Lifecycle Dev Analytical Procedure Development (ICH Q14) Protocol Define Analytical Target Profile (ATP) & Validation Protocol Dev->Protocol Criteria Establish Pre-defined Acceptance Criteria Protocol->Criteria Specificity Specificity (Analyte vs. Impurities, Matrix) Criteria->Specificity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness (Deliberate Parameter Variation) Report Validation Report (Summarize Findings) Robustness->Report Routine Routine Use in QC (Batch Release, Stability) Report->Routine Lifecycle Lifecycle Management (Revalidation upon change) Routine->Lifecycle Technique_Application center This compound Quant Quantitative Analysis ID Identification & Structure Elucidation HPLC HPLC Quant->HPLC Assay, Purity GCMS GC-MS Quant->GCMS Volatile Impurities ID->GCMS Mass Confirmation NMR NMR ID->NMR Definitive Structure FTIR FTIR ID->FTIR Functional Groups

Sources

A Comparative Guide to the Mechanistic Pathways of Allyl 3-hydroxyazetidine-1-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Allyl 3-hydroxyazetidine-1-carboxylate, a strained four-membered heterocycle, presents a fascinating case study in reactivity and synthetic utility. Its unique bifunctional nature, possessing both a reactive allyl group and a strained, functionalized azetidine ring, opens doors to a diverse array of chemical transformations. This guide provides an in-depth, objective comparison of the key mechanistic pathways involving this versatile substrate, supported by experimental data and established protocols, to empower researchers in making informed decisions for their synthetic endeavors.

Introduction: The Duality of Reactivity

The synthetic potential of this compound stems from two distinct and often competing reactive sites: the N-allyl group and the strained azetidine ring. The N-allyl group is a well-known participant in transition metal-catalyzed reactions, most notably the Tsuji-Trost allylation. Conversely, the inherent ring strain of the azetidine core makes it susceptible to nucleophilic attack and ring-opening, a process that can be facilitated by Lewis or Brønsted acids. This guide will dissect these two primary mechanistic manifolds, offering a comparative analysis of their scope, limitations, and mechanistic underpinnings.

I. Palladium-Catalyzed Reactions of the Allyl Group: The Tsuji-Trost Manifold

The N-allyl functionality of this compound serves as a versatile handle for palladium-catalyzed transformations, primarily through the well-established Tsuji-Trost reaction.[1][2][3] This reaction allows for the allylation of a wide range of nucleophiles, offering a powerful method for carbon-carbon and carbon-heteroatom bond formation.

Mechanistic Overview

The catalytic cycle of the Tsuji-Trost reaction, as depicted below, commences with the coordination of the palladium(0) catalyst to the alkene of the allyl group. Subsequent oxidative addition forms a π-allylpalladium(II) complex, with the expulsion of the carbamate group, which can act as a leaving group. Nucleophilic attack on the π-allyl complex, followed by reductive elimination, regenerates the palladium(0) catalyst and furnishes the allylated product.

Tsuji_Trost_Mechanism cluster_cycle Tsuji-Trost Catalytic Cycle Pd(0) Pd(0) pi-allyl_complex π-Allyl-Pd(II) Complex Pd(0)->pi-allyl_complex Oxidative Addition Product Product pi-allyl_complex->Product Nucleophilic Attack Product->Pd(0) Reductive Elimination Substrate This compound Substrate->Pd(0) Coordination Nucleophile Nucleophile (Nu-) Nucleophile->pi-allyl_complex

Caption: The catalytic cycle of the Tsuji-Trost reaction.

Comparison with Alternative Allylic Substrates

The utility of this compound in Tsuji-Trost reactions can be compared to other common allylic substrates.

SubstrateLeaving Group AbilityReactivityAdvantagesDisadvantages
This compound GoodModerate to HighIntroduces a functionalized azetidine moietyPotential for competing ring-opening
Allyl AcetateGoodHighReadily available, well-studiedLess functionalized product
Allyl CarbonateExcellentVery HighHighly reactive, good leaving groupCan be more expensive
Allyl ChlorideModerateModerateInexpensiveCan lead to harsher reaction conditions

The key advantage of using this compound is the direct incorporation of the valuable 3-hydroxyazetidine scaffold into the target molecule. This four-membered ring system is a prevalent motif in medicinal chemistry.

Experimental Protocol: Palladium-Catalyzed Allylation of a Soft Nucleophile

This protocol outlines a general procedure for the Tsuji-Trost reaction using dimethyl malonate as a soft nucleophile.

Materials:

  • This compound

  • Dimethyl malonate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add potassium tert-butoxide (2.0 eq.).

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add dimethyl malonate (2.2 eq.) dropwise to the suspension.

  • Allow the mixture to warm to room temperature and stir for 10 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq.) to the reaction mixture.

  • Add a solution of this compound (1.0 eq.) in THF dropwise.

  • Heat the reaction mixture to 50 °C and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

II. Ring-Opening Reactions of the Azetidine Core

The significant ring strain of the azetidine ring in this compound makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of functionalized acyclic amines. This reactivity is often enhanced by the presence of Lewis or Brønsted acids.[4]

Mechanistic Overview

The Lewis acid-catalyzed ring-opening of 3-hydroxyazetidines typically proceeds via activation of the ring nitrogen by the Lewis acid. This enhances the electrophilicity of the azetidine ring carbons, particularly the less sterically hindered C4 and the C2 positions. A nucleophile can then attack one of these carbons, leading to the cleavage of a C-N bond and ring opening. The regioselectivity of the attack is influenced by the nature of the N-substituent, the nucleophile, and the Lewis acid employed.

Ring_Opening_Mechanism cluster_ring_opening Lewis Acid-Catalyzed Ring Opening Azetidine This compound Activated_Complex Activated Azetidinium-LA Complex Azetidine->Activated_Complex Coordination Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Complex Ring_Opened_Product Ring-Opened Product Activated_Complex->Ring_Opened_Product Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Activated_Complex

Caption: General mechanism for Lewis acid-catalyzed ring-opening of azetidine.

Comparative Analysis: N-Allyl vs. N-Boc Protecting Groups

The choice of the nitrogen protecting group significantly influences the reactivity of the azetidine ring. A comparison between the N-allyl and the more common N-Boc (tert-butyloxycarbonyl) group is instructive.

N-Protecting GroupElectronic EffectSteric HindranceReactivity in Ring OpeningKey Features
N-Allyl Electron-withdrawing (carbamate)Less bulky than BocModerateCan participate in orthogonal palladium-catalyzed reactions.
N-Boc Electron-withdrawing (carbamate)More bulky than AllylGenerally lowerStable, easily removed under acidic conditions.[5]

While both are carbamates and thus electron-withdrawing, the steric bulk of the N-Boc group can sometimes hinder the approach of nucleophiles compared to the less sterically demanding N-allyl group. However, the major difference lies in their orthogonal reactivity. The N-allyl group's ability to participate in palladium catalysis offers a unique synthetic handle that is absent in N-Boc protected azetidines.

Experimental Protocol: Lewis Acid-Mediated Ring Opening with an Aryl Alcohol

This protocol describes the ring-opening of a 3-hydroxyazetidine derivative with a phenolic nucleophile, a reaction that can be adapted for this compound.[4]

Materials:

  • This compound

  • Substituted Phenol (e.g., p-methoxyphenol)

  • Aluminum Chloride (AlCl₃)

  • Anhydrous o-xylene

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq.), the substituted phenol (1.1 eq.), and anhydrous o-xylene.

  • Add aluminum chloride (0.1 eq.) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 140 °C) for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the o-xylene under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

III. Intramolecular Reactions: A Pathway to Bicyclic Scaffolds

The bifunctional nature of this compound also allows for intramolecular reactions, providing elegant routes to bicyclic azetidine-containing scaffolds. These structures are of significant interest in medicinal chemistry, as exemplified by their use in the development of antimalarial agents.[4]

Palladium-Catalyzed Intramolecular Allylation

In the presence of a palladium catalyst, the hydroxyl group at the C3 position can act as an intramolecular nucleophile, attacking the π-allylpalladium complex formed from the N-allyl group. This would lead to the formation of a fused bicyclic system.

Intramolecular_Allylation cluster_intramolecular Intramolecular Tsuji-Trost Reaction Start This compound pi-allyl π-Allylpalladium Intermediate Start->pi-allyl Pd(0) Cyclized Bicyclic Product pi-allyl->Cyclized Intramolecular Nucleophilic Attack

Caption: Intramolecular palladium-catalyzed cyclization.

Lewis Acid-Promoted Intramolecular Cyclization

Alternatively, a Lewis acid could activate the allyl double bond towards nucleophilic attack by the C3-hydroxyl group. This would also result in the formation of a bicyclic ether. The feasibility and selectivity of these intramolecular pathways depend on factors such as ring size of the product, catalyst/reagent choice, and reaction conditions.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its reactivity can be strategically channeled into two primary mechanistic manifolds: palladium-catalyzed reactions of the N-allyl group and acid-catalyzed ring-opening of the strained azetidine core. The choice between these pathways is dictated by the desired synthetic outcome and the selection of reagents and catalysts. Furthermore, the potential for intramolecular cyclizations offers a direct route to complex bicyclic scaffolds. A thorough understanding of these competing and complementary reaction pathways, as outlined in this guide, is essential for harnessing the full synthetic potential of this valuable molecule in the design and execution of efficient and innovative synthetic strategies.

References

  • Tsuji, J. Palladium-Catalyzed Reactions of Allylic Compounds. In Palladium Reagents and Catalysts; John Wiley & Sons, Ltd, 2004; pp 291–404. [Link]

  • Reddy, L. H.; et al. Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry2014 , 26 (1), 135-138. [Link]

  • Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]

  • Tsuji–Trost reaction. In Wikipedia; 2023. [Link]

  • Schreiber, S. L.; et al. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society2017 , 139 (30), 10257–10260. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Allyl 3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. This document serves as a procedural guide for the safe handling, use, and disposal of Allyl 3-hydroxyazetidine-1-carboxylate (CAS No. 1198283-27-0), a key reagent in contemporary drug discovery and organic synthesis. As a Senior Application Scientist, this guide is formulated to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information, ensuring both personal safety and experimental integrity. The reactivity of azetidines is notable, driven by their considerable ring strain, which allows for unique chemical transformations but also necessitates careful handling protocols.

Hazard Assessment and Core Safety Principles

This compound is a substituted azetidine and an ester. Structurally similar compounds, such as 1-BOC-3-Hydroxyazetidine and 3-Hydroxyazetidine, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, it is prudent to treat this compound as a hazardous substance with similar potential health effects. The fundamental principle when handling this and any reactive chemical is to prevent circumstances that could endanger personnel or the environment by understanding the inherent potential energy and conditions that might lead to its accidental release.[5]

Key Safety Considerations:

  • Contact Hazard: Direct contact with skin and eyes must be avoided.[1][6]

  • Inhalation Hazard: Vapors or mists may be irritating to the respiratory system.[3][4][7]

  • Reactivity: Azetidines are reactive compounds. Avoid mixing with strong oxidizing agents, strong acids, or strong bases, as this could lead to vigorous and potentially hazardous reactions.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is mandatory when handling this compound.[8][9] This equipment is designed to create a barrier between you and the chemical, mitigating the risk of exposure.[9]

Protection Type Required Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.[7]Standard safety glasses are insufficient. Goggles must be worn to protect against splashes, and a face shield provides an additional layer of protection for the entire face.[10] Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Skin and Body Protection A fully buttoned laboratory coat and appropriate chemical-resistant gloves (e.g., Nitrile).[1][7]A lab coat protects against accidental splashes.[7] Gloves must be inspected for any signs of degradation before use.[1] Employ proper glove removal techniques to avoid skin contact with the contaminated outer surface of the glove.
Respiratory Protection To be used based on a risk assessment.If there is a risk of generating aerosols or vapors that cannot be controlled by engineering controls, a NIOSH-approved respirator may be necessary.[8][11]
Foot Protection Closed-toe shoes.[7]Sandals or perforated shoes are not permitted in a laboratory setting where hazardous chemicals are handled.[12]

Engineering Controls and Safe Handling Workflow

Engineering controls are the primary means of minimizing exposure to hazardous chemicals. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control inhalation exposure.[7][10] Ensure that safety showers and eyewash stations are readily accessible and in good working order.[7]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Assemble All Necessary Equipment prep2->prep3 handle1 Transfer Chemical Inside Fume Hood prep3->handle1 Begin Work handle2 Keep Container Tightly Closed When Not in Use handle1->handle2 handle3 Perform Reaction or Application handle2->handle3 clean1 Quench Reaction (if applicable) handle3->clean1 Complete Work clean2 Segregate Waste into Labeled, Compatible Containers clean1->clean2 clean3 Decontaminate Work Area and Equipment clean2->clean3 clean4 Properly Remove and Dispose of PPE clean3->clean4 exit exit clean4->exit Exit Laboratory

Caption: A procedural workflow for the safe handling of this compound.

Step-by-Step Handling and Operational Plan

  • Pre-Experiment Planning: Before beginning any new procedure, thoroughly understand the potential hazards of all chemicals involved.[5][12] Plan the experiment to minimize the quantities of reagents used.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[12]

  • Chemical Handling:

    • Conduct all manipulations of this compound inside a chemical fume hood.[7]

    • Avoid inhalation of any vapors or mists.

    • When transferring the chemical, do so carefully to avoid splashing.

    • Keep the container tightly closed when not in use to prevent the release of vapors.[3]

  • Spill Response:

    • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[13]

    • Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][12][13]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Waste Disposal

Chemical waste must be managed responsibly to protect the environment.

  • Waste Collection: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[1][13]

  • Compatibility: Do not mix this waste with incompatible materials, particularly strong acids or bases.[14] Azide-containing waste streams should be collected separately.[14]

  • Disposal Protocol: Dispose of all chemical waste through your institution's designated hazardous waste program, following all local, state, and federal regulations.[13] Do not discharge to the sewer.[12]

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. This proactive approach to safety is fundamental to successful and responsible scientific research.

References

  • Benchchem. Navigating the Disposal of 2-(3-Chlorophenyl)azetidine: A Guide for Laboratory Professionals.
  • Benchchem. Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Apollo Scientific. Azetidine.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • US EPA. Personal Protective Equipment.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine.
  • SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • American Laboratory. Best Practices for Avoiding Incidents With Reactive Chemicals.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.
  • American Chemistry Council. Protective Equipment.
  • Safety Data Sheet.
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment:.
  • The Chemistry Blog. How to Safely Handle Reactive Chemicals.
  • CHEMM. Personal Protective Equipment (PPE).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • NextGen Protocols. Guidelines for Safe Laboratory Practices.
  • safety.pitt.edu. Safe Handling of Azides.
  • CDH Fine Chemical. material safety data sheet sds/msds.
  • BLD Pharm. 1198283-27-0|this compound|BLD Pharm.
  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.